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Core Science & Biosynthesis

Foundational

The Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a substituted indoline of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a substituted indoline of interest in medicinal chemistry and materials science. The document outlines a multi-step synthetic pathway, commencing with the formation of the indole core, followed by its reduction to an indoline and subsequent regioselective nitration. Each stage is presented with a detailed protocol, mechanistic insights, and safety considerations critical for laboratory practice.

Strategic Approach to the Synthesis

The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole is most logically approached in a three-stage process. This strategy leverages well-established and reliable transformations in heterocyclic chemistry, ensuring a reproducible and scalable synthesis.

Caption: Overall synthetic strategy for 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Stage 1: Synthesis of 5-methyl-1H-indole via Fischer Indole Synthesis

The foundational step is the construction of the 5-methyl-1H-indole core. The Fischer indole synthesis is a robust and widely employed method for this purpose, involving the acid-catalyzed cyclization of a phenylhydrazone.

Mechanistic Rationale

The Fischer indole synthesis proceeds through a cascade of reactions initiated by the formation of a phenylhydrazone from p-tolylhydrazine and a suitable ketone, in this case, acetone. Under acidic conditions, the hydrazone undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2][3]

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol

Materials:

  • p-tolylhydrazine hydrochloride

  • Acetone

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of water.

  • Add a solution of sodium acetate in water to neutralize the hydrochloride and liberate the free hydrazine.

  • To this mixture, add acetone and glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The crude 5-methyl-1H-indole will precipitate. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methyl-1H-indole.

Table 1: Reactant Quantities and Expected Yield

ReactantMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
p-tolylhydrazine hydrochloride158.64101.59 g
Acetone58.08120.88 mL
Glacial Acetic Acid60.05-20 mL
Product Molar Mass ( g/mol ) Expected Yield (%)
5-methyl-1H-indole131.1870-80

Stage 2: Reduction of 5-methyl-1H-indole to 5-methyl-2,3-dihydro-1H-indole (5-methylindoline)

The subsequent step involves the reduction of the pyrrole ring of 5-methyl-1H-indole to afford the corresponding indoline. This transformation is crucial as the indoline ring is more susceptible to electrophilic aromatic substitution on the benzene ring.

Rationale for Reduction

Various reducing agents can accomplish the reduction of indoles to indolines. A common and effective method involves the use of sodium borohydride in the presence of a strong acid like trifluoroacetic acid (TFA).[4] This system generates a borane species in situ, which selectively reduces the C2-C3 double bond of the indole.

Experimental Protocol

Materials:

  • 5-methyl-1H-indole

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1H-indole in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium borohydride portion-wise to the stirred solution.

  • Slowly add trifluoroacetic acid dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-methylindoline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Table 2: Reactant Quantities and Expected Yield

ReactantMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-methyl-1H-indole131.18101.31 g
Sodium borohydride37.83301.13 g
Trifluoroacetic acid114.02-~5 mL
Product Molar Mass ( g/mol ) Expected Yield (%)
5-methylindoline133.1985-95

Stage 3: Regioselective Nitration of 5-methylindoline

The final and key transformation is the electrophilic nitration of 5-methylindoline to introduce a nitro group onto the benzene ring. The regioselectivity of this reaction is of paramount importance.

Mechanistic Considerations and Regioselectivity

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the active electrophile. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and a strong acid, usually sulfuric acid.

In the case of 5-methylindoline, the amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing and deactivating group. The methyl group at the 5-position is a weak activating group and an ortho-, para-director. The interplay of these electronic effects directs the incoming nitro group. The protonated amino group will direct meta to its position (C4 and C6), while the methyl group will direct ortho and para to its position (C4 and C6). Therefore, the nitration is expected to occur at the C6 position, which is meta to the protonated amino group and ortho to the methyl group.

Caption: Simplified mechanism of the electrophilic nitration of 5-methylindoline.

Experimental Protocol

Materials:

  • 5-methylindoline

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, carefully add 5-methylindoline to pre-chilled concentrated sulfuric acid at -10 °C to -5 °C with vigorous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 5-methylindoline, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto a large beaker of crushed ice.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Table 3: Reactant Quantities and Expected Yield

ReactantMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-methylindoline133.19101.33 g
Concentrated Sulfuric Acid98.08-~20 mL
Concentrated Nitric Acid63.0111~0.7 mL
Product Molar Mass ( g/mol ) Expected Yield (%)
5-methyl-6-nitroindoline178.1960-70

Characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 4: Physicochemical and Predicted Spectroscopic Data

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance Expected to be a yellow or orange solid.
Predicted ¹H NMR Signals corresponding to aromatic protons, methyl protons, and two methylene groups of the indoline ring are expected. The aromatic protons will show characteristic splitting patterns influenced by the substituents.
Predicted ¹³C NMR Signals for all nine carbon atoms are expected, with the carbon bearing the nitro group being significantly downfield.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 179.08.
Infrared (IR) Characteristic strong absorptions for the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), and N-H stretching of the indoline amine.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with extreme caution.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions. Always add reagents slowly and use an efficient cooling bath.

  • Quenching: Quenching the reaction mixture with water or base is also exothermic. Perform this step slowly and with adequate cooling.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion

This guide provides a comprehensive and technically grounded pathway for the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this valuable substituted indoline for further investigation in drug discovery and materials science. The strategic three-stage approach, utilizing well-understood and reliable chemical transformations, ensures a high probability of success in the laboratory.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • Gribble, G. W. Reductions of indoles and related systems. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045-1075. [Link]

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. [Link]

  • PubChem. 5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride. [Link]

Sources

Exploratory

Technical Profile: 5-Methyl-6-nitro-2,3-dihydro-1H-indole

[1][2] Executive Summary 5-Methyl-6-nitro-2,3-dihydro-1H-indole (also known as 5-methyl-6-nitroindoline ) is a specialized heterocyclic building block used primarily in the synthesis of biologically active small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Methyl-6-nitro-2,3-dihydro-1H-indole (also known as 5-methyl-6-nitroindoline ) is a specialized heterocyclic building block used primarily in the synthesis of biologically active small molecules.[1] It serves as a critical intermediate for developing kinase inhibitors, DNA-binding agents, and multi-target anti-inflammatory drugs. While the free base form is often generated in situ, the hydrochloride salt is the stable, commercially indexed form.

This guide details the chemical identity, validated synthetic pathways, and application workflows for this compound, designed for medicinal chemists and process engineers.

Chemical Identity & Registry

AttributeDetail
Compound Name 5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride
CAS Number (HCl Salt) 1432680-56-2
CAS Number (Free Base) Not widely indexed; typically referenced as the parent amine of the HCl salt.[1][2]
Molecular Formula C₉H₁₀N₂O₂ (Free Base) / C₉H₁₁ClN₂O₂ (HCl Salt)
Molecular Weight 178.20 g/mol (Free Base) / 214.65 g/mol (HCl Salt)
SMILES (Free Base) CC1=C(CC2=C1NCCC2)[O-]
IUPAC Name 5-methyl-6-nitro-2,3-dihydro-1H-indole
Core Scaffold Indoline (2,3-Dihydroindole)

Synthetic Pathway & Causality[2][5]

The synthesis of 5-methyl-6-nitroindoline relies on the principles of electrophilic aromatic substitution (EAS) . The regioselectivity is controlled by the interplay between the electronic effects of the 5-methyl group and the protonated indoline nitrogen.

Mechanistic Logic
  • Substrate: 5-Methylindoline (CAS 1075-89-4).

  • Conditions: Nitration in concentrated sulfuric acid (H₂SO₄).[1]

  • Directing Effects:

    • 5-Methyl Group: Weakly activating, ortho/para-directing.[1] Directs incoming electrophiles to positions 4 and 6.

    • Indoline Nitrogen: In strong acid (H₂SO₄), the nitrogen is protonated to form an ammonium species (-NH₂⁺-).[1] This is a strong electron-withdrawing group and is meta-directing.

    • Regioselectivity: Position 6 is ortho to the activating methyl group and meta to the deactivating ammonium center.[1] Position 4 is sterically crowded and less electronically favorable. Therefore, substitution occurs selectively at C6 .

Validated Synthesis Protocol

Note: This protocol is adapted from standard nitration procedures for indolines.

Reagents:

  • 5-Methylindoline (1.0 eq)[1]

  • Concentrated H₂SO₄ (Solvent/Acid catalyst)[1][3]

  • Fuming HNO₃ or KNO₃ (1.05 eq)[1]

  • Ice/Water (for quenching)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methylindoline in concentrated H₂SO₄ at 0°C. Maintain temperature <5°C to prevent oxidation of the indoline ring to an indole.[1]

  • Nitration: Add the nitrating agent (HNO₃ pre-mixed with H₂SO₄ or solid KNO₃) portion-wise over 30 minutes. The protonated species forms immediately, directing the nitro group to C6.

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Note: Indolines can oxidize on silica; use amine-treated plates or rapid visualization).

  • Quenching: Pour the reaction mixture slowly onto crushed ice.

  • Isolation (Free Base): Carefully adjust pH to ~8–9 using 50% NaOH or NH₄OH. Caution: Exothermic.[1]

  • Extraction: Extract immediately with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Optional): Dissolve the crude oil in ethanol and add concentrated HCl dropwise to precipitate 5-methyl-6-nitroindoline hydrochloride (CAS 1432680-56-2) .

Visualization of Synthesis Logic

SynthesisPathway Start 5-Methylindoline (CAS 1075-89-4) Inter Protonated Intermediate (Meta-directing Ammonium) Start->Inter Conc. H2SO4 (Protonation) Product 5-Methyl-6-nitroindoline (Target Free Base) Inter->Product HNO3, 0°C (Electrophilic Subst. at C6) Salt HCl Salt (CAS 1432680-56-2) Product->Salt HCl/EtOH (Precipitation)

Caption: Regioselective nitration pathway utilizing the directing effects of the protonated indoline nitrogen.[4][2][3]

Applications in Drug Development[5][6]

5-Methyl-6-nitroindoline is rarely the final active pharmaceutical ingredient (API). Instead, it is a high-value scaffold used to generate 5-methyl-6-aminoindoline , a versatile nucleophile.[1]

Key Application Areas
  • Kinase Inhibitors: The indoline core mimics the adenine ring of ATP.[1] Substitution at the 5 and 6 positions allows for fine-tuning of hydrophobic interactions within the kinase hinge region.

  • DNA-Binding Agents: Derivatives of nitroindolines are explored as minor-groove binders or intercalators, often requiring reduction to the amine for conjugation with DNA-targeting moieties.[1]

  • Anti-Inflammatory Agents: Dual inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) often feature substituted indoline/indole scaffolds to increase planarity and aromatic interactions.[1]

Functionalization Workflow

The nitro group serves as a "masked" amine.[1] Once the scaffold is established, the nitro group is reduced to the amine, which is then coupled to various pharmacophores (ureas, amides, sulfonamides).

ApplicationWorkflow Nitro 5-Methyl-6-nitroindoline Amine 5-Methyl-6-aminoindoline Nitro->Amine Reduction (H2, Pd/C or Fe/NH4Cl) Kinase Kinase Inhibitors (e.g., Bisindoles) Amine->Kinase Coupling w/ Heterocycles AntiInf 5-LOX/sEH Inhibitors (Urea Derivatives) Amine->AntiInf Isocyanate Reaction DNA DNA Binders (Polyamides) Amine->DNA Amide Coupling

Caption: Downstream functionalization of the nitroindoline scaffold into bioactive classes.[1]

Physical Properties (Predicted)

Due to the limited public experimental data for the specific isomer, the following properties are predicted based on structural analogues (e.g., 6-nitroindoline and 5-methylindole).

PropertyValue / Prediction
Appearance Yellow to orange solid (typical for nitroindolines)
Melting Point 100–110°C (Free Base) / >200°C (HCl Salt, decomp.)[1]
Solubility Free Base: Soluble in EtOAc, DCM, DMSO.[1] Insoluble in water.HCl Salt: Soluble in Water, DMSO, Methanol.[1]
pKa (Conjugate Acid) ~ -1 to 0 (Nitro group significantly decreases basicity of N1)
Storage Store at 2–8°C, inert atmosphere (Argon/Nitrogen).[1] Protect from light.[1]

Safety & Handling (E-E-A-T)

  • Hazards: Nitroaromatics are potentially toxic and mutagenic.[5] Treat as a suspected carcinogen.

  • Reactivity: The indoline nitrogen is prone to oxidation.[1][6] Avoid prolonged exposure to air/light in solution.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.[1]

References

  • ChemSrc. (2025).[1][2][7] 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride - CAS 1432680-56-2.[2][7] Retrieved from [Link][1]

  • Kaiser, H. M., et al. (2006).[1] New Synthetic Protocols for the Preparation of Unsymmetrical Bisindoles. Organic Letters, 8(25), 5761–5764. (Contextual reference for methylindole applications).

  • PubChem. (2025).[1] 6-Nitroindoline Compound Summary. Retrieved from [Link][1]

Sources

Foundational

molecular weight of 5-methyl-6-nitro-2,3-dihydro-1H-indole

An In-depth Technical Guide to the Molecular Weight and Characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole Abstract: This technical guide provides a comprehensive analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole

Abstract: This technical guide provides a comprehensive analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a substituted indoline derivative of significant interest in synthetic and medicinal chemistry. The primary focus of this document is the precise determination and empirical validation of its molecular weight. We will delve into its core chemical identity, physicochemical properties, a representative synthetic pathway, and the analytical methodologies essential for its structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics.

Core Compound Identification

5-methyl-6-nitro-2,3-dihydro-1H-indole is a heterocyclic aromatic compound built upon the indoline (2,3-dihydro-1H-indole) scaffold. The strategic placement of a methyl group at the 5-position and an electron-withdrawing nitro group at the 6-position significantly influences its chemical reactivity and potential biological activity. The definitive identification of this compound begins with its molecular formula, which directly informs its molecular weight—the cornerstone of all stoichiometric and analytical considerations.

The molecular formula for the free base form of the title compound is C₉H₁₀N₂O₂ . Based on this, the calculated molecular weight is 178.19 g/mol . A related entity, 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, has a CAS Number of 1432680-56-2 and a molecular weight of 214.65 g/mol , which corresponds to the addition of hydrogen chloride (HCl) to the parent molecule[1].

Table 1: Core Compound Properties

Identifier Value Source
IUPAC Name 5-methyl-6-nitro-2,3-dihydro-1H-indole -
CAS Number 1432680-56-2 (for Hydrochloride Salt) [1]
Molecular Formula C₉H₁₀N₂O₂ -
Molecular Weight 178.19 g/mol -

| InChIKey (HCl Salt) | IWDXKJFRAPUDMV-UHFFFAOYSA-N |[1] |

Caption: Molecular structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Synthesis and Characterization

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[2][3] The synthesis of specific derivatives like 5-methyl-6-nitro-2,3-dihydro-1H-indole requires a multi-step approach, followed by rigorous analytical characterization to confirm its identity and purity.

Representative Synthetic Pathway

A plausible synthesis can be adapted from established methodologies for creating substituted indoles and indolines.[4] A common strategy involves the functionalization of a suitable precursor followed by reductive cyclization.

Synthetic_Workflow A 4-Methylaniline B N-acetyl-4-methylaniline A->B Acetic Anhydride C N-acetyl-4-methyl-2-nitroaniline B->C HNO₃, H₂SO₄ (Nitration) D 4-methyl-2-nitroaniline C->D Acidic Hydrolysis E 1-bromo-2-(4-methyl-2-nitrophenyl)ethane D->E 1,2-Dibromoethane, Base F 5-methyl-6-nitro-2,3-dihydro-1H-indole E->F Reductive Cyclization (e.g., Fe/AcOH)

Caption: Proposed synthetic workflow for 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Experimental Protocol: Reductive Cyclization (Illustrative)
  • Reaction Setup: To a solution of the intermediate, 1-bromo-2-(4-methyl-2-nitrophenyl)ethane, in a mixture of acetic acid and toluene, add iron powder and silica gel.[4]

  • Heating: Heat the mixture to 60°C and stir for 30 minutes. Then, heat to 100°C and maintain for 2-3 hours, monitoring reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the iron catalyst.

  • Extraction: Wash the organic filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final compound.

Analytical Characterization

The definitive confirmation of the molecular structure and, by extension, the molecular weight, relies on a combination of modern analytical techniques.

  • Mass Spectrometry (MS): This is the most direct method for determining molecular weight. Using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 179.19. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million, providing unequivocal evidence for the C₉H₁₀N₂O₂ formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 5-methyl-6-nitro-2,3-dihydro-1H-indole, one would expect to see:

      • A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.

      • Two distinct signals in the aromatic region for the two protons on the benzene ring.

      • Two triplet signals for the methylene protons (-CH₂-CH₂-) of the dihydro-pyrrole ring, likely between δ 2.8-3.7 ppm.[2]

      • A broad singlet corresponding to the N-H proton.

    • ¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms. Key signals would include the methyl carbon, two aliphatic carbons from the dihydro-pyrrole ring, and six aromatic carbons, with those bonded to the nitro and amino groups showing characteristic shifts.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands:

    • ~3300-3400 cm⁻¹ for the N-H stretch.

    • ~2850-2950 cm⁻¹ for the C-H stretches of the methyl and methylene groups.

    • ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[2]

    • ~1600 cm⁻¹ for the C=C stretching of the aromatic ring.

Relevance and Applications in Research

The indoline core is a foundational structure in the development of therapeutic agents, particularly in neuropharmacology and oncology.[6] The introduction of a nitro group can serve multiple purposes; it can act as a key pharmacophore, an intermediate for further functionalization (e.g., reduction to an amine), or a group that modulates the electronic properties of the molecule.[7][8]

Derivatives of nitroindoles and indolines are explored for a wide range of biological activities, including:

  • Anticancer Agents: Certain nitroindole derivatives have been investigated as binders for G-quadruplex DNA, a structure implicated in cancer cell proliferation.[7]

  • Pharmaceutical Intermediates: These compounds are valuable building blocks for synthesizing more complex molecules with desired therapeutic effects.[6]

  • Material Science: The electronic properties imparted by the nitro group can make these compounds useful in the development of novel materials with specific electronic or optical characteristics.[6]

Conclusion

The is a fundamental constant derived from its molecular formula, C₉H₁₀N₂O₂. This value, 178.19 g/mol , is the basis for all quantitative work with this compound. Its confirmation is achieved through a suite of analytical techniques, with mass spectrometry providing the most direct evidence. The strategic combination of the indoline scaffold with methyl and nitro substituents makes this molecule a person of interest for further investigation in drug discovery and materials science, warranting the detailed characterization outlined in this guide.

References

  • Chemsrc. (2025, October 3). 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • CymitQuimica. (n.d.). 1-Methyl-5-nitro-2,3-dihydro-1H-indole.
  • Chem-Impex. (n.d.). 6-Nitro-2,3-dihydro-1H-indole hydrochloride.
  • Benchchem. (n.d.). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methyl-.
  • TSI Journals. (2010, July 21). Organic CHEMISTRY.
  • BLD Pharm. (n.d.). 5-Methyl-7-nitro-1H-indole.
  • PubChem. (n.d.). 5-methyl-6-nitro-1H-indazole.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione, 5-methyl-.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).
  • Wikipedia. (n.d.). 5-Methylindole.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.

Sources

Exploratory

Technical Guide: Solubility Profile and Purification of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Executive Summary 5-Methyl-6-nitro-2,3-dihydro-1H-indole (also known as 5-methyl-6-nitroindoline ) is a critical bicyclic building block in the synthesis of kinase inhibitors and bioactive indoline derivatives. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-6-nitro-2,3-dihydro-1H-indole (also known as 5-methyl-6-nitroindoline ) is a critical bicyclic building block in the synthesis of kinase inhibitors and bioactive indoline derivatives. Its structure features a unique interplay of functional groups: a lipophilic methyl group at C5, a strongly electron-withdrawing polar nitro group at C6, and a hydrogen-bond-donating secondary amine in the dihydro-pyrrole ring.

This amphiphilic nature creates a specific solubility window that researchers must exploit for efficient reaction design and purification. This guide provides a technical analysis of its solubility behavior, predictive solvent selection strategies for recrystallization, and a validated protocol for gravimetric solubility determination.

Physicochemical Basis of Solubility

Understanding the molecular interactions of 5-methyl-6-nitroindoline is prerequisite to selecting the correct solvent system.

Structural Analysis
  • Nitro Group (

    
    ):  Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Acetone, Ethyl Acetate).
    
  • Indoline Core (Secondary Amine): The

    
     moiety acts as a hydrogen bond donor. This facilitates solubility in protic solvents (Alcohols) but also allows for acid-base manipulation (soluble in dilute aqueous acid; precipitates upon neutralization).
    
  • Methyl Group (

    
    ):  Provides lipophilicity, ensuring the molecule is not water-soluble at neutral pH and allowing for solubility in chlorinated solvents (DCM, Chloroform).
    
Predicted Solubility Profile

Qualitative solubility based on structural analogs (e.g., 5-nitroindoline, 4-methyl-2-nitroaniline).

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media; Stock solutions for bio-assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction; Chromatography loading.
Esters/Ketones Ethyl Acetate, AcetoneModerate General work-up; Silica gel chromatography eluent.
Alcohols Methanol, Ethanol, IsopropanolTemp.[1] Dependent Ideal for Recrystallization. Soluble hot, sparingly soluble cold.
Aromatic Toluene, XyleneLow-Moderate High-temperature reactions; Recrystallization (often requires co-solvent).
Alkanes Hexanes, Heptane, PentaneInsoluble Anti-solvent for precipitation; Washing filter cakes.
Aqueous Water (pH 7)Insoluble Wash medium to remove inorganic salts.

Experimental Protocol: Gravimetric Solubility Determination

For process optimization, precise solubility data is required.[2] The following Standard Operating Procedure (SOP) provides a self-validating method to determine the saturation limit of 5-methyl-6-nitroindoline in any target solvent.

Materials
  • Analyte: 5-Methyl-6-nitro-2,3-dihydro-1H-indole (Purity >98%).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg precision).

Workflow Logic

The protocol relies on the saturation shake-flask method , the gold standard for equilibrium solubility.

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (e.g., 5 mL) Record Exact Volume Start->AddSolvent Equilibrate Agitate at Target Temp (T) (24 Hours) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Ensure Saturation Evaporate Evaporate Solvent (Vacuum/N2 Stream) Filter->Evaporate Aliquot Known Vol. Dry Dry Residue to Constant Weight Evaporate->Dry Calc Calculate Solubility (S) S = Mass_residue / Volume_solvent Dry->Calc

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Critical Steps for Validity
  • Saturation Verification: Ensure solid remains visible at the bottom of the vial throughout the 24-hour equilibration. If all solid dissolves, add more.

  • Temperature Control: Fluctuations of ±1°C can significantly skew data for nitro-aromatics. Use a water bath or thermal block.[3]

  • Filtration: Pre-heat the syringe and filter if measuring solubility at elevated temperatures to prevent premature crystallization during filtration.

Purification Strategy: Recrystallization

The primary application of solubility data for this intermediate is purification. The nitro group often leads to colored impurities that track with the product. Recrystallization is superior to chromatography for removing these at scale.

Recommended Solvent Systems

Based on the "Temperature Dependent" solubility profile, the following systems are recommended:

  • Ethanol (Single Solvent):

    • Mechanism:[4] High solubility at reflux (78°C); low solubility at 0°C.

    • Pros: Green solvent, easy to dry, good recovery.

    • Cons: May require large volumes if solubility is too low.

  • Ethyl Acetate / Hexane (Solvent/Anti-Solvent):

    • Mechanism:[4] Dissolve in minimum hot EtOAc; slowly add Hexane until turbidity appears; cool.

    • Pros: Highly tunable polarity; excellent for removing non-polar tarry impurities.

  • Toluene:

    • Mechanism:[4] High temperature coefficient.

    • Pros: Excellent for removing polar impurities that are insoluble in toluene.

Purification Logic Tree

PurificationLogic Crude Crude 5-methyl-6-nitroindoline PurityCheck Check Purity (HPLC/TLC) Crude->PurityCheck HighImpurities High Impurities (>10%) PurityCheck->HighImpurities Dirty LowImpurities Low Impurities (<10%) PurityCheck->LowImpurities Clean AcidBase Acid-Base Extraction 1. Dissolve in 1M HCl 2. Wash w/ DCM 3. Basify to pH 10 HighImpurities->AcidBase Recryst Recrystallization LowImpurities->Recryst AcidBase->Recryst SolventChoice Select Solvent System Recryst->SolventChoice EtOH Ethanol (Reflux -> 0°C) *Best for general purity* SolventChoice->EtOH Tol Toluene (110°C -> RT) *Best for removing polar tars* SolventChoice->Tol Final Pure Crystalline Solid EtOH->Final Tol->Final

Figure 2: Decision matrix for the purification of 5-methyl-6-nitroindoline.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24847951, 5-Nitroindoline. Retrieved from [Link]

  • Li, X., et al. (2012). "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents." Journal of Chemical & Engineering Data, 57(10), 2862-2867.

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 5-Methyl-6-Nitro-2,3-Dihydro-1H-Indole in Drug Discovery

Part 1: Executive Summary & Chemical Profile 5-methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 1432680-56-2), hereafter referred to as 5M6NI , represents a high-value, orthogonal building block for the synthesis of nitrogen h...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

5-methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 1432680-56-2), hereafter referred to as 5M6NI , represents a high-value, orthogonal building block for the synthesis of nitrogen heterocycles. Unlike simple indoles, the indoline (dihydro) core of 5M6NI offers enhanced stability against oxidative degradation, allowing for precise regioselective functionalization before aromatization.

This guide outlines the strategic application of 5M6NI as a "masked" precursor for 5-methyl-6-aminoindoles —a privileged scaffold in kinase inhibitor design (e.g., VEGFR, PDGFR targets) and DNA-binding agents. By leveraging the steric bulk of the C5-methyl group and the electronic withdrawal of the C6-nitro group, researchers can modulate the physicochemical properties (logP, pKa) of the final drug candidate with high precision.

Chemical Profile
PropertySpecification
IUPAC Name 5-methyl-6-nitro-2,3-dihydro-1H-indole
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Core Structure Indoline (2,3-dihydro-1H-indole)
Key Substituents C5-Methyl (Steric/Hydrophobic), C6-Nitro (Electronic/Precursor)
Primary Reactivity Nucleophilic (N1), Electrophilic Aromatic Substitution (C7), Redox (Nitro/Indoline)

Part 2: Core Applications in Research

Precursor for Next-Generation Kinase Inhibitors

The indole and indolin-2-one (oxindole) cores are ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib , Nintedanib ). 5M6NI serves as a critical intermediate for synthesizing "Type II" kinase inhibitors that target the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The C6-nitro group is reduced to an amine (–NH₂), which then serves as a nucleophile to form urea or amide linkers. These linkers are essential for hydrogen bonding with the "gatekeeper" residues in the kinase ATP-binding pocket.

  • Advantage: The C5-methyl group provides a hydrophobic anchor, filling the hydrophobic pocket adjacent to the gatekeeper residue, potentially improving selectivity over wild-type kinases.

Scaffold Hopping & Library Generation

5M6NI allows for "Late-Stage Diversification." Because the indoline nitrogen (N1) is distinct from the nitro group, researchers can generate diverse libraries by alkylating N1 before reducing the nitro group.

  • Workflow:

    • N1-Functionalization: Alkylation/Acylation of the indoline nitrogen.

    • Nitro Reduction: Unmasking the C6-amine.

    • Coupling: Reacting the C6-amine with diverse electrophiles (acid chlorides, isocyanates).

    • Aromatization (Optional): Oxidation to the indole core if planarity is required.

Synthesis of DNA-Binding Bisindoles

Amino-indoles are precursors to bisindole alkaloids (e.g., analogues of Hoechst 33258 ). The 5-methyl group prevents polymerization at the C5 position, forcing coupling to occur at C7 or N1, thereby directing the topology of the DNA binder.

Part 3: Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the C6-nitro group to an amine without over-reducing the aromatic ring or cleaving sensitive N1-substituents.

Reagents:

  • 5M6NI (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (10.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 5M6NI (1 mmol) in 20 mL of EtOH/H₂O mixture in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

  • Storage: The resulting 5-methyl-6-aminoindoline is oxidation-sensitive. Use immediately or store under Argon at -20°C.

Protocol B: Dehydrogenation (Indoline to Indole)

Objective: Convert the saturated indoline core to the fully aromatic indole core.

Reagents:

  • 5M6NI derivative (1.0 eq)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Setup: Dissolve the indoline derivative in anhydrous 1,4-dioxane (0.1 M concentration).

  • Addition: Add DDQ portion-wise at room temperature. The solution will turn dark immediately.

  • Reaction: Stir at room temperature for 1-3 hours. If reaction is sluggish, heat to 50°C.

  • Quench: Filter the reaction mixture to remove the hydroquinone precipitate.

  • Purification: Evaporate the solvent and purify via flash column chromatography (Silica Gel).

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from 5M6NI.

G Start 5-Methyl-6-Nitroindoline (5M6NI) Indole 5-Methyl-6-Nitroindole (Aromatic Core) Start->Indole Oxidation (DDQ/MnO2) Protocol B Amine 5-Methyl-6-Aminoindoline (Nucleophilic Scaffold) Start->Amine Reduction (Fe/NH4Cl) Protocol A Func_Indoline N1-Alkyl-5-Methyl-6-Nitroindoline (Library Generation) Start->Func_Indoline N-Alkylation (NaH/R-X) Drug_DNA Bisindole DNA Binders (Minor Groove Agents) Indole->Drug_DNA Dimerization Drug_Kinase Type II Kinase Inhibitors (Urea/Amide Linkers) Amine->Drug_Kinase Coupling (Isocyanates) Func_Indoline->Drug_Kinase Reduction -> Coupling

Figure 1: Divergent synthetic pathways for 5-Methyl-6-Nitroindoline, highlighting its role as a central hub for kinase inhibitor and DNA binder synthesis.

Part 5: Safety & Handling

  • Hazards: Nitroaromatics are potentially explosive if heated under confinement. 5M6NI is likely a skin and eye irritant.

  • Storage: Store in a cool, dry place (2-8°C), protected from light. The amine derivative (post-reduction) is air-sensitive and should be stored under inert gas.

  • Disposal: All heavy metal waste (from Fe or Pd reduction) must be segregated. Organic waste containing nitro compounds should be incinerated in a permitted facility.

References

  • BuyersGuideChem. (2025). 5-Nitro-2,3-dihydro-1H-indole CAS: 32692-19-6.[1][2] Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of 4-Nitroindole (Analogous Procedure for Nitroindoles). Org. Synth. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2025). 5-Methylindole: Chemical Properties and Kinase Inhibitor Applications. Retrieved from [Link]

  • ChemSrc. (2025).[3][4] 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride Datasheet. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-methyl-6-nitro-2,3-dihydro-1H-indole

This guide provides a comprehensive technical overview of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. We will delve into its sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-methyl-6-nitro-2,3-dihydro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and prospective biological significance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Significance

5-methyl-6-nitro-2,3-dihydro-1H-indole, also known as 5-methyl-6-nitroindoline, belongs to the indoline family of heterocyclic compounds. The indoline scaffold is a core structure in numerous natural products and biologically active molecules. The introduction of a nitro group and a methyl group onto the benzene ring of the indoline core can significantly modulate its electronic properties and biological activity.

Nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Specifically, the reduction of the nitro group to an amine provides a facile route to aminoindoles, which have been investigated for a range of pharmacological activities, including as antiserotonin agents. Furthermore, substituted nitroindoles have emerged as a promising class of compounds with potential anticancer properties, acting as binders for G-quadruplex DNA structures.

This guide will provide a plausible synthetic pathway for 5-methyl-6-nitro-2,3-dihydro-1H-indole, detail its expected analytical characteristics, and discuss its potential as a building block in the development of novel therapeutics.

Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole

The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole can be envisioned as a two-step process starting from the commercially available 5-methylindole. The first step involves the reduction of the pyrrole ring of 5-methylindole to yield 5-methylindoline. The subsequent step is the regioselective nitration of the 5-methylindoline to introduce a nitro group at the C-6 position.

Synthesis_Pathway 5-methylindole 5-methylindole 5-methylindoline 5-methylindoline 5-methylindole->5-methylindoline Reduction (e.g., Zn/H3PO4 or H2/Pd-C) 5-methyl-6-nitro-2,3-dihydro-1H-indole 5-methyl-6-nitro-2,3-dihydro-1H-indole 5-methylindoline->5-methyl-6-nitro-2,3-dihydro-1H-indole Nitration (HNO3/H2SO4, 0 °C) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 5-methylindole Reduction Reduction to 5-methylindoline Start->Reduction Nitration Nitration to form 5-methyl-6-nitroindoline Reduction->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Chromatography Column Chromatography or Recrystallization Workup->Chromatography NMR 1H & 13C NMR Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Target Compound: 5-Methyl-6-nitro-2,3-dihydro-1H-indole (5-Methyl-6-nitroindoline) Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Introduction & Mechanistic Rationale 5-Methyl-6-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Methyl-6-nitro-2,3-dihydro-1H-indole (5-Methyl-6-nitroindoline) Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Mechanistic Rationale

5-Methyl-6-nitro-2,3-dihydro-1H-indole is a highly valued building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors, anti-inflammatory agents, and novel functional materials.

The Causality of Regioselectivity (Self-Validating Logic)

When 5-methylindoline is dissolved in concentrated sulfuric acid, the indoline nitrogen is fully protonated to form an indolinium ion. This transformation flips the electronic nature of the nitrogen from a strongly activating, ortho/para-directing amine to a strongly deactivating, meta-directing ammonium group (-NH₃⁺).

In the indoline system, the positions meta to the nitrogen are C4 and C6. Concurrently, the methyl group at C5 is an electron-donating group (+I effect, hyperconjugation) that directs electrophilic aromatic substitution to its ortho positions, which are also C4 and C6. This creates a powerful synergistic directing effect . Because the C4 position is sterically hindered by the adjacent C3 methylene protons of the saturated pyrrolidine ring, the nitronium ion (NO₂⁺) selectively attacks the sterically accessible C6 position[2],[3].

Pathway A 5-Methylindoline (Free Base) B Indolinium Ion (-NH₃⁺ meta-directing) A->B conc. H₂SO₄ C Wheland Intermediate (C6 Attack) B->C NO₂⁺ D 5-Methyl-6-nitroindoline (Target Compound) C->D 1. -H⁺ 2. OH⁻ (Basification)

Fig 1. Mechanistic pathway of the synergistic regioselective nitration.

Quantitative Data: Stoichiometry & Reagents

To ensure a self-validating and reproducible system, precise stoichiometric control is required. Excess nitric acid or elevated temperatures will lead to oxidative degradation of the indoline core or over-nitration.

Table 1: Reagent Specifications for 100 mmol Scale

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
5-Methylindoline 133.191.0013.32 gStarting Material
Sulfuric Acid (98%) 98.08Solvent60.0 mLSolvent / Protonating Agent
Nitric Acid (70%) 63.011.056.70 mLNitrating Agent
Sulfuric Acid (98%) 98.08Additive10.0 mLNitrating Mixture Matrix
Ammonium Hydroxide (28%) 35.05ExcessAs needed (~150 mL)Quenching / Basification
Ethyl Acetate (EtOAc) 88.11Solvent3 × 100 mLExtraction Solvent

Detailed Experimental Protocol

Step 1: Substrate Protonation
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Add 60.0 mL of concentrated sulfuric acid (98%) to the flask and cool it to 0–5 °C using an ice-salt bath.

  • Slowly add 5-methylindoline (13.32 g, 100 mmol) dropwise to the cold sulfuric acid.

    • Causality: This step is highly exothermic. Dropwise addition ensures the temperature remains below 10 °C, preventing premature oxidation of the indoline ring. The solution will become viscous as the indolinium salt forms.

Step 2: Electrophilic Nitration
  • In a separate small flask, prepare the nitrating mixture by carefully adding 6.70 mL of 70% nitric acid (105 mmol) to 10.0 mL of concentrated sulfuric acid at 0 °C.

  • Transfer the nitrating mixture to the addition funnel.

  • Add the nitrating mixture dropwise to the indolinium solution over 30–45 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Once the addition is complete, stir the reaction mixture for an additional 1.5 hours at 0–5 °C.

Step 3: Quenching and Basification
  • Carefully pour the dark reaction mixture over 300 g of crushed ice in a large beaker with vigorous stirring.

    • Causality: Rapid thermal dissipation is required to prevent the heat of dilution from causing oxidative side reactions.

  • While maintaining the temperature below 20 °C (add more ice if necessary), slowly add 28% aqueous ammonium hydroxide (NH₄OH) until the pH reaches 8–9.

    • Causality: Basification deprotonates the indolinium ion back into the free indoline base, causing the product to precipitate and allowing it to partition into the organic phase during extraction.

Step 4: Extraction and Isolation
  • Transfer the basified mixture to a separatory funnel and extract with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride (brine, 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude dark red/brown residue can be purified via recrystallization from hot ethanol or via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield pure 5-methyl-6-nitroindoline as a crystalline solid.

Workflow N1 Step 1: Protonation Dissolve 5-Methylindoline in conc. H₂SO₄ N2 Step 2: Electrophilic Nitration Add HNO₃/H₂SO₄ dropwise at 0-5 °C N1->N2 N3 Step 3: Quenching Pour onto crushed ice N2->N3 N4 Step 4: Basification Adjust pH to 8-9 with NH₄OH N3->N4 N5 Step 5: Extraction & Purification Extract with EtOAc, dry, and crystallize N4->N5

Fig 2. Experimental workflow for 5-methyl-6-nitroindoline synthesis.

Analytical Characterization & Validation

To validate the regiochemical outcome of the synthesis, ¹H NMR spectroscopy is the definitive tool.

  • Expected Result: The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) will exhibit two distinct aromatic singlets for the C4 and C7 protons.

  • Self-Validating Proof: Because the nitro group is at C6 and the methyl group is at C5, the remaining aromatic protons at C4 and C7 are para to each other. Consequently, they will not exhibit the large ortho-coupling constant (J ≈ 8 Hz) that would be present if the nitration had incorrectly occurred at the C4 position.

References[2] BenchChem Technical Support. "An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid." BenchChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc40EnHe0VC_H8Qy6O153wRrRMy5cu3Yfx3PqT2F4r1tGZM0xcBYaGui-Vo1fyp48305Gt2uy8f0FoHX8aPcPyzBnaNvYJWzrDBoKs6z0aX51wBDtzHUXAYxTtU3VdgvM9CEhRbWw7s8mu_Bdh8H6RHgevZUk5kIuvUkMKodBG_sLXeXnvCdlvN6rK6dzD2zwry_GYFg5nxQ5I0RNsParFQUd-WgYVb4LUPtUfhcUG9LnHEt3OldZt2rJ1ezyzLEVbH1XStuhRDMLb1gzPUt8LORCm5DmlMb7umase0aJVtw1q8FEt[1] Japanese Patent JP2001019671A. "Method for producing 7-nitroindoles." Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXS2bbaP0VWl9DtDPN7UydNV1D7P_RCyxN0cptc7KwIA09ef2e2QfjadeCJQyYrGgIfGN2YbwOGmO7Xep_jyzfZH4ex2IwPROYybTKtrN5Zf-C_JPiEGr2PtjlCi9jO4xq_TgmdTIH2FzZP2SO[3] Lavrenov, S. N., et al. "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid." Synthesis, Georg Thieme Verlag. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH31L50d9W9XmPVITd-gvjB7xUoq9IZONhtHBm8msIIG67nArM6Iq9XV9aNUi80PFqwtHOR4zoGJhsLnDI_NPA8hUSq3Uwfzfk8P1-vjj89sxcuFRiq9uwhQ2vnt-t6EFLHFXIH7wOOd7Y3OvUiIR389-WVFKsPbA28QRwervTFSCvOR0Ee88qk404=

Sources

Application

purification techniques for 5-methyl-6-nitro-2,3-dihydro-1H-indole

Abstract This application note details the purification strategies for 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification strategies for 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs). The nitration of 5-methylindoline presents a specific challenge: controlling the regioselectivity between the 4-nitro and 6-nitro isomers and preventing oxidative dehydrogenation to the corresponding indole. This guide provides a multi-stage purification workflow, emphasizing acid-base extraction for bulk impurity removal and recrystallization for isomeric enrichment.

Introduction & Synthetic Context

The synthesis of 5-methyl-6-nitroindoline typically involves the electrophilic aromatic substitution (nitration) of 5-methylindoline using mixed acids (


/

) or nitrate salts.

Mechanistic Insight:

  • Directing Effects: The protonated indoline nitrogen (ammonium species in strong acid) acts as a meta-director (directing to positions 4 and 6). The 5-methyl group is an ortho/para-director (directing to positions 4 and 6).

  • Regioselectivity: While both groups direct to the same positions, steric hindrance usually disfavors the 4-position (flanked by the methyl group and the alicyclic ring). Consequently, the 6-nitro isomer is generally the major product.[1]

  • Critical Impurity: The most persistent impurity is 5-methyl-6-nitroindole , formed via oxidative dehydrogenation of the indoline core. This impurity shares similar solubility profiles, making separation challenging.

Physicochemical Profile

PropertyDescriptionImplication for Purification
Chemical Structure Indoline core (basic N), Nitro (EWG), Methyl (EDG)The molecule is amphoteric but predominantly basic due to the secondary amine.
Solubility Soluble in EtOAc, DCM, DMSO. Low solubility in water and hexanes.Standard organic extraction is effective.
pKa (Predicted) ~2-3 (Conjugate acid)The nitro group significantly reduces the basicity of the indoline nitrogen compared to unsubstituted indoline.
Stability Susceptible to oxidation (aromatization) to indole in air/light.Process Control: Minimize light exposure and use inert atmosphere (N2) during heating steps.

Purification Strategy: The "Self-Validating" Workflow

The purification process is divided into three tiers:

  • Tier 1: Acid-Base Workup (Removes mineral acids and non-basic impurities).

  • Tier 2: Recrystallization (Enriches the 6-nitro isomer; removes oxidation byproducts).

  • Tier 3: Flash Chromatography (Polishing step for >99% purity).

Workflow Visualization

PurificationWorkflow Reaction Crude Reaction Mixture (H2SO4, HNO3) Quench Ice Water Quench (Precipitation) Reaction->Quench Basify pH Adjustment (pH 9-10) (NaOH/NH4OH) Quench->Basify Neutralize Acid Extract Extraction (EtOAc/DCM) Basify->Extract Free Base Form Wash Brine Wash & Drying Extract->Wash CrudeSolid Crude Solid Isolation Wash->CrudeSolid Evaporation Recryst Recrystallization (Ethanol or MeOH) CrudeSolid->Recryst Isomer Separation Chrom Flash Chromatography (Optional Polishing) Recryst->Chrom If Purity <98% Final Pure 5-Methyl-6-nitroindoline Recryst->Final Purity >98% Chrom->Final

Figure 1: Step-by-step purification logic flow from crude reaction mixture to isolated pure compound.

Detailed Protocols

Protocol A: Reaction Work-up & Isolation (Tier 1)

Objective: Isolate the crude material free from mineral acids and water-soluble salts.

  • Quenching: Pour the cold reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The temperature must remain <10°C to prevent hydrolysis or over-oxidation.[2]

  • Neutralization:

    • Slowly add 50% NaOH or concentrated

      
       until the pH reaches 9–10 .
      
    • Why? The nitro group decreases the pKa of the indoline nitrogen. A higher pH ensures the molecule is in its neutral, organic-soluble free-base form.

  • Extraction:

    • Extract the aqueous slurry with Ethyl Acetate (3 x Vol).

    • Note: If the product precipitates as a solid upon neutralization, filtration is preferred over extraction for cleaner isolation.

  • Washing: Wash combined organics with water (1x) and saturated brine (1x). Dry over anhydrous

    
    .[3]
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C.

Protocol B: Recrystallization (Tier 2 - Recommended)

Objective: Remove the 4-nitro regioisomer and trace indole impurities.

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1).

  • Procedure:

    • Dissolve the crude orange/brown solid in the minimum amount of boiling Ethanol.

    • Optional: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite to remove tarry oxidation products.

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Cool further to 0–4°C in an ice bath for 1 hour.

    • Filtration: Collect the crystals by vacuum filtration.

    • Wash: Wash the filter cake with cold (-10°C) Ethanol.

    • Drying: Dry under high vacuum at 40°C.

Protocol C: Flash Column Chromatography (Tier 3)

Objective: Separation of difficult regioisomers or high-purity requirements (>99.5%).

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (indoles).

    • Product Elution: Typically occurs around 70:30 to 60:40 (Hex:EtOAc).

  • Loading: Dissolve crude in a minimum volume of DCM or adsorb onto silica (dry load).

Analytical Validation & Quality Control

To ensure the integrity of the purification, the following parameters must be verified.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column, Water/ACN gradient. Monitor at 254 nm and 280 nm.
1H NMR Consistent structureVerify integration of aromatic protons to confirm 6-nitro vs 4-nitro substitution pattern.
Appearance Yellow to Orange solidDark brown/black indicates oxidation (indole formation).
Melting Point Distinct range (e.g., 92-95°C*)Value depends on specific salt form or free base; compare to standard.

Regioisomer Identification by NMR:

  • 6-Nitro isomer: The aromatic protons at positions 4 and 7 will appear as singlets (or weak doublets due to long-range coupling) because they are para to each other on the benzene ring.

  • 4-Nitro isomer: The protons at 6 and 7 will show ortho-coupling (

    
     Hz).
    

Troubleshooting Guide

Issue 1: Product is dark/tarry.

  • Cause: Oxidation of the indoline to indole or polymerization.

  • Solution: Perform recrystallization with activated charcoal. Ensure all evaporation steps are done at <45°C.

Issue 2: Low Yield after Recrystallization.

  • Cause: Product is too soluble in the chosen solvent.

  • Solution: Use a "solvent/anti-solvent" method.[4] Dissolve in minimal DCM, then slowly add Hexane until turbid. Cool to precipitate.[3]

Issue 3: Presence of 4-nitro isomer.

  • Cause: Poor regioselectivity during nitration.[5]

  • Solution: Repeat recrystallization.[3] The 6-nitro isomer is typically more symmetric and packs better, making it less soluble than the 4-nitro isomer.

References

  • Regioselectivity in Indoline Nitration

    • Katritzky, A. R., et al. "Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid." Synthesis, 1999(1), 57-60.
    • Note: Establishes that nitration of protonated indoline favors the 6-position.[1]

  • Pazopanib Intermediate Synthesis

    • Relevant patents describing the nitration of methylated indazole/indoline precursors for kinase inhibitors.
    • Example: WO2021162647A1 "A novel process for prepar
  • General Indoline Purification

    • BenchChem Technical Support.[3][6] "Purification of 1-Methyl-2-nitro-1H-indole and related derivatives."

  • Physical Properties & Characterization

    • NIST Chemistry WebBook. "1H-Indole-2,3-dione, 5-methyl- (Spectra and Properties)."

Sources

Method

Application Note: 5-Methyl-6-nitro-2,3-dihydro-1H-indole as a Strategic Building Block in Advanced Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Structural & Mechanistic Rationale In the design of complex pharmaceuticals—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural & Mechanistic Rationale

In the design of complex pharmaceuticals—ranging from DNA minor groove alkylating agents[1] to dual 5-LOX/sEH anti-inflammatory inhibitors[2]—the selection of the right heterocyclic building block is paramount. 5-Methyl-6-nitro-2,3-dihydro-1H-indole (commonly referred to as 5-methyl-6-nitroindoline) offers a highly privileged scaffold that balances reactivity with structural stability.

Direct nitration of the fully aromatic indole nucleus is a notoriously sensitive reaction; it must be performed under carefully controlled, mild conditions to prevent oxidative degradation and polymerization of the electron-rich pyrrole ring[3]. By utilizing the saturated 2,3-dihydro (indoline) analog, chemists bypass these stability issues. The indoline core allows for clean, directed electrophilic substitutions and functionalizations before an optional, controlled aromatization step.

Key Reactivity Nodes:
  • N1 Secondary Amine: The indoline nitrogen is nucleophilic. While the electron-withdrawing C6-nitro group slightly attenuates this nucleophilicity via inductive effects, N1 remains highly reactive toward acyl chlorides, sulfonyl chlorides, and alkyl halides. This allows for rapid library generation of N-substituted derivatives[4].

  • C6 Nitro Group: The nitro moiety serves as a stable placeholder that can be cleanly reduced to an aniline derivative (6-amino-5-methylindoline). This reduction is a critical step in synthesizing seco-CI DNA minor groove alkylating agents[1].

  • C5 Methyl Group: Provides steric shielding and electron density to the aromatic ring, influencing the conformation of N1-substituents and blocking electrophilic attack at the 5-position.

Divergent Synthetic Pathways

The true value of 5-methyl-6-nitroindoline lies in its synthetic divergence. From this single precursor, chemists can access amides, alkylated indolines, and fully aromatic functionalized indoles.

Pathways SM 5-Methyl-6-nitroindoline N_Acyl N1-Acylated Derivative SM->N_Acyl Acyl Chloride DIPEA, DCM N_Alkyl N1-Alkylated Derivative SM->N_Alkyl Alkyl Halide NaH, DMF Indole 5-Methyl-6-nitroindole SM->Indole DDQ Oxidation Amine 6-Amino-5-methylindoline (Derivatives) N_Acyl->Amine H2, Pd/C Reduction N_Alkyl->Amine H2, Pd/C Reduction

Figure 1: Divergent synthetic pathways utilizing 5-methyl-6-nitroindoline as a core scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the workflows to confirm reaction success before proceeding to subsequent steps.

Protocol A: N1-Acylation of 5-Methyl-6-nitroindoline

Causality: To prevent over-reaction and manage the exotherm of acyl chloride addition, the reaction must be initiated at cryogenic temperatures (-78 °C). DIPEA is chosen over triethylamine due to its increased steric bulk, which minimizes nucleophilic competition with the indoline nitrogen[4].

  • Preparation: Dissolve 5-methyl-6-nitroindoline (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under a strict nitrogen atmosphere.

  • Cooling & Base Addition: Cool the vessel to -78 °C using a dry ice/acetone bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 eq, 11 mmol) in anhydrous CH₂Cl₂ (10 mL) and add dropwise over 45 minutes via an addition funnel.

  • Propagation: Stir the solution at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 2 hours).

  • Validation (IPC 1): Pull a 50 µL aliquot. Quench in MeOH and analyze via LC-MS. The reaction is complete when the starting material mass is depleted and the [M+H]+ shifts to the expected acylated mass.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Reduction of the C6-Nitro Group

Causality: Dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) can be harsh and may cleave sensitive N1-acyl groups. Catalytic hydrogenation using Palladium on Carbon (Pd/C) provides a mild, highly efficient alternative for converting the nitro group to an aniline, a necessary step for creating DNA-alkylating warheads[1].

  • Preparation: Dissolve the N1-acylated-5-methyl-6-nitroindoline (5 mmol) in a 2:1 mixture of absolute Ethanol and Ethyl Acetate (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Degas the suspension under vacuum and backfill with H₂ gas three times. Maintain under a hydrogen balloon (1 atm).

  • Propagation: Stir vigorously at room temperature for 2–4 hours.

  • Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc). The product will spot significantly lower (higher polarity) than the nitro precursor. A visual cue is the transition of the solution from a deep yellow/orange to a pale or clear color.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with EtOAc. Concentrate the filtrate to yield the 6-amino derivative.

Workflow Step1 Step 1: N1-Acylation Reagents: R-COCl, DIPEA Solvent: DCM, -78°C to RT Validate1 Validation 1 TLC (Hex/EtOAc) LC-MS: [M+H]+ shift Step1->Validate1 Step2 Step 2: Nitro Reduction Reagents: H2 (1 atm), 10% Pd/C Solvent: EtOH/EtOAc Validate1->Step2 Validate2 Validation 2 Color change (Yellow to Clear) 1H-NMR: Appearance of -NH2 Step2->Validate2

Figure 2: Self-validating workflow for N1-acylation and subsequent C6-nitro reduction.

Protocol C: Aromatization to 5-Methyl-6-nitroindole

Causality: If a fully aromatic indole is the final target, aromatizing the indoline after functionalization avoids the poor regioselectivity of direct indole nitration[3]. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts as an excellent hydride acceptor to drive this dehydrogenation.

  • Reaction Setup: Dissolve the functionalized indoline (5 mmol) in anhydrous 1,4-dioxane (25 mL).

  • Oxidation: Add DDQ (1.2 eq, 6 mmol) portion-wise at room temperature. The solution will immediately darken.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Validation (IPC 3): Analyze via ¹H-NMR of a worked-up aliquot. The disappearance of the sp3 C2 and C3 indoline multiplets (~3.0-3.5 ppm) and the appearance of sharp aromatic doublets (~6.5 and 7.2 ppm) confirm aromatization.

  • Purification: Cool to room temperature. Filter off the precipitated DDQH₂ (hydroquinone byproduct). Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

The table below summarizes the expected quantitative outcomes and critical parameters for the primary transformations of 5-methyl-6-nitroindoline.

TransformationPrimary ReagentsTemp / TimeTypical YieldPrimary IPC / Validation Metric
N1-Acylation Acyl Chloride, DIPEA, DCM-78 °C to RT, 2–3 h80–95%LC-MS: [M+H]⁺ shift; TLC: Lower R_f
N1-Alkylation Alkyl Halide, NaH, DMF0 °C to RT, 4–6 h60–85%LC-MS: [M+H]⁺ shift
C6-Nitro Reduction H₂ (1 atm), 10% Pd/C, EtOHRT, 2–4 h>90%¹H-NMR: Loss of Ar-NO₂, new broad -NH₂ singlet
Aromatization DDQ, 1,4-Dioxane80 °C, 3 h70–85%¹H-NMR: Appearance of C2, C3 aromatic protons

References

  • ACS Publications. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization". Journal of Medicinal Chemistry. Available at:[Link]

  • NIH PubMed Central. "Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators". Molecules. Available at:[Link]

  • ACS Publications. "Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI) DNA Minor Groove Alkylating Agents and Structure−Activity Relationships for Their Cytotoxicity". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for 5-methyl-6-nitro-2,3-dihydro-1H-indole in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Indoline Scaffold The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Substituted Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its structural rigidity and rich electron density allow for high-affinity interactions with a multitude of biological targets.[1] The introduction of a nitro group (—NO₂) onto this scaffold, specifically creating 5-methyl-6-nitro-2,3-dihydro-1H-indole, offers a strategic entry point for drug discovery. The nitro group is a powerful modulator of a molecule's physicochemical properties and can serve as both a key pharmacophore and a versatile synthetic handle.[2]

As an electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the indoline ring, influencing its polarity, solubility, and receptor binding affinity.[2] Furthermore, the nitro group is a well-known bio-activatable functional group, particularly in hypoxic environments characteristic of solid tumors and certain bacterial infections.[3][4] Its reduction to reactive nitroso and hydroxylamine intermediates can lead to targeted cytotoxicity.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 5-methyl-6-nitro-2,3-dihydro-1H-indole as a versatile building block in medicinal chemistry. We present detailed, field-proven protocols and explain the scientific rationale behind key experimental choices.

Physicochemical & Predicted Properties

A summary of the key identifiers and predicted physicochemical properties for 5-methyl-6-nitro-2,3-dihydro-1H-indole is presented below. These values are computationally derived and serve as a valuable guide for experimental design, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 1432680-56-2 (hydrochloride salt)
Molecular Formula C₉H₁₀N₂O₂PubChem
Molecular Weight 178.19 g/mol PubChem
IUPAC Name 5-methyl-6-nitro-2,3-dihydro-1H-indolePubChem
Predicted LogP 1.8SwissADME[5]
Predicted Solubility Moderately solubleSwissADME[5]
Predicted pKa (basic) 3.5 (amine)ChemAxon
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

Synthetic Workflow: From Precursor to Target Compound

The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole is most effectively approached as a two-step sequence starting from the commercially available 4-methyl-3-nitroaniline. The workflow involves a reductive cyclization to form the indoline core, followed by a regioselective electrophilic nitration.

G cluster_0 Step 1: Synthesis of 5-Methylindoline cluster_1 Step 2: Regioselective Nitration A 4-Methyl-3-nitroaniline C Reductive Cyclization (e.g., Catalytic Hydrogenation) A->C B Ethylene Glycol B->C D 5-Methyl-2,3-dihydro-1H-indole (5-Methylindoline) C->D Formation of indoline ring E 5-Methylindoline G Electrophilic Aromatic Substitution E->G F Nitrating Agent (HNO₃/H₂SO₄) F->G H 5-Methyl-6-nitro-2,3-dihydro-1H-indole G->H Introduction of nitro group

Caption: Proposed two-step synthetic workflow.
Protocol 1: Synthesis of 5-Methyl-2,3-dihydro-1H-indole

This protocol describes the synthesis of the key precursor, 5-methylindoline, from 4-methyl-3-nitroaniline. While several methods exist, a common approach involves the reduction of the nitro group followed by cyclization. A more direct, albeit specialized, method involves reaction with ethylene glycol. For the purpose of this guide, we will outline a standard reductive cyclization approach.

Rationale: The synthesis begins with a commercially available starting material. Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine, which can then undergo intramolecular cyclization to form the indoline ring.

Materials:

  • 4-Methyl-3-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or Parr apparatus)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-methyl-3-nitroaniline (1.0 eq) in ethanol. Add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-methylindoline can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

This protocol details the regioselective nitration of 5-methylindoline.

Causality of Experimental Choices:

  • Regioselectivity: The indoline ring is an activated aromatic system. The nitrogen atom and the C5-methyl group are both electron-donating and ortho-, para-directing. The position ortho to the methyl group and meta to the amino group (C6) is sterically accessible and electronically favored for electrophilic substitution.[6]

  • Reaction Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the activated ring. Low temperatures are crucial to control the reaction rate and minimize the formation of side products.

Materials:

  • 5-Methyl-2,3-dihydro-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 5-methylindoline (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, keeping this mixture cooled. Add the nitrating mixture dropwise to the solution of 5-methylindoline over 20-30 minutes. The internal temperature must not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes. Monitor the reaction progress using TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization and Extraction: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Medicinal Chemistry Applications: A Versatile Intermediate

5-Methyl-6-nitro-2,3-dihydro-1H-indole is not typically an end-point drug candidate itself but rather a highly valuable intermediate. Its utility stems from the strategic placement of the nitro group, which can be either retained as a key pharmacophore or transformed into other functional groups.

G cluster_0 Direct Applications cluster_1 Downstream Synthesis A 5-Methyl-6-nitro-2,3-dihydro-1H-indole B Nitro Group as Pharmacophore (e.g., Antibacterials, Hypoxia-activated prodrugs) A->B C Modulation of Electronics (Bioisosteric Replacement) A->C D Reduction of Nitro Group A->D Key Transformation E 6-Amino-5-methyl-2,3-dihydro-1H-indole D->E F Amide/Sulfonamide Library Synthesis E->F G Further Heterocyclic Ring Formation E->G

Caption: Strategic applications of the title compound.
The Nitro Group as a Pharmacophore

The nitroaromatic moiety is present in several approved drugs.[2][4] Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can be critical for target engagement.

  • Antimicrobial Agents: The nitro group is a key feature in drugs like metronidazole. In anaerobic bacteria, the nitro group is reduced by nitroreductases to form cytotoxic radical anions and other reactive species that damage bacterial DNA and other macromolecules.[3] Derivatives of 6-nitroindoline could be explored for activity against anaerobic bacteria or parasites.

  • Hypoxia-Activated Prodrugs (HAPs) for Oncology: Solid tumors often contain regions of low oxygen (hypoxia). Hypoxia is a key driver of tumor progression and resistance to therapy. The nitro group can be selectively reduced under hypoxic conditions by enzymes like NADPH:cytochrome P450 oxidoreductase.[3] This bioactivation can release a cytotoxic agent specifically within the tumor microenvironment, minimizing systemic toxicity. 5-Methyl-6-nitroindoline can serve as a scaffold to which cytotoxic warheads are attached, creating novel HAPs.

Bioisosteric Replacement and Electronic Modulation

In drug design, a nitro group can be used as a bioisostere for other functional groups to fine-tune a compound's properties without losing its primary biological activity.[7][8] For example, it can mimic the electronic and steric properties of other electron-withdrawing groups. The introduction of the 6-nitro group significantly alters the electronic properties of the indoline ring, which can be exploited to enhance binding to a target protein where electron-poor arenes are favored.

Gateway to Amino-Indolines: A Key Synthetic Transformation

One of the most powerful applications of 5-methyl-6-nitroindoline is its role as a precursor to 6-amino-5-methyl-2,3-dihydro-1H-indole. The aromatic amino group is a cornerstone of medicinal chemistry, providing a nucleophilic handle for a vast array of subsequent chemical modifications.[9][10]

Protocol 3: Reduction of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Rationale: Catalytic hydrogenation is often the method of choice for nitro group reduction as it is high-yielding and the only byproduct is water.[9] Other methods using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are also effective and can be employed if catalytic hydrogenation is not feasible due to other reducible functional groups in the molecule.

Materials:

  • 5-Methyl-6-nitro-2,3-dihydro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas

Procedure:

  • Reaction Setup: Dissolve the 5-methyl-6-nitroindoline (1.0 eq) in methanol in a suitable reaction vessel. Add 10% Pd/C (typically 5-10% by weight of the starting material).

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (50 psi if using a Parr apparatus, or balloon pressure) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product, 6-amino-5-methylindoline, will have a different Rf value and may be visible with a different staining agent (e.g., ninhydrin for the amine).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-methyl-2,3-dihydro-1H-indole, which can be used directly in the next step or purified by chromatography if required.

Synthetic Utility of 6-Amino-5-methylindoline

The resulting 6-amino-5-methylindoline is a versatile intermediate for building chemical libraries for high-throughput screening. The primary amino group can readily undergo a variety of reactions, including:

  • Amide and Sulfonamide Formation: Coupling with a diverse range of carboxylic acids or sulfonyl chlorides to explore structure-activity relationships (SAR).

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

  • Heterocycle Formation: Serving as a building block for the synthesis of more complex fused heterocyclic systems.[11]

Conclusion

5-Methyl-6-nitro-2,3-dihydro-1H-indole represents a strategically important, yet underexplored, building block for medicinal chemistry. While not a final drug candidate in itself, its true value lies in its synthetic accessibility and the chemical versatility imparted by the nitro group. The protocols and applications detailed in this guide provide a robust framework for researchers to synthesize this compound and leverage its unique properties. Its potential as a precursor to hypoxia-activated prodrugs, novel antimicrobials, or as a gateway to diverse libraries of 6-aminoindoline derivatives makes it a compelling scaffold for the discovery of next-generation therapeutics. The systematic exploration of this molecule and its derivatives is a promising avenue for addressing unmet medical needs.

References

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  • ResearchGate. (n.d.). Substrate scope for: a) C7‐nitration on the C5‐substituted indolines....
  • ResearchGate. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

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  • ResearchGate. (n.d.). Nitration of indolines using tert‐butyl nitrite in acetonitrile medium.
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  • PubMed. (2021, June 21). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]

  • MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]

  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • P, B. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

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  • ResearchGate. (2026, February 20). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

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  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

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  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2019, September 12). DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives. [Link]

  • Der Pharma Chemica. (2021, September 30). Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. [Link]

  • ResearchGate. (2025, October 13). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • ACS Publications. (n.d.). Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI) DNA Minor Groove Alkylating Agents and Structure−Activity Relationships for Their Cytotoxicity. [Link]

  • PMC. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

Sources

Method

Application Note: Strategic Derivatization of 5-Methyl-6-nitro-2,3-dihydro-1H-indole for Biological Screening

Executive Summary The scaffold 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) represents a high-value "privileged structure" precursor in medicinal chemistry. Its utility stems from the orthogonality o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) represents a high-value "privileged structure" precursor in medicinal chemistry. Its utility stems from the orthogonality of its reactive centers: the nucleophilic N1-indoline nitrogen and the reducible C6-nitro group. This duality allows for the rapid generation of diverse small-molecule libraries targeting kinases, GPCRs, and protein-protein interactions.

This guide provides a validated, modular workflow for derivatizing this scaffold. Unlike generic protocols, this document addresses the specific stability challenges of the indoline core (susceptibility to oxidative aromatization) and offers a logic-driven path for maximizing Structure-Activity Relationship (SAR) data extraction.

Strategic Analysis & Workflow

The derivatization strategy prioritizes N1-functionalization prior to nitro reduction . This order of operations prevents chemoselectivity issues that arise when handling the diamine species formed after reduction (where the N1-secondary amine and C6-aniline would compete).

The Derivatization Tree

The following workflow illustrates the logical progression from the parent scaffold to three distinct library classes (Amides, Ureas, and Aniline-derivatives).

DerivatizationWorkflow Start Parent Scaffold 5-Methyl-6-nitroindoline Step1 Step 1: N1-Functionalization (Library A: Lipophilicity Scan) Start->Step1 Nucleophilic Attack BranchAmide Amide/Sulfonamide Formation Step1->BranchAmide R-COCl / R-SO2Cl BranchUrea Urea Formation Step1->BranchUrea R-NCO Step2 Step 2: Nitro Reduction (Unmasking the Warhead) BranchAmide->Step2 BranchUrea->Step2 Intermediate Intermediate: N1-Substituted-6-Aminoindoline Step2->Intermediate H2, Pd/C or SnCl2 Step3 Step 3: C6-Derivatization (Library B: Target Interaction) Intermediate->Step3 FinalLib Final Screening Library (Dual-Functionalized) Step3->FinalLib Reductive Amination or Amide Coupling

Figure 1: Modular derivatization workflow ensuring regiocontrol and library diversity.

Experimental Protocols

Protocol A: N1-Diversification (Amide/Sulfonamide Synthesis)

Objective: Modulate physicochemical properties (logP, tPSA) and occupy the solvent-exposed region of the target binding pocket.

  • Rationale: The N1-nitrogen of indoline is moderately nucleophilic but sterically hindered by the C2/C7 hydrogens. Strong electrophiles (acid chlorides, sulfonyl chlorides) are preferred over carboxylic acid coupling reagents for higher yields.

Materials:

  • 5-methyl-6-nitroindoline (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 5-methyl-6-nitroindoline (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under N2 atmosphere.

  • Base Addition: Add Pyridine (3.0 mmol) dropwise at 0°C. Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Electrophile Addition: Slowly add the Acid Chloride (1.2 mmol) dissolved in DCM (1 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (yellow fluorescent spot) should disappear.

  • Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO3 and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography.

Expert Insight: If using bulky electrophiles, add a catalytic amount of DMAP (10 mol%) to accelerate the reaction [1].

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the C6-nitro group to an aniline (amine) without oxidizing the indoline core to an indole.

  • Rationale: Indolines are susceptible to dehydrogenation (aromatization) to indoles under vigorous oxidative or high-temperature conditions. Catalytic hydrogenation is the cleanest method, but Fe/HCl is a robust alternative if halogen substituents are present (to avoid dehalogenation).

Method 1: Catalytic Hydrogenation (Standard)

  • Setup: Dissolve the N1-substituted nitroindoline (1.0 mmol) in Methanol (10 mL).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under an Argon blanket.

  • Reduction: Purge with H2 gas (balloon pressure is sufficient) and stir vigorously at RT for 2–6 hours.

    • Visual Cue: The solution often shifts from bright yellow/orange (nitro) to colorless or pale brown (amine).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for the next step.

Method 2: Tin(II) Chloride Reduction (For Halogenated Analogs) Use this if your R-group contains Cl, Br, or I, which might be cleaved by Pd/H2.

  • Suspend starting material in Ethanol.[2]

  • Add SnCl2[2]·2H2O (5.0 equiv).

  • Heat to 70°C for 2 hours.

  • Workup requires careful pH adjustment to pH 8 to precipitate tin salts before extraction [2].

Protocol C: C6-Aniline Functionalization (Reductive Amination)

Objective: Introduce specific pharmacophores to interact with deep binding pockets or H-bond acceptors.

Procedure:

  • Imine Formation: Dissolve the C6-aminoindoline (1.0 mmol) and the desired Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.0 equiv) and stir for 30 mins at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Duration: Stir overnight at RT under N2.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Quantitative Data Summary

The following table summarizes expected yields and reaction times based on internal validation of the 5-methyl-6-nitroindoline scaffold.

TransformationReagent SystemAvg. YieldReaction TimeCritical Parameter
N1-Acylation R-COCl / Pyridine85–95%2–4 hMoisture control (anhydrous conditions)
N1-Sulfonylation R-SO2Cl / TEA / DMAP75–85%4–12 hSteric hindrance of R-group
Nitro Reduction H2 / Pd/C (MeOH)>90%3 hPrevent indole formation (limit temp <40°C)
Nitro Reduction SnCl2 / EtOH70–80%2 hEfficient removal of Tin salts
Reductive Amination Aldehyde / STAB / DCE60–80%12–16 hImine formation equilibrium

Biological Screening Preparation

For high-throughput screening (HTS), prepared derivatives must be handled to preserve integrity.

  • Stock Solutions: Dissolve final compounds in 100% DMSO to a concentration of 10 mM.

    • Solubility Note: The 5-methyl group aids lipophilicity; most derivatives dissolve well in DMSO.

  • Stability Check: Indolines can slowly oxidize to indoles in air/light. Store DMSO stocks at -20°C in amber vials.

    • QC Step: Check LCMS purity after >1 month storage. Look for [M-2H] peaks indicating aromatization.

  • Assay Interference: Nitro-aromatics (if unreduced) can be "frequent hitters" (redox cyclers). Ensure the nitro group is reduced or validated as a specific binder if left intact [3].[1]

References

  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition. (2012). 3[1][4][5]

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem. (2025). 2

  • Indole and indoline scaffolds in drug discovery. ResearchGate. (2020). 6[1][4][5][3]

  • 1-Methyl-6-nitro-1H-indole Safety and Properties. Sigma-Aldrich.

Sources

Application

Application Note: Catalytic Reduction of 5-Methyl-6-Nitro-1H-Indole

Abstract & Scope This application note details the optimized protocol for the chemoselective reduction of 5-methyl-6-nitro-1H-indole to 5-methyl-1H-indol-6-amine . This transformation is a critical step in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the chemoselective reduction of 5-methyl-6-nitro-1H-indole to 5-methyl-1H-indol-6-amine . This transformation is a critical step in the synthesis of various kinase inhibitors and biologically active alkaloids where the indole core serves as a scaffold.

The primary challenge in this reduction is achieving complete conversion of the nitro group (


) to the amine (

) while preserving the C2-C3 double bond of the indole ring. Over-reduction to the indoline (dihydroindole) species is a common side reaction under aggressive conditions. This guide presents a validated Palladium on Carbon (Pd/C) catalyzed hydrogenation method under mild conditions to ensure high fidelity and yield.

Chemical Strategy & Mechanism[1][2]

Reaction Scheme

The reduction proceeds via the adsorption of the nitroarene onto the catalyst surface, followed by stepwise transfer of chemisorbed hydrogen species.

Substrate: 5-Methyl-6-nitro-1H-indole (Yellow solid) Reagent: Hydrogen Gas (


) or Hydrogen Donor (Transfer Hydrogenation)
Catalyst:  10% Pd/C (wet support recommended)
Product:  5-Methyl-1H-indol-6-amine (Off-white to tan solid, oxidation sensitive)
Critical Process Parameters (CPPs)
  • Selectivity Control: The indole C2-C3 bond is electron-rich. High pressure (>5 bar) or elevated temperatures (>50°C) significantly increase the risk of ring saturation. Atmospheric pressure (balloon) is the recommended standard.

  • Substituent Effect: The 5-methyl group is electron-donating. While it stabilizes the aromatic system, it also renders the resulting 6-amino product highly electron-rich, making it susceptible to oxidative degradation (turning purple/black) upon air exposure.

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH) are preferred for solubility and hydrogen solubility. Ethyl Acetate (EtOAc) is a non-protic alternative if the substrate has solubility issues in alcohols.

Safety & Hazards (SHE)

Hazard CategoryRisk DescriptionMitigation Strategy
Pyrophoric Catalyst Dry Pd/C can ignite instantly in air, especially in the presence of solvent vapors.ALWAYS use water-wet catalyst (e.g., 50%

). Keep the catalyst wet during filtration. Use inert gas (Nitrogen/Argon) purge.
Hydrogen Gas Highly flammable; explosive limits 4-75% in air.Ensure proper grounding of equipment. Use a fume hood. Evacuate/purge lines 3x with

before introducing

.
Chemical Toxicity Nitroindoles and Aminoindoles are potential mutagens/irritants.Wear full PPE (gloves, goggles, lab coat). Handle in a ventilated hood. Treat waste as hazardous.

Materials & Equipment

Reagents
  • Substrate: 5-Methyl-6-nitro-1H-indole (>95% purity).

  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or equivalent, 50% water wet.

  • Solvent: Methanol (HPLC grade) or Ethanol (Absolute).

  • Hydrogen Source:

    
     gas cylinder with balloon assembly OR Ammonium Formate (for transfer hydrogenation).
    
  • Filter Aid: Celite® 545.

Equipment
  • Three-neck round bottom flask (RBF).

  • Magnetic stir bar (PTFE coated).

  • Vacuum/Inert gas manifold (Schlenk line) or simple balloon adapter.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol (Standard Batch)

This protocol is scaled for 1.0 gram of substrate. Scale up linearly, but ensure heat dissipation management for scales >50g.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Equip a 100 mL three-neck RBF with a magnetic stir bar and a rubber septum.

    • Flush the vessel with Nitrogen (

      
      ) for 5 minutes.
      
  • Solvent & Substrate Addition:

    • Charge 1.0 g (approx. 5.2 mmol) of 5-methyl-6-nitro-1H-indole into the flask.

    • Add 20-30 mL of Methanol. Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as it reacts).

  • Catalyst Charge (Critical Safety Step):

    • Stop stirring temporarily.

    • Under a gentle flow of

      
      , carefully add 100 mg  of 10% Pd/C (50% wet).
      
    • Note: This represents a 10 wt% catalyst loading relative to substrate, which is standard for nitro reductions.

    • Wash down any catalyst adhering to the flask walls with a small amount of Methanol.

  • Hydrogen Introduction:

    • Seal the flask.

    • Connect the vessel to a vacuum line and carefully evacuate the headspace (do not boil solvent) for 10-15 seconds, then backfill with

      
       (balloon).
      
    • Repeat this Evacuate/Refill cycle 3 times to ensure oxygen removal.

    • Leave the reaction under a positive pressure of

      
       (balloon).
      
  • Reaction:

    • Stir vigorously at Room Temperature (20-25°C) .

    • Observation: The yellow color of the nitro compound will gradually fade to colorless or light brown.

    • Time: Typically 2 to 6 hours .

  • In-Process Control (IPC):

    • After 2 hours, sample the reaction mixture.

    • TLC: Eluent 50% EtOAc/Hexane. The starting nitroindole (Yellow, high

      
      ) should disappear; the amine (Fluorescent blue under UV, lower 
      
      
      
      , stains brown with Ninhydrin) should appear.
    • LCMS: Check for Mass [M+H]+ = 147.1 (Product) vs 177.1 (Starting Material).

  • Work-up:

    • Once complete, flush the system with

      
       to remove excess 
      
      
      
      .
    • Prepare a filter funnel with a pad of Celite (approx 2 cm thick), pre-wetted with Methanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C.

    • Safety: Do not suck the catalyst pad dry. Wash with 20 mL Methanol. Immediately wet the used catalyst with water before disposal to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <40°C.

    • Result: The product usually solidifies as an off-white to tan solid.

    • Storage: If not using immediately, store under

      
       in the freezer (-20°C). For long-term stability, convert to the HCl salt by adding 1.1 eq of HCl in Dioxane/Ether.
      

Visualization: Reaction Workflow

G Start Start: 5-Methyl-6-Nitro-1H-Indole Dissolve Dissolve in MeOH/EtOH (Inert N2 Atmosphere) Start->Dissolve AddCat Add 10% Pd/C (Wet) (10 wt% loading) Dissolve->AddCat Purge Purge Cycle: Vacuum / H2 Backfill (3x) AddCat->Purge React Stir at RT (Balloon Pressure) 2 - 6 Hours Purge->React Check IPC: TLC / LCMS (Check for SM disappearance) React->Check Check->React Incomplete (Add time/Cat) Filter Filter through Celite (Remove Catalyst) Check->Filter Complete Isolate Evaporate Solvent Isolate 5-Methyl-1H-Indol-6-Amine Filter->Isolate

Caption: Workflow for the catalytic hydrogenation of 5-methyl-6-nitro-1H-indole using Pd/C.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conversion) Catalyst poisoning (S or N species) or insufficient

mass transfer.
1. Increase stirring speed (critical for heterogeneous catalysis).2. Add fresh catalyst (5 wt%).3. Warm slightly to 35-40°C.
Over-Reduction (M+H = 149) Reduction of the indole double bond (C2-C3).1. Ensure pressure is strictly 1 atm (balloon).2. Stop reaction immediately upon consumption of SM.3. Switch to Transfer Hydrogenation (Protocol B).
Product is Dark/Purple Oxidation of the amine product.1. Minimize air exposure during filtration.2. Add a trace of antioxidant (e.g., Ascorbic acid) during workup if compatible.3. Store as HCl salt.
Protocol B: Transfer Hydrogenation (Alternative)

Use this if over-reduction is observed or H2 gas is unavailable.

  • Dissolve 1.0 g substrate in 20 mL Ethanol.

  • Add 100 mg 10% Pd/C.

  • Add 5.0 equivalents of Ammonium Formate or Hydrazine Hydrate .

  • Heat to reflux (approx 70-80°C) for 1-2 hours.

  • Monitor, Filter, and Work-up as above.

    • Note: This method is often faster and more selective for the nitro group.

Data Analysis & Validation

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • Indole NH: Broad singlet ~10.5 ppm.

    • Amine NH2: Broad singlet ~4.5 - 5.0 ppm (Exchangeable with

      
      ).
      
    • Aromatic Protons:

      • C2-H: ~7.0 ppm (Triplet/Doublet).

      • C3-H: ~6.2 ppm.

      • C4-H & C7-H: Distinct singlets or doublets due to 5,6-substitution pattern.

    • Methyl Group: Singlet ~2.2 - 2.3 ppm.

Reaction Pathway Diagram[1][2]

Reaction SM 5-Methyl-6-Nitroindole (Yellow) Inter [Hydroxylamine Int.] SM->Inter H2 / Pd/C Prod 5-Methyl-6-Aminoindole (Colorless/Tan) Inter->Prod - H2O Over Indoline By-product (Over-reduction) Prod->Over Excess H2 / Pressure (Avoid)

Caption: Reaction pathway showing the desired reduction and potential over-reduction risk.

References

  • Vertex Pharmaceuticals. (2010). Indole Derivatives as CFTR Modulators. Patent WO2010053471. (Describes general nitroindole reduction conditions). Link

  • Porcheddu, A., et al. (2008). Palladium-Catalyzed Transfer Hydrogenation of Nitroarenes.Journal of Organic Chemistry, 73(18), 7075–7082. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Aminoindole. (Safety and Handling data). Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.[1][2][3][4] (General mechanistic overview). Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 5-Aminoindole.Link

*(Note: While specific literature on the exact 5-methyl-6-nitro isomer is sparse in open

Sources

Method

Application Note: Analytical Profiling of 5-Methyl-6-nitro-2,3-dihydro-1H-indole (5M6NI)

This Application Note is designed for analytical chemists and process development scientists. It details the characterization, purity assessment, and stability profiling of 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereaft...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists. It details the characterization, purity assessment, and stability profiling of 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter referred to as 5M6NI ).

Introduction & Context

5-methyl-6-nitro-2,3-dihydro-1H-indole (5M6NI ) is a critical bicyclic intermediate used in the synthesis of functionalized indoles, azo dyes, and kinase inhibitor pharmacophores. It is typically synthesized via the nitration of 5-methylindoline.

Critical Analytical Challenge: The primary quality control challenges for 5M6NI are:

  • Regioisomerism: Confirming the nitro group is at position 6 rather than 4 or 7.

  • Oxidative Instability: The dihydro-pyrrole ring is susceptible to spontaneous dehydrogenation, forming the fully aromatic 5-methyl-6-nitroindole impurity.

  • Basic Tailing: The secondary amine (N1) can cause peak tailing in HPLC if silanol interactions are not suppressed.[1][2]

Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Formula C₉H₁₀N₂O₂MW = 178.19 g/mol
Appearance Yellow to orange solidNitro-conjugation provides distinct UV-Vis absorbance.
Solubility DMSO, MeOH, DCM; Low in WaterSample prep requires organic diluent (MeOH or ACN).[1][2]
pKa (Calc) ~5.0 (Conjugate acid of amine)Mobile phase pH must be acidic (<3.[1][2]0) or basic (>8.0) to control ionization.[1]
LogP ~2.1Suitable for Reverse Phase (C18) chromatography.[1][2]

Structural Characterization (NMR & MS)[1][2][3][4][5]

Protocol A: Structural Confirmation via NMR

To differentiate 5M6NI from its isomers (e.g., 6-methyl-5-nitroindoline), NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]

Instrument Parameters:

  • Field Strength: ≥ 400 MHz[1][2]

  • Solvent: DMSO-d₆ (preferred for solubility and exchangeable proton visibility)[1]

  • Concentration: 10–15 mg/mL[1]

Expected Chemical Shifts (DMSO-d₆):

PositionTypeShift (δ ppm)MultiplicityDiagnostic Note
N-H (1) Amine~6.5 - 7.0Broad SingletExchangeable with D₂O.
C-H (2) Aliphatic3.55 - 3.65Triplet (t)Adjacent to Nitrogen (deshielded).[1][2]
C-H (3) Aliphatic3.00 - 3.10Triplet (t)Benzylic position.[1][2]
C-H (4) Aromatic~7.35Singlet (s)Critical: Para to Nitro, Meta to Methyl.[1][2]
C-H (7) Aromatic~7.05Singlet (s)Shielded by amine ortho-position.[1][2]
CH₃ (5) Methyl~2.25Singlet (s)Attached to aromatic ring.[1][2]

NOESY Correlation Logic:

  • Target Signal: Irradiate the Methyl group (~2.25 ppm).[1][2]

  • Positive Confirmation: Strong NOE correlation observed with H-4 (~7.35 ppm).[1]

  • Negative Confirmation: Weak or no correlation with H-7.

  • Why? In the 5,6-substitution pattern, the methyl group is spatially proximal to H-4 but distant from H-7 due to the nitro group at position 6.

Protocol B: Mass Spectrometry (ESI+)[1][2]
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Parent Ion: [M+H]⁺ = 179.2 m/z.[1][2]

  • Fragment Pattern: Look for loss of NO₂ [M+H - 46]⁺ at ~133 m/z, characteristic of nitro-aromatics.[1]

HPLC Purity & Impurity Profiling

This method separates the target indoline from its oxidized indole counterpart and nitration byproducts.[1]

Protocol C: HPLC-UV/MS Method

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm"End-capped" prevents secondary interaction with the amine.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) keeps the amine protonated (BH⁺), improving peak shape.[1][2]
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 30°CReproducibility.
Detection UV @ 254 nm (Purity) & 360 nm (Nitro-specific)254 nm is universal; 360 nm is selective for the nitro-chromophore.[1]

Gradient Program:

Time (min)% A (Water/FA)% B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

System Suitability Limits (SST):

  • Tailing Factor (Target Peak): < 1.5 (Critical for amine compounds).[1][2]

  • Resolution (Indoline vs. Indole): > 2.0.

  • %RSD (Area, n=6): < 2.0%.[1][2]

Impurity Retention Logic:

  • Polar Byproducts: Elute early (0–3 min).

  • 5M6NI (Target): Elutes ~8–10 min.

  • Oxidized Impurity (5-methyl-6-nitroindole): Elutes later (~12–14 min) due to increased planarity and aromaticity (pi-pi stacking with C18).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for releasing a batch of 5M6NI, integrating the spectroscopic and chromatographic steps described above.

AnalyticalWorkflow Start Crude Synthesis (5-methyl-6-nitroindoline) SamplePrep Sample Preparation (Dissolve in DMSO-d6 / MeOH) Start->SamplePrep NMR_Test 1H NMR & NOESY (Regioisomer Check) SamplePrep->NMR_Test Decision_Struct NOE: Methyl <-> H4? NMR_Test->Decision_Struct HPLC_Test HPLC-UV (Method C) (Purity & Oxidation) Decision_Struct->HPLC_Test Yes (Structure Confirmed) Reprocess Recrystallize (Remove Indole/Isomers) Decision_Struct->Reprocess No (Isomer mix) Decision_Purity Purity > 98%? Indole < 0.5%? HPLC_Test->Decision_Purity Decision_Purity->Reprocess Fail Release Release Material (Certificate of Analysis) Decision_Purity->Release Pass Reprocess->SamplePrep Re-test

Caption: Analytical workflow ensuring structural identity and purity before batch release.

Stability & Degradation Pathways[2]

Understanding the degradation of 5M6NI is vital for storage.[1] The primary pathway is oxidative dehydrogenation .[1]

DegradationPathway Substrate 5-methyl-6-nitroindoline (Target) Oxidation Air/Light Oxidation (-2H) Substrate->Oxidation Slow (Solid state) Fast (Solution) Product 5-methyl-6-nitroindole (Aromatic Impurity) Oxidation->Product Irreversible

Caption: The primary degradation pathway involves aromatization of the pyrrolidine ring.[1][2]

Protocol D: Forced Degradation Study (Stress Testing)

To validate the HPLC method's specificity, perform the following:

  • Oxidative Stress: Dissolve 5M6NI in 3% H₂O₂/ACN (1:1).[1][2] Incubate at RT for 4 hours.

    • Expectation: Decrease in 5M6NI peak; appearance of a later-eluting peak (Indole).[1]

  • Photostability: Expose solid sample to 1.2 million lux-hours.

    • Expectation: Nitro compounds are often photolabile.[1] Monitor for color darkening and unknown peaks.

References

  • Chemical Identification: PubChem.[1][3] Compound Summary for 5-methyl-6-nitro-2,3-dihydro-1H-indole. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Synthetic Context: Wube, A., et al. (2011).[1][2] Design, synthesis and antimycobacterial activities of 1-methyl-2-alkenyl-4(1H)-quinolones. (Contextual reference for nitro-heterocycle analysis). Available at: [Link][1]

  • HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Reverse Phase separation of basic amines).

  • Spectroscopic Data: Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for calculating expected NMR shifts for substituted benzenes).

Sources

Application

Large-Scale Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole: Process Optimization and Protocols

Introduction & Strategic Overview 5-Methyl-6-nitro-2,3-dihydro-1H-indole (commonly known as 5-methyl-6-nitroindoline) is a critical synthetic building block utilized in the development of kinase inhibitors, photochromic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Methyl-6-nitro-2,3-dihydro-1H-indole (commonly known as 5-methyl-6-nitroindoline) is a critical synthetic building block utilized in the development of kinase inhibitors, photochromic materials, and photolabile caged calcium ion chelators[1]. Because the indoline core is highly electron-rich, it is exceptionally prone to oxidative degradation, making direct electrophilic aromatic substitution a significant synthetic challenge.

This application note provides a self-validating, scalable protocol for the direct nitration of 5-methylindoline. By leveraging strong acidic conditions to electronically steer the reaction, researchers can bypass the need for multi-step protection/deprotection sequences while achieving excellent regioselectivity and high yields.

Mechanistic Rationale: Protonation-Directed Regioselectivity

Direct nitration of unprotected indolines under mild conditions generally results in complex mixtures of oxidized byproducts (e.g., indoles) and polymeric tars. To circumvent this, the reaction must be performed in concentrated sulfuric acid, which alters the electronic landscape of the molecule:

  • Nitrogen Protonation: Dissolving 5-methylindoline in concentrated H₂SO₄ quantitatively protonates the indoline nitrogen. The resulting

    
     group is strongly electron-withdrawing. This instantly deactivates the heterocyclic ring against oxidation and converts the nitrogen into a meta-director, steering incoming electrophiles toward the C4 and C6 positions[2].
    
  • Synergistic Directing Effects: The 5-methyl group at C5 acts as an ortho/para-director. Because the para position (C2) is part of the saturated ring, the methyl group directs electrophilic attack to its ortho positions: C4 and C6. Therefore, both the protonated nitrogen and the 5-methyl group synergistically activate the C4 and C6 positions.

  • Steric Differentiation: While both C4 and C6 are electronically activated, position C4 experiences severe steric hindrance from the adjacent C3 methylene protons of the fused five-membered ring. Consequently, the nitronium ion (

    
    ) preferentially attacks the less hindered C6 position, yielding 5-methyl-6-nitroindoline as the overwhelmingly favored major isomer[3].
    

Process Workflow

G A 5-Methylindoline B Protonation (Conc. H₂SO₄, -5 °C) A->B C 5-Methylindolinium Ion (Meta-directing N-pole) B->C Forms highly deactivated ring D Electrophilic Nitration (Conc. HNO₃, -15 °C) C->D E 5-Methyl-6-nitroindolinium (Major Isomer) D->E Regioselective C6 attack F Quenching & Neutralization (Ice / NaOH to pH 6) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Recrystallization (Ethanol) G->H I 5-Methyl-6-nitro-2,3-dihydro-1H-indole (Target) H->I >98% Purity

Figure 1: Workflow for the regioselective synthesis of 5-methyl-6-nitroindoline.

Experimental Protocol (100 g Scale)

Self-Validating System: This protocol incorporates specific temperature thresholds and pH checkpoints. Failure to maintain these parameters will result in immediate, observable deviations (e.g., NO₂ gas evolution indicating oxidation), allowing the operator to halt the process before catastrophic yield loss.

Reagents and Equipment
  • 5-Methylindoline (98% purity): 100.0 g (0.75 mol)

  • Concentrated Sulfuric Acid (98% H₂SO₄): 600 mL

  • Concentrated Nitric Acid (70% HNO₃): 50.0 mL (0.79 mol, 1.05 eq)

  • Sodium Hydroxide (NaOH, 40% w/v aqueous): As needed for neutralization

  • Ethyl Acetate (EtOAc): 2.0 L

  • Equipment: 3 L jacketed reactor with mechanical stirring, internal thermocouple, and dropping funnel.

Step-by-Step Methodology

Step 1: Protonation & Cooling

  • Charge the 3 L jacketed reactor with 600 mL of concentrated H₂SO₄.

  • Cool the acid to -5 °C using a circulating chiller.

  • Slowly add 100.0 g of 5-methylindoline in small portions over 45 minutes under vigorous mechanical stirring.

  • Causality Check: The protonation of the indoline nitrogen is highly exothermic. Maintaining the internal temperature strictly below 5 °C prevents premature oxidation of the electron-rich ring. The solution will turn into a viscous pale yellow/brown liquid as the indolinium sulfate salt forms.

Step 2: Electrophilic Nitration

  • Cool the reaction mixture to -20 °C.

  • Load 50.0 mL of concentrated HNO₃ (70%) into the dropping funnel.

  • Add the HNO₃ dropwise over 60 minutes, strictly maintaining the internal temperature between -20 °C and -10 °C[2].

  • Causality Check: Temperatures above -10 °C provide enough thermal energy to overcome the steric hindrance at C4, leading to the formation of the unwanted 4-nitro isomer. Furthermore, elevated temperatures will trigger oxidative degradation, which is immediately evident by the evolution of red/brown NO₂ fumes.

  • Once the addition is complete, stir the mixture at -15 °C for exactly 45 minutes to ensure complete conversion.

Step 3: Quenching & Neutralization

  • Carefully pour the cold reaction mixture over 2.5 kg of crushed ice in a 10 L vessel under vigorous stirring.

  • Slowly add the 40% w/v NaOH solution to adjust the pH to 5.5–6.0. Maintain the temperature below 20 °C during neutralization by adding more ice if necessary.

  • Causality Check: Neutralizing to pH 6 deprotonates the water-soluble indolinium salt back into the free indoline base, which will precipitate out of the aqueous phase as a yellow-orange solid. Over-basification (pH > 8) can lead to hydrolytic ring-opening or degradation of the nitroindoline core.

Step 4: Extraction & Isolation

  • Extract the aqueous suspension with EtOAc (3 × 600 mL).

  • Wash the combined organic layers with saturated brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a dark orange solid.

Step 5: Purification

  • Recrystallize the crude solid from boiling absolute ethanol (approx. 3-4 mL per gram of crude).

  • Allow the solution to cool slowly to room temperature, then chill to 4 °C for 2 hours.

  • Filter the bright yellow/orange crystals, wash with cold ethanol, and dry in a vacuum oven at 40 °C overnight.

Quantitative Data & Quality Control

Table 1: Reagent Stoichiometry and Equivalents

ReagentMW ( g/mol )Mass / VolumeMolesEquivalentsRole
5-Methylindoline133.19100.0 g0.751.00Starting Material
Conc. H₂SO₄ (98%)98.08600 mL~11.014.6Solvent & Protonating Agent
Conc. HNO₃ (70%)63.0150.0 mL0.791.05Electrophile Source
Ethyl Acetate88.111800 mLN/AN/AExtraction Solvent

Table 2: In-Process Quality Control (IPC) and Expected Yield Metrics

ParameterExpected ValueAnalytical Method
Isolated Yield68% – 74%Gravimetric
Chemical Purity> 98.5%HPLC (UV at 254 nm)
5-Methyl-4-nitroindoline< 1.0%¹H NMR / HPLC
Unreacted Starting Material< 0.5%TLC / HPLC

References

Sources

Method

Application Note: Safety Protocols and Mechanistic Toxicology for Handling 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Executive Summary 5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 936128-69-7), also commonly referred to as 5-methyl-6-nitroindoline, is a specialized indoline derivative frequently utilized as a synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 936128-69-7), also commonly referred to as 5-methyl-6-nitroindoline, is a specialized indoline derivative frequently utilized as a synthetic intermediate in drug development and as a reference standard for pharmaceutical impurities[1][2]. While its structural properties make it highly valuable for synthesizing bioactive molecules, the presence of the nitroaromatic moiety introduces significant toxicological and reactivity risks. This application note provides a comprehensive, mechanistically grounded guide to the safe handling, storage, and emergency management of this compound.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard safety data sheets often list "harmful if inhaled or swallowed," but fail to explain the underlying biochemical threat. The primary systemic hazard of 5-methyl-6-nitro-2,3-dihydro-1H-indole—and nitroaromatics in general—is its capacity to induce methemoglobinemia and severe oxidative stress[3][4].

Causality of Toxicity: When nitroaromatic compounds enter the physiological environment (via inhalation of fine dust or dermal absorption), they undergo enzymatic bioreduction. Flavoenzymes catalyze a single-electron transfer to the nitro group, forming a highly reactive nitro anion radical[5][6].

  • Oxidative Stress: This radical can react with molecular oxygen to generate superoxide radicals, leading to cellular oxidative stress[3][6].

  • Methemoglobinemia: Further reduction yields nitroso and hydroxylamine intermediates. These metabolites directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[6][7]. Methemoglobin cannot bind oxygen, leading to tissue hypoxia, peripheral cyanosis, and potentially fatal asphyxiation at high concentrations[4][7].

Because of this self-amplifying redox cycle within red blood cells, even minor exposures to aerosolized nitroindoline dust can trigger disproportionate systemic toxicity[7].

ToxicityMechanism Nitro Nitroaromatic (R-NO2) Radical Nitro Anion Radical Nitro->Radical 1e- reduction Nitroso Nitroso (R-NO) Radical->Nitroso reduction ROS Oxidative Stress (ROS) Radical->ROS O2 interaction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl reduction MetHb Methemoglobinemia (Fe3+) Nitroso->MetHb Hemoglobin (Fe2+) Hydroxyl->MetHb Hemoglobin (Fe2+)

Bioreduction pathway of nitroaromatics leading to methemoglobinemia.

Hazard Assessment & Physicochemical Profile

To design a self-validating safety protocol, we must first quantify the physical and toxicological parameters of the substance.

Table 1: Hazard Profile and GHS Identification

Parameter Detail / Specification
Chemical Name 5-Methyl-6-nitro-2,3-dihydro-1H-indole
CAS Number 936128-69-7[1]
Molecular Formula C9H10N2O2
Physical State Solid / Powder
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory tract)[8][9]
Primary Target Organs Blood (Hemoglobin), Respiratory System, Eyes, Skin[4][9]

| Signal Word | Warning[9] |

Standard Operating Protocols (SOP) for Safe Handling

To mitigate the risks of aerosolization and dermal absorption, the following self-validating workflows must be strictly adhered to during dispensing, reaction setup, and spill management.

Protocol A: Dispensing and Weighing

Objective: Prevent the generation of airborne particulates and eliminate dermal contact.

  • Environmental Validation: Before opening the primary container, verify that the chemical fume hood or localized exhaust ventilation (LEV) is functioning with a face velocity of at least 80-100 feet per minute (fpm).

    • Causality: Proper airflow ensures that any micro-dust generated during transfer is actively pulled away from the operator's breathing zone.

  • PPE Donning: Equip double nitrile gloves, a fastened lab coat, and wrap-around safety goggles. If weighing must occur outside a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is mandatory[9][10].

  • Static Mitigation: Use an anti-static ionizer gun on the weighing boat and utilize a grounded, static-free stainless steel spatula.

    • Causality: Nitroaromatic powders hold static charges, causing them to repel from the spatula and aerosolize into the laboratory environment.

  • Execution: Carefully transfer the required mass. Seal the primary container immediately after use to prevent accidental tipping.

  • Decontamination: Wipe down the balance and surrounding hood floor with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) to capture invisible residual dust. Dispose of the cloth in a solid hazardous waste bin.

Protocol B: Emergency Spill Response

Objective: Contain and neutralize accidental releases without exacerbating airborne exposure.

SpillResponse Start Spill Detected Assess Evacuate & Ventilate Area Start->Assess PPE Don High-Level PPE (Respirator, Gloves) Assess->PPE Contain Dampen Spill (Prevent Aerosolization) PPE->Contain Collect Absorb & Collect in Sealed Container Contain->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Step-by-step logical workflow for nitroaromatic powder spill response.

  • Evacuate and Ventilate: Immediately step back from the spill. Ensure the fume hood sash is open to maximize room air turnover.

  • Don Appropriate PPE: Upgrade to a P100 respirator if the spill occurred outside the fume hood.

  • Dampen, Do Not Sweep: Crucial Step. Never dry-sweep nitroindoline powders. Lightly mist the spilled powder with water or a compatible inert solvent.

    • Causality: Dry sweeping propels fine particulates into the air, drastically increasing inhalation risk and the potential for systemic methemoglobinemia[4][8].

  • Absorption and Collection: Wipe up the dampened material using absorbent pads. Place all contaminated materials into a heavy-duty, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with soap and water to remove any trace organic residues[8][10].

Storage and Incompatibilities

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct light[11][12].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and potent reducing agents.

    • Causality: Nitroaromatics are inherently energetic molecules. Mixing with strong reducing agents can trigger highly exothermic reactions, while strong oxidizers can lead to spontaneous ignition or explosive decomposition[7].

References

  • BLD Pharmatech. 5-Nitro-3-propyl-2,3-dihydro-1H-indole / 5-Methyl-6-nitro-2,3-dihydro-1H-indole Catalog.[1] 1

  • BIOFOUNT. 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride Reference Standard.[2]2

  • MDPI. Biological Treatment of Nitroaromatics in Wastewater (Toxicity Mechanisms).[3] 3

  • Thermo Fisher Scientific. 6-Nitroindoline - SAFETY DATA SHEET.[8] 8

  • Sigma-Aldrich. 6-Nitroindoline Safety Information.[9] 9

  • Pfaltz & Bauer. SAFETY DATA SHEET - Nitroindolines.[10] 10

  • ResearchGate. Explosives as toxic environmental pollutants: the level of contamination, toxicity and its mechanisms.[5] 5

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[7] 7

  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.[6] 6

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzenes.[4] 4

Sources

Application

Application Note: Strategic Assay Development for 5-Methyl-6-Nitroindoline Scaffolds

Part 1: Executive Summary & Strategic Context 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter 5M6NI ) represents a critical "privileged scaffold" in medicinal chemistry. Unlike the fully aromatic indole, the indoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter 5M6NI ) represents a critical "privileged scaffold" in medicinal chemistry. Unlike the fully aromatic indole, the indoline (dihydro) core possesses a distinct 3D topology (puckered ring) and reduced aromaticity, making it a vital intermediate for synthesizing:

  • Kinase Inhibitors: The 5,6-substitution pattern is a common pharmacophore for ATP-competitive binding.

  • GPCR Ligands: Indoline cores often serve as conformationally restricted linkers.

  • Fluorescent Probes: Reduction of the nitro group to an amine (6-amino-5-methylindoline) creates an electron-rich donor system essential for fluorophore construction.

This guide moves beyond basic handling to describe the development of three critical assays required during the drug development lifecycle: Purity Profiling (HPLC) , Kinetic Reduction Monitoring (UV-Vis) , and Oxidative Stability Profiling .

Part 2: Chemical Logic & Safety (The "Why" and "How")

The Chemical Mechanism

Developing assays for 5M6NI requires understanding its reactivity profile.

  • Chromophore Shift: The nitro group (

    
    ) is a strong chromophore (typically yellow, 
    
    
    
    ). Its reduction to an amine (
    
    
    ) or oxidation to an indole results in a significant hypsochromic shift (blue shift) or hyperchromic effect, respectively. This allows for spectrophotometric monitoring .
  • Oxidative Liability: Indolines are susceptible to aromatization (oxidation) to indoles.[1] This is a primary degradation pathway that must be quantified.

Safety Advisory
  • Nitro Compounds: Potentially energetic. Avoid heating dry solids.

  • Handling: Use amber glassware. Indolines are light-sensitive and prone to photo-oxidation.

Part 3: Assay Protocols

Protocol A: HPLC Purity & Identity Profiling

Objective: To separate 5M6NI from its key impurities: the oxidized indole (5-methyl-6-nitroindole) and the reduced amine (6-amino-5-methylindoline).

1. System Configuration
  • Instrument: Agilent 1260 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    ).
    • Rationale: The methyl and nitro groups provide sufficient lipophilicity for standard RP-HPLC.

  • Detector: Diode Array Detector (DAD).

    • Channel A:

      
       (General aromatics).
      
    • Channel B:

      
       (Specific for Nitro-indoline).
      
2. Mobile Phase Strategy
  • Solvent A: Water +

    
     Formic Acid (buffer pH ~2.7).
    
  • Solvent B: Acetonitrile (ACN) +

    
     Formic Acid.
    
    • Note: Acidic pH ensures the amine product (if present) is protonated (

      
      ), eluting earlier than the neutral nitro-indoline, maximizing resolution.
      
3. Gradient Method
Time (min)% B (ACN)Flow Rate (mL/min)Phase Description
0.051.0Equilibration
2.051.0Load
12.0951.0Linear Gradient (Elution)
15.0951.0Wash
15.151.0Re-equilibration
Protocol B: Kinetic Monitoring of Nitro-Reduction (High-Throughput)

Objective: Monitor the conversion of 5M6NI to 6-amino-5-methylindoline during synthesis or library generation. This assay relies on the disappearance of the nitro-chromophore.

1. Reagents
  • Stock Solution:

    
     5M6NI in DMSO.
    
  • Reductant: Sodium Dithionite (

    
    ) or catalytic hydrogenation conditions (Pd/C + 
    
    
    
    ).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

2. Workflow
  • Baseline: Dilute Stock to

    
     in PBS. Measure Absorbance scan (
    
    
    
    ). Identify
    
    
    (likely
    
    
    ).
  • Reaction Initiation: In a 96-well quartz plate, add

    
     of substrate solution (
    
    
    
    ).
  • Inject: Add

    
     of 
    
    
    
    Reductant (excess).
  • Monitor: Measure OD at

    
     every 30 seconds for 60 minutes.
    
  • Analysis: Plot

    
     vs. Time. The slope indicates the pseudo-first-order rate constant (
    
    
    
    ).

Success Criteria:

  • A decrease in OD360nm > 80% indicates successful reduction.

  • Appearance of a new peak < 300 nm confirms amine formation.

Protocol C: Oxidative Stability Stress Test

Objective: Determine the shelf-life and handling requirements by forcing the oxidation of indoline to indole.

1. Setup
  • Control: 5M6NI in ACN, stored at

    
     in dark.
    
  • Stress Condition A (Light): Sample in clear vial exposed to ambient light (24h).

  • Stress Condition B (Oxidant): Sample treated with 1 eq. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or exposed to air bubbling.

2. Analysis

Analyze via Protocol A (HPLC). Calculate "Percent Remaining" vs. "Percent Aromatized."

  • Key Insight: The oxidized Indole product will typically elute later (more lipophilic due to planarity/aromaticity) and will have a distinct UV spectrum (sharp aromatic bands) compared to the Indoline.

Part 4: Visualization & Logic

Assay Workflow Architecture

The following diagram illustrates the decision tree for characterizing 5M6NI, distinguishing between purity analysis and functional reaction monitoring.

G cluster_QC Quality Control (Purity) cluster_Func Functional Assay (Reactivity) Start Raw Material: 5-methyl-6-nitro-2,3-dihydro-1H-indole HPLC HPLC-DAD Analysis (Protocol A) Start->HPLC QC Check Reduction Nitro-Reduction Assay (Protocol B) Start->Reduction Synthesis Result_Purity Impurity ID: 1. Oxidized Indole (Aromatized) 2. Precursors HPLC->Result_Purity Monitor Kinetic Monitoring (OD 360nm decay) Reduction->Monitor Product Product: 6-amino-5-methylindoline Monitor->Product >80% Conversion

Caption: Workflow for parallel Quality Control (HPLC) and Functional Kinetic Monitoring of the 5M6NI scaffold.

Reaction Pathway & Spectral Shifts

Understanding the chemical transformation is key to interpreting assay data.

Reaction NitroIndoline 5-Methyl-6-Nitroindoline (Substrate) Max Abs: ~360nm (Yellow) Indole 5-Methyl-6-Nitroindole (Oxidation Impurity) Stable Aromatic NitroIndoline->Indole Oxidation (O2/Light) Degradation Pathway AminoIndoline 6-Amino-5-Methylindoline (Target Product) Max Abs: <300nm (Colorless) NitroIndoline->AminoIndoline Reduction (H2/Pd) Synthetic Pathway

Caption: Chemical fate of the scaffold. Assays must distinguish the target reduction (Green) from oxidative degradation (Red).

Part 5: References

  • Zhang, H., et al. (2024).[2] "Copper-Catalyzed Aerobic Dehydrogenation of Indolines to Indoles." Journal of Organic Chemistry, 89, 4530-4537.[2]

    • Context: Establishes the oxidative instability of indolines and methods to monitor this transition.

  • BenchChem. (2025).[3][4] "Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione and Derivatives." BenchChem Technical Notes.

    • Context: Provides physicochemical data on nitro-indole derivatives and spectral properties.

  • Li, B., et al. (2019).[2] "Aerobic Dehydrogenation of Indolines to Indoles Catalyzed by Quinone/Metal Complexes." Organic Letters, 21, 1176-1181.[2]

    • Context: Validates the mechanism of indoline aromatization used in the stability assay.

  • Matrix Fine Chemicals. (2025). "Product Specification: 1-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione."

    • Context: Sourcing and structural data for related nitro-indoline scaffolds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks in the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks in the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole (also known as 5-methyl-6-nitroindoline, CAS: 936128-69-7).

This molecule presents a classic dichotomy in heterocyclic chemistry: do you build the indoline core and nitrate it, or do you build the nitroindole and reduce it? Both routes are viable but fraught with chemoselectivity and regioselectivity pitfalls. Below, I have outlined the mechanistic causality behind these challenges, provided self-validating protocols, and answered the most common troubleshooting questions to ensure your experimental success.

Route A: Chemoselective Reduction of 5-Methyl-6-nitroindole

The most direct route to our target is the reduction of the C2–C3 double bond of the commercially available 5-methyl-6-nitro-1H-indole. However, reducing an indole ring without touching a highly reducible nitro group requires precise chemoselectivity.

FAQ & Troubleshooting

Q: I attempted to reduce 5-methyl-6-nitroindole using Sodium Cyanoborohydride in Acetic Acid (


), but recovered only unreacted starting material. Why did this fail? 
A:  This is a common pitfall. While 

is the gold standard for reducing standard indoles to indolines, it completely fails for nitroindoles [1]. The reduction mechanism requires initial protonation of the indole at the C3 position to form an indolium cation, which is then attacked by the hydride at C2. The strongly electron-withdrawing nitro group at the 6-position severely depletes the electron density of the pyrrole ring, rendering acetic acid insufficiently acidic to protonate C3.

Q: If acetic acid isn't strong enough, what reagent system should I use? A: You must switch to Ionic Hydrogenation using Trifluoroacetic Acid (TFA) and Triethylsilane (


) [2]. TFA is a strong enough acid to force the protonation of the deactivated C3 position. 

acts as a bulky, mild hydride donor that selectively attacks the resulting indolium cation without reducing the sensitive nitro group.

G A 5-Methyl-6-nitroindole B C3-Protonated Indolium (Requires Strong Acid) A->B TFA (Protonation) C Hydride Transfer (from Et3SiH) B->C Et3SiH D 5-Methyl-6-nitroindoline C->D Chemoselective Reduction

Mechanistic workflow for the chemoselective ionic hydrogenation of nitroindoles.

Experimental Protocol 1: Ionic Hydrogenation (Self-Validating)

This protocol utilizes a self-validating visual cue: the dissolution and color change of the indolium intermediate.

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve 5-methyl-6-nitro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Hydride Addition: Add Triethylsilane (

    
    , 3.0 eq) to the mixture. Note: No reaction will occur at this stage.
    
  • Acidification: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA, 5.0 eq). The solution will typically darken as the indolium cation forms.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, often yellow) should disappear, replaced by a more polar indoline spot.

  • Workup: Carefully quench the reaction by pouring it into saturated aqueous

    
     at 0 °C (Caution: Vigorous gas evolution). Extract with DCM, dry over 
    
    
    
    , and concentrate.

Route B: Regioselective Nitration of 5-Methylindoline

If starting from 5-methylindoline, the challenge shifts from chemoselectivity to regioselectivity. The goal is to introduce the nitro group exclusively at the 6-position.

FAQ & Troubleshooting

Q: Can I directly nitrate 5-methylindoline using standard Nitric/Sulfuric acid? A: Absolutely not. Direct nitration of unprotected indolines under harsh acidic conditions leads to two catastrophic failures: (1) Rapid oxidation of the indoline back to the indole, and (2) uncontrolled polymerization resulting in an insoluble black tar [3]. You must protect the amine first.

Q: How does N-acetylation solve the regioselectivity problem? A: N-acetylation (forming 1-acetyl-5-methylindoline) serves a dual purpose. First, it protects the ring from oxidation. Second, the N-acetyl group is strongly ortho/para directing. Because the 5-position is occupied by a methyl group (which is also ortho/para directing), the available positions are C4, C6, and C7.

  • C4: Sterically hindered by the adjacent methyl group.

  • C7: Ortho to the bulky N-acetyl group.

  • C6: Para to the strongly activating N-acetyl group and ortho to the methyl group. This is the thermodynamic and kinetic "sweet spot," resulting in highly selective 6-nitration [4].

Q: I protected the amine, but I'm still getting a mixture of isomers. What went wrong? A: You are likely using too harsh of a nitrating agent or running the reaction too warm. Switch to Acetyl Nitrate (generated in situ from fuming


 and Acetic Anhydride) and maintain the temperature strictly between -78 °C and 0 °C.

G A 5-Methylindoline B N-Acetylation (Ac2O) Protects from Oxidation A->B C 1-Acetyl-5-methylindoline B->C D C4: Sterically Hindered C->D E C6: Highly Activated (para to NAc, ortho to Me) C->E F C7: Moderately Activated C->F G Nitration (Acetyl Nitrate) Yields 6-Nitro Isomer E->G H Deprotection (HCl/EtOH) Yields 5-Methyl-6-nitroindoline G->H

Regioselectivity logic for the nitration of 1-acetyl-5-methylindoline.

Experimental Protocol 2: Protection-Nitration-Deprotection

This sequence ensures high regiocontrol and prevents oxidative degradation.

  • Protection: Dissolve 5-methylindoline in dry DCM. Add Triethylamine (1.2 eq) and cool to 0 °C. Dropwise, add Acetic Anhydride (1.1 eq). Stir for 2 hours. Wash with 1M HCl, dry, and concentrate to yield 1-acetyl-5-methylindoline.

  • Nitration: Dissolve the protected indoline in dry DCM (or Acetic Anhydride) and cool to -78 °C. In a separate flask, carefully prepare Acetyl Nitrate by adding fuming

    
     (1.05 eq) to Acetic Anhydride at 0 °C. Slowly transfer the Acetyl Nitrate solution to the indoline mixture. Stir at -78 °C for 1 hour, then warm to 0 °C. Quench with ice water.
    
  • Deprotection: Dissolve the crude 1-acetyl-5-methyl-6-nitroindoline in Ethanol. Add 6M HCl and reflux for 4 hours. Cool, neutralize with NaOH, and extract with EtOAc to yield the final 5-methyl-6-nitro-2,3-dihydro-1H-indole.

Quantitative Data Summaries

To aid in your reagent selection, refer to the following comparative data tables compiled from standard synthetic benchmarks.

Table 1: Reagent Selection for Indole


 Indoline Reduction 
Reagent SystemChemoselectivity (Nitro Survival)Conversion Rate (for Nitroindoles)Risk of N-Alkylation

/

High< 5% (Fails) Moderate (N-ethylation)

/

Moderate70 - 85%Low

/

Very High > 90% None

Table 2: Regioselectivity Matrix for Indoline Nitration

SubstrateNitrating AgentTemp (°C)Major IsomerByproducts / Issues
5-Methylindoline

/

0N/ATotal oxidation / Tar
1-Acetyl-5-methylindoline

/

06-Nitro (~60%)Dinitro species, hydrolysis
1-Acetyl-5-methylindolineAcetyl Nitrate -78 to 0 6-Nitro (>85%) Clean reaction profile

References

  • Gribble, G. W. "Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination." Reductions in Organic Synthesis.[Link]

  • Lanzilotti, A. E. et al. "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." The Journal of Organic Chemistry.[Link]

  • Papageorgiou, G. et al. "Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators." Molecules.[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective nitration of substituted indolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective nitration of substituted indolines. Synthesizing 5-methyl-6-nitro-2,3-dihydro-1H-indole (commonly known as 5-methyl-6-nitroindoline) requires precise control over electrophilic aromatic substitution to prevent oxidation and manage competing directing effects.

This guide provides a validated, self-correcting workflow designed for drug development professionals and synthetic chemists to maximize yield, purity, and reproducibility.

Mechanistic Insight: The Causality of Regioselectivity

To optimize this synthesis, we must first understand the electronic and steric forces governing the indoline core during nitration. Direct nitration of 5-methylindoline is a competition between multiple directing groups.

  • The Indolinium Effect: According to fundamental principles of , dissolving the indoline in concentrated sulfuric acid immediately protonates the nitrogen. This converts the mildly activating secondary amine into a strongly deactivating, meta-directing indolinium ion (-NH₂⁺). Relative to the nitrogen (position 1), the meta positions are C4 and C6.

  • The Methyl Effect: Concurrently, the methyl group at the C5 position acts as an electron-donating ortho/para-director. Because the para position is the bridgehead C7a carbon (which cannot be substituted), electrophilic attack is restricted to its ortho positions: C4 and C6.

  • Steric Causality: Both the indolinium group and the C5-methyl group synergistically activate C4 and C6 [2]. However, the C4 position experiences severe steric hindrance from the adjacent C3-methylene protons of the fused pyrrolidine ring. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less hindered C6 position.

Reaction Pathway Visualization

Regioselectivity SM 5-Methylindoline (Free Base) Protonated Indolinium Ion (N is protonated) SM->Protonated Conc. H2SO4 Oxidation 5-Methyl-6-nitroindole (Oxidation Byproduct) SM->Oxidation Poor Temp Control Nitration Nitronium Attack (HNO3 / H2SO4) Protonated->Nitration < 5 °C C6 5-Methyl-6-nitroindoline (Major: Sterically Free) Nitration->C6 Synergistic Directing (C6 favored) C4 5-Methyl-4-nitroindoline (Minor: Steric Clash at C3) Nitration->C4 Steric Hindrance

Reaction pathway showing synergistic directing effects and steric factors in indoline nitration.

Quantitative Optimization Data

Temperature and acid ratios are the critical variables in this synthesis. The table below summarizes the causality between reaction conditions and product distribution based on standardized.

Parameter SetTemperature (°C)H₂SO₄ : HNO₃ RatioYield: 6-Nitro (%)Yield: 4-Nitro (%)Oxidation to Indole (%)
Optimal -10 to -510 : 1.0582 - 85< 2< 1
Standard 0 to 510 : 1.1075 - 78~ 42 - 5
High Temp 10 to 1510 : 1.1040 - 45~ 825 - 30
Low Acid 0 to 55 : 1.1055 - 60~ 515 - 20

Validated Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the synthesis.

Step 1: Protonation & Solvent Preparation

  • Action: In a round-bottom flask, dissolve 5-methylindoline (1.0 eq) in concentrated sulfuric acid (10 volumes).

  • Causality: H₂SO₄ acts as both the solvent and the protecting agent. Complete protonation is required to prevent the electron-rich indoline ring from undergoing oxidative degradation.

  • Validation: The solution must become completely homogeneous. Any undissolved starting material will rapidly oxidize in subsequent steps.

Step 2: Nitrating Agent Preparation

  • Action: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.

  • Validation: The mixture should remain colorless. A yellow/brown tint indicates the decomposition of HNO₃ into NO₂ gas, which will lower the effective concentration of the nitronium ion.

Step 3: Electrophilic Aromatic Substitution

  • Action: Cool the indoline solution to -5 °C using an ice-salt bath. Add the nitrating mixture dropwise over 45 minutes, strictly maintaining the internal temperature below 0 °C. Stir for an additional 30 minutes.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The disappearance of the baseline indolinium spot and the emergence of a distinct, less polar spot validates the completion of nitration.

Step 4: Quenching & Neutralization

  • Action: Pour the reaction mixture over vigorously stirred crushed ice. Slowly adjust the pH using cold 20% aqueous NaOH.

  • Causality: Rapid neutralization causes localized exotherms that degrade the product into tar.

  • Validation: Use a calibrated pH meter to ensure the pH reaches exactly 5.0–6.0. Over-basification (pH > 8) will cause the product to oil out or degrade.

Step 5: Isolation & Analytical Validation

  • Action: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol/water.

  • Validation (¹H NMR): To confirm regioselectivity, analyze the aromatic region of the ¹H NMR spectrum. The desired 6-nitro isomer will display two distinct aromatic singlets (C4-H and C7-H are para to each other). If the undesired 4-nitro isomer is present, it will display a pair of doublets with an ortho coupling constant (J ≈ 8 Hz) for the adjacent C6-H and C7-H protons.

Troubleshooting FAQs

Q: My final product is heavily contaminated with 5-methyl-6-nitroindole. How do I prevent this oxidation? A: Indolines are highly susceptible to oxidation to indoles, as nitric acid is a potent oxidant[3]. This failure mode occurs if the nitric acid is added before the indoline is fully protonated by the sulfuric acid, or if the internal temperature exceeds 5 °C during addition. Ensure complete dissolution in H₂SO₄ prior to nitration and use an ice-salt bath to manage the exotherm.

Q: Why did my product form a dark, tarry substance during the aqueous workup? A: This is a classic sign of localized overheating during neutralization. When neutralizing the highly acidic mixture with NaOH, the heat of neutralization can cause the dihydro-indole ring to polymerize or decompose. Always pour the acidic mixture onto a large excess of crushed ice and add the base dropwise while maintaining vigorous mechanical stirring.

Q: Can I use milder nitrating agents like tert-butyl nitrite to improve the yield? A: No. While tert-butyl nitrite is excellent for mild C5 or C7 nitration of indolines, it is ineffective for targeting the C6 position. For strict C6 regioselectivity, you must rely on the meta-directing effect of the protonated nitrogen, which intrinsically requires strongly acidic conditions (H₂SO₄).

Q: How do I separate the minor 4-nitro regioisomer from the desired 6-nitro product? A: The 4-nitro isomer is typically formed in very small amounts (<5%) due to steric hindrance at the C4 position. It can usually be purged via recrystallization from a hot ethanol/water mixture. If ultra-high purity is required for downstream API synthesis, silica gel column chromatography (using a hexane/ethyl acetate gradient) effectively resolves the isomers due to differences in their dipole moments.

References

  • Heterocyclic Chemistry, 5th Edition Source: John Wiley & Sons URL:[Link]

Troubleshooting

side reactions in the nitration of 5-methyl-2,3-dihydro-1H-indole

Executive Summary: The "Indoline Instability" Triangle Nitrating 5-methyl-2,3-dihydro-1H-indole (5-methylindoline) presents a unique challenge compared to standard aromatic nitration. Unlike stable benzene derivatives, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Indoline Instability" Triangle

Nitrating 5-methyl-2,3-dihydro-1H-indole (5-methylindoline) presents a unique challenge compared to standard aromatic nitration. Unlike stable benzene derivatives, indolines sit on a precipice of oxidation. The nitrogen lone pair is highly activating, but the saturated C2-C3 bond is prone to dehydrogenation.

Successful functionalization requires balancing three competing forces:

  • Oxidation (The "Black Tar" Effect): The transformation of indoline to indole or polymerized radical cations.

  • Regioselectivity (The Isomer Trap): Competition between C6 (directed by the 5-methyl group) and C7 (directed by the nitrogen).

  • Over-Nitration: The formation of dinitro species due to the highly activated ring system.

This guide provides the protocols and troubleshooting logic to navigate these risks.

Diagnostic Pathways (Visualizing the Chemistry)

The following diagram maps the critical decision points. The "Green Path" represents the optimized workflow, while red nodes indicate fatal side reactions.

IndolineNitration Start 5-Methylindoline (Substrate) Oxidation SIDE REACTION A: Oxidation by HNO3 Start->Oxidation Direct Nitration (No Protection) Protect Step 1: N-Protection (Acetic Anhydride) Start->Protect Ac2O, Et3N Tar Black Tar / Polymer (Irreversible) Oxidation->Tar Indole 5-Methylindole (Aromatization) Oxidation->Indole Protected N-Acetyl-5-methylindoline (Stable Intermediate) Protect->Protected Nitration Step 2: Nitration (HNO3 / H2SO4 or AcONO2) Protected->Nitration C6_Nitro 6-Nitro Isomer (Major via Steric Control) Nitration->C6_Nitro Kinetic Control (0°C) C7_Nitro 7-Nitro Isomer (Minor via Electronic Control) Nitration->C7_Nitro Competitive Dinitro SIDE REACTION B: 4,6-Dinitro / 6,7-Dinitro Nitration->Dinitro >10°C or Excess HNO3 Deprotect Step 3: Hydrolysis (HCl or NaOH) C6_Nitro->Deprotect Final Target: 5-Methyl-6-nitroindoline Deprotect->Final

Figure 1: Reaction network showing the necessity of N-protection to avoid oxidative degradation and the branching pathways for regioselectivity.[1]

Troubleshooting Guide: Issues & Solutions
Issue 1: The Reaction Mixture Turns Black/Tarry

Diagnosis: Oxidative Decomposition.[2] Direct treatment of free indoline with nitric acid causes single-electron transfer (SET) oxidation, leading to radical cations that polymerize or dehydrogenate to the indole form.

  • Immediate Fix: Stop the reaction. The material is likely unrecoverable.

  • Prevention Protocol:

    • Mandatory Protection: Convert the free amine to an amide (N-acetyl) or carbamate (N-Boc) before introducing any oxidant. The electron-withdrawing protecting group lowers the HOMO energy, making the ring less susceptible to oxidation while still allowing electrophilic substitution.

    • Reference: N-Acetylation is the industry standard for stabilizing indolines against oxidative conditions [1].[1]

Issue 2: Low Regioselectivity (Mixture of Isomers)

Diagnosis: Competitive Directing Effects.

  • The Conflict:

    • N-Acetyl group: Directs Ortho (Position 7) and Para (Position 5). Since Position 5 is blocked by the methyl group, the electronic preference is C7 .

    • 5-Methyl group: Directs Ortho (Positions 4 and 6).

  • The Reality: Despite the electronic push toward C7, the C6 position is often favored kinetically due to steric hindrance at C7 (clash with the N-acetyl group) and C4 (clash between N-acetyl and 5-methyl).

  • Optimization Strategy:

    • To favor C6 (Target): Use standard Mixed Acid (

      
      ) at low temperature (
      
      
      
      ). The bulky electrophile favors the less hindered C6 position.
    • To favor C7: Switch to Acetyl Nitrate (generated in situ from

      
       and 
      
      
      
      ). The coordination mechanism of acetyl nitrate can sometimes enhance ortho-substitution (C7) relative to the amide nitrogen, though C6 often remains dominant [2].[1]
Issue 3: Formation of Dinitro Impurities

Diagnosis: Loss of Thermal Control.[1] The 5-methyl group and the nitrogen atom both activate the ring. Even with an N-acetyl group, the ring is electron-rich.

  • Symptom: Appearance of a secondary product with higher retention time (HPLC) or distinct downfield NMR shifts.

  • Root Cause: Temperature spikes during

    
     addition.
    
  • Fix: Maintain internal temperature strictly < 5°C . Use stoichiometric nitrate (1.05 eq).

Validated Experimental Protocol

This protocol minimizes side reactions by prioritizing thermal control and steric guidance.

Step 1: Protection (N-Acetylation)
  • Dissolve 5-methylindoline (1.0 eq) in DCM.

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Add Acetic Anhydride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours. Wash with 1M HCl, then Brine. Concentrate to yield 1-acetyl-5-methylindoline .

Step 2: Nitration (The Critical Step)

Targeting 6-Nitro isomer[1]

ParameterSpecificationRationale
Reagent Fuming

(1.05 eq) in

Generates active nitronium ion (

).[1]
Solvent Acetic Acid or

High dielectric constant stabilizes the transition state.
Temperature -5°C to 0°C CRITICAL: Prevents dinitration and oxidation.[1][2]
Addition Dropwise over 30 minsControls exotherm to prevent "runaway" nitration.

Procedure:

  • Dissolve 1-acetyl-5-methylindoline in concentrated

    
     at -5°C.
    
  • Prepare a mixture of fuming

    
     (1.05 eq) and 
    
    
    
    .
  • Add the acid mixture dropwise, ensuring internal temp never exceeds 5°C.

  • Stir for 1 hour at 0°C.

  • Pour onto crushed ice. The product (usually yellow precipitate) is collected by filtration.

  • Purification: Recrystallize from Ethanol to remove trace 7-nitro isomer.

Step 3: Deprotection [3]
  • Reflux the nitrated intermediate in 6M HCl / Ethanol (1:1) for 2-4 hours.

  • Neutralize with NaOH to pH 8-9.

  • Extract with Ethyl Acetate.[4]

FAQ: Expert Insights

Q: Can I use nitrate salts (e.g.,


) instead of fuming nitric acid? 
A:  Yes, and this is often safer. Using 

in

allows for a more controlled release of

, reducing the local concentration of oxidant and minimizing black tar formation. This is highly recommended for scale-up [3].

Q: Why do I see a peak at M-2 in my Mass Spec? A: That is the Indole byproduct.[1] It indicates that your reaction conditions were too oxidative (likely temperature too high or lack of protection). Indolines easily dehydrogenate to indoles (M-2) under oxidative stress.

Q: How do I distinguish the 6-nitro and 7-nitro isomers by NMR? A: Look at the aromatic region:

  • 6-Nitro: Para-singlets (or weak coupling) are typical if positions 4 and 7 are protons. However, with a substituent at 5, you will see specific coupling constants. The key is the interaction with the N-H (or N-Ac). The C7 proton (in the 6-nitro isomer) is adjacent to the Nitrogen and will be significantly deshielded, appearing as a singlet (or small doublet) downfield.

  • 7-Nitro: The symmetry is different. You will likely see an AB system for protons at C4 and C6.

References
  • Protection of Indolines

    • Source: BenchChem Technical Guides.[1] "Common side products in the nitration of 1H-indole."

  • Regioselectivity in Indoline Nitration

    • Source: Organic Syntheses, Coll. Vol. 5, p. 650 (1973); Vol. 44, p. 62 (1964). (Analogous nitration of 2-methylindoline).[5]

    • URL:[Link]

  • Nitration Reagents & Safety

    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Mechanism of Indoline Oxidation

    • Source: Journal of the American Chemical Society.[6] "On the Mechanism of Oxidation of Indole Compounds."

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 5-methyl-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the reduction of the nitro group in 5-methyl-6-nitro-1H-indole to yield 5-methyl-6-amino-1H-indole, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the reduction of the nitro group in 5-methyl-6-nitro-1H-indole to yield 5-methyl-6-amino-1H-indole, a critical transformation in the synthesis of various biologically active molecules. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that researchers commonly encounter during the reduction of 5-methyl-6-nitro-1H-indole.

Q1: My reaction is sluggish or incomplete. What are the primary factors to investigate?

A1: Incomplete conversion is a frequent hurdle. A systematic approach to troubleshooting is crucial.[1]

  • Reagent/Catalyst Activity: The potency of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling.[2] It is advisable to use a fresh batch to rule out deactivation. Insufficient catalyst loading can also be a cause; typically, 5-10 mol% of the substrate is recommended for Pd/C.[2]

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are critical. Ensure the metal is a fine powder. The concentration of the acid also plays a significant role in the reaction rate.[1]

    • Other Reducing Agents (e.g., Sodium Dithionite): These reagents can decompose during storage. Always opt for fresh, high-quality materials.[1]

  • Solubility Issues: Poor solubility of the 5-methyl-6-nitro-1H-indole in the chosen solvent will significantly hinder the reaction rate.[1][2] Common solvents for these reductions include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[2] For particularly hydrophobic substrates, a co-solvent system like ethanol/water might be beneficial.[1][3]

  • Reaction Conditions:

    • Temperature: While many reductions proceed efficiently at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[1][2] However, excessive heat can lead to catalyst deactivation or the formation of side products.[2]

    • Hydrogen Pressure (for Catalytic Hydrogenation): For some substrates, a hydrogen balloon may not provide sufficient pressure. More demanding reductions might necessitate the use of a Parr hydrogenator for higher pressures.[2]

    • Agitation: In catalytic hydrogenation, which is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), vigorous stirring is essential to ensure maximum contact between the reactants.[2]

Q2: I'm observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A2: The formation of these intermediates is a common challenge due to the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1]

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.[1]

  • Temperature Control: The reduction of nitro groups is often exothermic. Localized overheating can promote the formation of side products like azoxy and azo compounds.[1] Maintaining a controlled temperature is crucial.

  • Choice of Reducing System: Some reducing agents are known for their high chemoselectivity. For instance, iron powder in acidic media (e.g., acetic acid) is a mild method for reducing nitro groups in the presence of other reducible functionalities.[4] Transfer hydrogenation using reagents like ammonium formate with a palladium catalyst can also offer high selectivity.[5]

Q3: The resulting 5-methyl-6-amino-1H-indole is unstable and darkens upon isolation. What are the best practices for handling and purification?

A3: Aminoindoles are known for their instability, particularly their sensitivity to air and light, which can lead to oxidative dimerization or decomposition.[6]

  • Inert Atmosphere: Whenever possible, perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon).

  • Immediate Use or Protection: It is often best to use the 5-methyl-6-amino-1H-indole in the subsequent reaction step in situ or to protect the amino group immediately after its formation.[6]

  • Purification Challenges: Purification by column chromatography can be difficult due to the compound's instability on silica gel.[6] If chromatography is necessary, it should be performed quickly with de-gassed solvents.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere.[7]

Comparative Data on Reduction Methods

The choice of reduction method can significantly impact yield and reaction time. The following table summarizes common methods for the reduction of nitroindoles.

Reduction MethodReagents & CatalystTypical Solvent(s)TemperatureTypical Reaction TimeReported YieldsKey Considerations & Potential Issues
Catalytic Hydrogenation H₂ gas, 10% Pd/CEthanol, Methanol, Ethyl AcetateRoom Temperature1-4 hoursHigh (often >90%)Catalyst poisoning, deactivation, requires specialized equipment for high pressure.[2][8]
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate, Pd/CEthanol, MethanolReflux1-3 hoursGood to ExcellentSafer than using H₂ gas, can be sensitive to functional groups.[5][9]
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanolReflux1.5-3 hoursGoodRequires stoichiometric amounts of tin salt, work-up can be tedious to remove tin byproducts.[6][10]
Sodium Dithionite Reduction Na₂S₂O₄, NaOHEthanol/Water50 °C30-60 minutesModerate to GoodInexpensive, but can sometimes lead to incomplete reduction.[6][11]
Iron Reduction Fe powder, Acetic Acid or NH₄ClEthanol/WaterReflux1-2 hoursGood to ExcellentCost-effective and chemoselective, work-up involves filtering off iron salts.[10][12]

Detailed Experimental Protocols

Here are step-by-step methodologies for common reduction procedures, which can be adapted for 5-methyl-6-nitro-1H-indole.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[6]

Materials:

  • 5-methyl-6-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • In a hydrogenation flask, dissolve the 5-methyl-6-nitro-1H-indole in ethanol.

  • Purge the flask with an inert gas.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the reaction mixture under a positive pressure of the inert gas.[2]

  • Seal the vessel, then evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent at all times as dry Pd/C can be pyrophoric. [2]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 5-methyl-6-amino-1H-indole.

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

A classic and reliable method for the reduction of aromatic nitro compounds.[6]

Materials:

  • 5-methyl-6-nitro-1H-indole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate solution or 2 M sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a solution of 5-methyl-6-nitro-1H-indole in ethanol in a round-bottom flask, add stannous chloride dihydrate (typically 3-5 equivalents).[1][6]

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.[6]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.[6]

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methyl-6-amino-1H-indole.

Visualizing the Workflow

To aid in experimental planning, the following diagrams illustrate the general workflows and troubleshooting logic.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Purge with Inert Gas A->B C Add Catalyst (Pd/C) B->C D Introduce Hydrogen Gas C->D E Vigorous Stirring at RT D->E F Monitor by TLC/LC-MS E->F G Purge with Inert Gas F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Crude Product I->J

Caption: General workflow for catalytic hydrogenation.

G A Incomplete Conversion? B Check Catalyst Activity (Use Fresh Batch) A->B Yes G Reaction Complete A->G No C Increase Catalyst Loading B->C D Improve Substrate Solubility (Change Solvent/Co-solvent) C->D E Optimize Reaction Conditions (Increase Temp/Pressure) D->E F Ensure Vigorous Stirring E->F F->A

Caption: Troubleshooting logic for incomplete hydrogenation.

References

  • Li, Y., et al. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, L., et al. (2017). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

  • Charistos, N. D., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • Maruthi, U. S., et al. (2017). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing N-ethyl-3-amino indole. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • Raju, B., Ragaul, R., & Sivasankar, B. N. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Retrieved from [Link]

  • Al-Saraier, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

  • Bouyahya, A., et al. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. PMC. Retrieved from [Link]

  • Belot, G., et al. (n.d.). The chemoselective reduction of nitro compounds: scope of the electrochemical method. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. Retrieved from [Link]

  • Stolar, T., & Užarević, K. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]

  • Ragaini, F. (2012). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi. Retrieved from [Link]

  • ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine? Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Al-Haiza, M. A., & El-Gazzar, A. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • ResearchGate. (2014). Why do I not observe a product in Pd/C catalyzed hydrogenation? Retrieved from [Link]

  • Wienhöfer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]

  • Yamashkin, S. A., & Yurovskaya, M. A. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Kong, X., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Welcome to the Technical Support Center for indoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and chemical challenges associated with iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and chemical challenges associated with isolating 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) from complex nitration reaction mixtures.

Nitration of 5-methylindoline typically utilizes harsh oxidizing conditions (e.g., HNO₃/H₂SO₄), which inherently leads to a mixture of regioisomers (4-nitro and 7-nitro), unreacted starting material, and over-oxidized aromatized byproducts (indoles). Success in purification relies on exploiting the subtle physicochemical differences—specifically pKa shifts and hydrophobic geometries—between these species.

Diagnostic Data for Reaction Components

To rationally design a purification strategy, you must first understand the quantitative differences between your target molecule and its byproducts. Use the table below to predict the behavior of your crude mixture during extraction and chromatography.

Compound / ByproductStructural CharacteristicEst. pKa (Conjugate Acid)TLC R_f (Hexane:EtOAc 3:1)RP-HPLC Elution Profile
5-Methylindoline Unreacted starting material~4.5 – 5.0~0.15 (Streaks)Early (Highly polar when ionized)
5-Methyl-6-nitroindoline Target Product < 1.0 ~0.45 Mid-RT
5-Methyl-4/7-nitroindoline Regioisomers< 1.0~0.40 – 0.50Mid-RT (Requires optimization)
5-Methyl-6-nitroindole Over-oxidized byproductN/A (Non-basic)~0.70Late (Highly hydrophobic)
Purification Decision Tree

The following workflow illustrates the logical sequence of operations required to systematically strip away specific classes of byproducts based on their chemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Nitroindolines + Byproducts) Step1 Acid-Base Extraction (1M HCl Wash) Crude->Step1 OrgLayer Organic Layer (Neutral Nitroindolines) Step1->OrgLayer EtOAc Phase AqLayer Aqueous Layer (Unreacted 5-Methylindoline) Step1->AqLayer Aqueous Phase Step2 Silica Gel Chromatography (Hexane/EtOAc) OrgLayer->Step2 Fraction1 Early Fractions (Oxidized Indoles) Step2->Fraction1 High Rf Fraction2 Main Fractions (Mixed Regioisomers) Step2->Fraction2 Medium Rf Step3 Reverse-Phase HPLC (H2O/MeCN + 0.1% TFA) Fraction2->Step3 PureProduct Pure 5-Methyl-6-nitro- 2,3-dihydro-1H-indole Step3->PureProduct Target RT OtherIsomers Off-Target Regioisomers Step3->OtherIsomers Alternate RT

Fig 1: Logical workflow for the purification of 5-methyl-6-nitroindoline.

Troubleshooting FAQs

Q1: My crude NMR shows a mixture of nitro regioisomers (e.g., 4-nitro and 6-nitro). Normal-phase silica column chromatography isn't separating them. What is the mechanistic reason, and how do I resolve this? A: Causality: Regioisomers of nitroindolines possess nearly identical dipole moments. Because normal-phase silica gel separates compounds primarily based on polar interactions (hydrogen bonding with silanol groups), the 4-nitro and 6-nitro isomers co-elute. Solution: You must shift to reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic C18 stationary phase distinguishes the subtle steric and hydrophobic differences between the isomeric positions. As demonstrated in[1], using an isocratic elution of H₂O/MeCN with 0.1% TFA is highly effective for separating indoline regioisomers.

Q2: I have a significant amount of unreacted 5-methylindoline in my crude mixture. Do I need to run a column immediately to remove it? A: Causality: No. You can exploit a drastic pKa shift. 5-methylindoline is a secondary amine with a conjugate acid pKa of ~4.8. However, adding a strongly electron-withdrawing nitro group to the aromatic ring delocalizes the lone pair on the indoline nitrogen, dropping its conjugate acid pKa to < 1.0. Solution: Perform a pH-tuned acid-base extraction. Washing the organic layer with 1M HCl (pH ~0) will selectively protonate the unreacted 5-methylindoline, driving it into the aqueous layer, while the non-basic 6-nitroindoline remains entirely in the organic phase.

Q3: A fast-eluting yellow spot is contaminating my early column fractions. What is this byproduct and how do I prevent it from co-eluting? A: Causality: Nitration conditions are highly oxidative. This spot is the over-oxidized byproduct, 5-methyl-6-nitroindole. Aromatization of the indoline ring completely removes the basic amine character and flattens the molecule, significantly reducing its polarity. Solution: Because it is much less polar, it can be easily separated using flash chromatography with a low-polarity solvent system (e.g., Dichloromethane/Hexane 8:2) before eluting the target indoline, a standard practice for indoline-to-indole separations[2].

Self-Validating Experimental Protocols
Protocol A: pH-Tuned Liquid-Liquid Extraction (Starting Material Removal)

Self-Validation: Check the pH of the aqueous wash to ensure it remains highly acidic (< pH 1). Run a TLC of the organic layer before and after extraction; the baseline-streaking amine spot must disappear.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate completely. The aqueous layer now contains the water-soluble, protonated 5-methylindoline.

  • Extraction: Drain the aqueous layer. Repeat the 1M HCl wash two more times to ensure the quantitative removal of the starting amine.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a single brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield an enriched nitroindoline mixture.

Protocol B: Reverse-Phase HPLC Separation of Regioisomers

Self-Validation: Always run an analytical HPLC injection (0.5 mL/min) prior to preparative scale to confirm retention times and peak resolution[1].

  • Sample Preparation: Dissolve the enriched nitroindoline mixture in the mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Trifluoroacetic acid).

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulates that could foul the column.

  • Injection: Inject the sample (up to 10-20 mg per run depending on column capacity) onto a preparative C18 column (e.g., 22 mm × 250 mm).

  • Isocratic Elution: Run an isocratic elution at 10 mL/min using 20% Acetonitrile in Water containing 0.1% TFA.

  • Monitoring: Monitor the elution via UV absorbance at 254 nm and 350 nm. Chromatographic separation is strictly required to distinguish the isomers due to their overlapping absorption profiles[3].

  • Collection: Collect the distinct peaks into round-bottom flasks. The 6-nitro and alternative regioisomers will elute at different retention times due to shape-selective hydrophobic interactions.

  • Recovery: Lyophilize the collected fractions, or neutralize with NaHCO₃ and extract with EtOAc, to yield pure 5-methyl-6-nitro-2,3-dihydro-1H-indole.

References
  • A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters Source: Nature Protocols (via PMC - NIH) URL:[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: ACS Physical Chemistry Au (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Welcome to the Technical Support Center for 5-methyl-6-nitro-2,3-dihydro-1H-indole (commonly referred to as 5-methyl-6-nitroindoline). As a Senior Application Scientist, I have designed this comprehensive guide to addres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-methyl-6-nitro-2,3-dihydro-1H-indole (commonly referred to as 5-methyl-6-nitroindoline). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges researchers encounter when handling this compound. Indoline derivatives are highly valuable as synthetic intermediates and pharmaceutical building blocks, but their electron-rich bicyclic core and the presence of a photochemically active nitro group introduce specific vulnerabilities.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your experiments.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my 5-methyl-6-nitroindoline sample change color from orange/red to a darker brown over time? A: This color shift is a macroscopic indicator of chemical degradation—specifically, the aerobic oxidation (dehydrogenation) of the indoline core to its corresponding indole (5-methyl-6-nitroindole). The driving force for this reaction is the thermodynamic stability gained through the aromatization of the pyrroline ring into a fully aromatic pyrrole ring[1]. Molecular oxygen from the air acts as the electron acceptor. This process is significantly accelerated by light exposure and trace transition metals (e.g., copper or iron)[2]. To prevent this, the compound must be stored under an inert atmosphere.

Q2: Is 5-methyl-6-nitroindoline sensitive to light? A: Yes. Nitroindoline derivatives are notorious for their photochemical reactivity. In fact, nitroindolines are frequently exploited as photolabile "caging" groups in neurobiology because they undergo rapid photocleavage when exposed to UV or near-UV light[3]. While the 6-nitro isomer may have different cleavage kinetics than the 7-nitro isomer, prolonged exposure to ambient laboratory lighting will still induce photolytic degradation and accelerate autoxidation. Always handle the material in amber vials or under low-light conditions[4].

Q3: Should I purchase or store the free base or the hydrochloride (HCl) salt? A: Whenever possible, utilize the hydrochloride salt (CAS 1432680-56-2) for long-term storage[5]. The free base of 5-methyl-6-nitroindoline is a secondary amine that is highly susceptible to the oxidative pathways mentioned above. Protonation of the indoline nitrogen to form the HCl salt significantly reduces the electron density of the bicyclic system, thereby raising the activation energy required for aerobic oxidation. The HCl salt is a stable, crystalline solid that can be stored at room temperature or 4°C for extended periods without significant degradation[6].

Section 2: Experimental Protocols & Workflows

To ensure reproducibility and prevent degradation during handling, follow these self-validating methodologies.

Protocol A: Handling and Aliquoting under Inert Atmosphere

Causality: Minimizing oxygen and moisture exposure prevents the transition-metal-catalyzed or spontaneous aerobic dehydrogenation of the indoline ring.

  • Preparation: Transfer the sealed vial of 5-methyl-6-nitroindoline to a glovebox or a Schlenk line equipped with high-purity Argon (99.999%).

  • Solvent Degassing: If preparing a stock solution, strictly use anhydrous, degassed solvents. Degas the solvent (e.g., DMF, DMSO, or DCM) using the freeze-pump-thaw method (minimum 3 cycles) or by sparging with Argon for 30 minutes.

  • Dissolution: Dissolve the required mass of the compound in the degassed solvent. (Note: The HCl salt has a different solubility profile than the free base; polar aprotic solvents like DMSO are recommended for the salt).

  • Aliquoting: Dispense the solution into pre-dried, argon-purged amber glass vials.

  • Sealing: Seal the vials with PTFE-lined septa caps, wrap with Parafilm, and store immediately at -20°C.

Protocol B: HPLC Method for Purity Monitoring (Indoline vs. Indole Detection)

Causality: A stability-indicating assay must resolve the parent indoline from its primary degradant (the oxidized indole). Indoles generally elute later than indolines on reverse-phase columns due to increased planarity and hydrophobicity.

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA maintains the protonated state, sharpening the peak).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. (The nitro group provides strong UV absorbance; the conjugated indole will show a distinct bathochromic shift compared to the indoline).

  • Validation Step: Inject a partially degraded sample (left in air/light for 48 hours) to confirm baseline resolution between the 5-methyl-6-nitroindoline peak and the newly formed 5-methyl-6-nitroindole peak.

Section 3: Quantitative Data & Troubleshooting Tables

Table 1: Storage Conditions and Expected Shelf Life
Compound FormStorage TemperatureLight ExposureAtmosphereExpected Shelf Life (>95% Purity)
Free Base (Solid) Room Temp (20-25°C)Ambient LightAir< 1 Month
Free Base (Solid) 4°CDark (Amber)Argon/N26 - 12 Months
HCl Salt (Solid) Room Temp (20-25°C)DarkAir/Sealed12 - 24 Months
Stock Solution (DMSO) -20°CDarkArgon/N23 - 6 Months
Table 2: Troubleshooting Common Experimental Failures
Observed IssueMechanistic CauseCorrective Action
New late-eluting peak on HPLC Aerobic oxidation to 5-methyl-6-nitroindole.Discard stock. Prepare fresh solution using strictly degassed solvents under Argon.
Inconsistent assay results or toxicity Photolytic cleavage or generation of reactive oxygen species (ROS).Switch to amber glassware. Turn off overhead fluorescent lights during benchwork.
Poor solubility of the HCl salt in DCM/EtOAc High lattice energy and ionic nature of the hydrochloride salt.Use polar aprotic solvents (DMSO, DMF) or perform a free-basing extraction with mild aqueous base (NaHCO3) immediately prior to use.

Section 4: Mechanistic Visualization

The following diagram illustrates the degradation pathways and stabilization strategies for 5-methyl-6-nitroindoline.

G A 5-Methyl-6-nitroindoline (Free Base) B Oxidation (Air/O2) Light Exposure A->B Environmental Stress D HCl Treatment (Stabilization) A->D Salt Formation C 5-Methyl-6-nitroindole (Aromatized Degradant) B->C Dehydrogenation E Indoline Hydrochloride Salt (Stable Storage Form) D->E Increased Stability

Caption: Degradation pathway of 5-methyl-6-nitroindoline via oxidation, and its stabilization via salt formation.

References

  • PubChemLite. "5-methyl-6-nitro-2,3-dihydro-1h-indole hydrochloride (C9H10N2O2)". Université du Luxembourg.
  • National Institutes of Health (PMC). "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review".
  • ACS Publications. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence".
  • CORE. "Synthesis and photolytic evaluation of a nitroindoline-caged glycine with a side chain of high negative charge".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Nitroindoline".
  • BLD Pharm. "6-Nitroindoline hydrochloride".

Sources

Troubleshooting

troubleshooting guide for 5-methyl-6-nitro-2,3-dihydro-1H-indole synthesis

Technical Support Center: Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity, Oxidation, and Y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Regioselectivity, Oxidation, and Yield in 5,6-Disubstituted Indoline Synthesis

Executive Summary: The Strategic Pathway

You are likely encountering difficulties because the synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) sits at the intersection of two competing chemical behaviors: the high susceptibility of the indoline core to oxidation (aromatization to indole) and the rigorous acidic conditions required for nitration.

The Golden Rule: Do not attempt direct nitration of the free amine. The electron-rich nitrogen will lead to polymerization or N-nitration. The only robust industrial route requires a Protection


 Nitration 

Deprotection
strategy.
Operational Workflow

The following decision tree outlines the critical control points for your synthesis.

IndolineSynthesis Start Start: 5-Methylindoline Protection Step 1: N-Acetylation (Ac2O, DCM/TEA) Start->Protection Check1 QC: Is it White/Off-White? Protection->Check1 Nitration Step 2: Nitration (HNO3/H2SO4, -10°C) Check1->Nitration Yes Oxidation Issue: Red/Brown Tar (Indole Formation) Check1->Oxidation No (Red Color) RegioCheck QC: Isomer Ratio (6-NO2 vs 4-NO2) Nitration->RegioCheck Deprotection Step 3: Hydrolysis (HCl/EtOH or NaOH) RegioCheck->Deprotection >90% 6-isomer Isomers Issue: Wrong Regioselectivity (4-NO2 or 7-NO2) RegioCheck->Isomers Mixed Isomers Final Target: 5-Me-6-NO2-Indoline Deprotection->Final

Figure 1: Critical Decision Pathways in 5-methyl-6-nitroindoline synthesis. Yellow nodes indicate quality control checkpoints.

Module 1: The Precursor Stage (N-Protection)

User Question: "My starting material turns dark brown/red immediately upon dissolving. Is my reagent bad?"

Diagnosis: This is the hallmark of aerobic oxidation . Indolines (dihydroindoles) are electron-rich and prone to spontaneous dehydrogenation to form indoles (which are often colored) or polymerization products, especially in solution [1].

Protocol & Fix:

  • Reagent Quality: Ensure your 5-methylindoline is stored under Argon/Nitrogen at 4°C. If it is dark brown, purify via short-path distillation or silica plug filtration (DCM eluent) before use.

  • The Acetyl Shield: You must convert the free amine to the acetamide (1-acetyl-5-methylindoline).

    • Reaction: Dissolve 5-methylindoline in DCM. Add 1.2 eq Triethylamine (TEA). Cool to 0°C. Add 1.1 eq Acetic Anhydride (

      
      ) dropwise.
      
    • Why: The acetyl group withdraws electron density from the nitrogen lone pair. This prevents oxidation and protects the nitrogen from protonation during the subsequent nitration step [2].

Module 2: The Critical Nitration (Regioselectivity)

User Question: "I am getting a mixture of isomers. How do I ensure the nitro group goes to position 6 and not 4 or 7?"

Technical Insight: This is a battle of directing groups.

  • N-Acetyl: Directs Ortho (Pos 7) and Para (Pos 5 - Blocked).

  • 5-Methyl: Directs Ortho (Pos 4, 6).

While the N-Acetyl group directs to 7, the 5-methyl group strongly activates positions 4 and 6. In 5-substituted N-acetyl indolines, the 6-position is generally favored due to a combination of electronic reinforcement (para to the nitrogen lone pair interaction) and steric hindrance at position 4 (peri-interaction with C3 protons) and position 7 (steric clash with the acetyl group) [3].

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Temperature -10°C to -5°C Higher temps (>0°C) increase kinetic energy, allowing the electrophile to overcome the steric barrier of the 4-position or the electronic barrier of the 7-position.
Reagent Fuming

/

Standard "Mixed Acid". The sulfuric acid acts as the solvent and catalyst to generate the nitronium ion (

).
Addition Rate Dropwise (Very Slow) Exotherms are fatal to regioselectivity. If the internal temp spikes, selectivity is lost.

Step-by-Step Nitration:

  • Dissolve 1-acetyl-5-methylindoline in conc.

    
     and cool to -10°C.
    
  • Prepare a mixture of conc.

    
     (1.05 eq) and conc. 
    
    
    
    .
  • Add the acid mixture dropwise, ensuring internal temp never exceeds -5°C.

  • Stir for 30-60 mins.

  • Quench: Pour onto crushed ice. The product should precipitate as a yellow/off-white solid.

Diagnostic: If the solid is bright orange/red , you likely over-nitrated or oxidized the ring. The desired product is typically pale yellow.

Module 3: Deprotection & Isolation

User Question: "My product decomposes during the hydrolysis of the acetyl group. What conditions are mild enough?"

Diagnosis: Strong basic hydrolysis (NaOH/Reflux) can sometimes cause oxidative degradation of the electron-rich indoline ring, especially when a nitro group is present (making the ring sensitive to nucleophilic attack).

Recommended Protocol (Acidic Hydrolysis):

  • Suspend the 1-acetyl-5-methyl-6-nitroindoline in Ethanol (EtOH).

  • Add 6M HCl (excess).

  • Reflux gently until TLC shows disappearance of the starting material.

  • Neutralization (Critical): Cool to 0°C. Carefully neutralize with

    
     or NaOH to pH 8-9. Do not overshoot to high pH, as the free amine is sensitive to oxidation.
    
  • Extract immediately with Ethyl Acetate (EtOAc) and dry over

    
    .
    

FAQ: Common Anomalies

Q: Why is my final product turning red on the benchtop? A: Indolines are inherently unstable to air. The "red" is the corresponding indole (5-methyl-6-nitroindole).

  • Fix: Store the final amine as a Hydrochloride salt . Bubbling HCl gas into an ethereal solution of your product will precipitate the stable salt (5-methyl-6-nitroindoline

    
     HCl). The salt is shelf-stable [4].
    

Q: Can I nitrate the indole first and then reduce it? A: Yes, but it is often less efficient. Nitrating 5-methylindole directly often yields complex mixtures (4, 6, and 3-nitro isomers) because the pyrrole ring (C3) is the most nucleophilic site in indoles. You would need to block C3 or use special reagents. The Indoline route (described above) effectively "masks" the pyrrole reactivity, forcing substitution onto the benzene ring [5].

References

  • Vertex AI Search. (2025). Oxidation of indoline to indole mechanism. 1[2][1]

  • BenchChem. (2025).[3] In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione (Analogous Protection Chemistry). 4

  • Fenix/Universidade de Lisboa. (2025). Regioselectivity of Aniline and Toluidine Nitration with HNO3 and H2SO4 in Acetic Acid. 5[2][1]

  • ChemSrc. (2025). 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride Properties. 6

  • ResearchGate. (2026). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. 7

Sources

Optimization

Technical Support Center: Selective Hydrogenation of 5-Methyl-6-Nitro-1H-Indole

Executive Summary: The Chemo-Selectivity Challenge The hydrogenation of 5-methyl-6-nitro-1H-indole presents a classic competing selectivity problem. The goal is to reduce the nitro group ( ) to an aniline ( ) while prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemo-Selectivity Challenge

The hydrogenation of 5-methyl-6-nitro-1H-indole presents a classic competing selectivity problem. The goal is to reduce the nitro group (


) to an aniline (

) while preserving the electron-rich C2-C3 double bond of the indole core.

The Trap: Standard hydrogenation catalysts (unmodified Pd/C) are highly active toward olefinic bonds. In indoles, the C2-C3 bond possesses significant enamine character, making it susceptible to reduction, yielding the indoline (dihydroindole) impurity. This impurity is often inseparable from the product by standard crystallization.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The Green Path is the desired thermodynamic target. The Red Path represents the kinetic trap caused by non-selective catalysis.

IndoleReduction cluster_legend Catalyst Selectivity Start 5-Methyl-6-nitro-1H-indole (Starting Material) Target 5-Methyl-6-amino-1H-indole (Target Product) Start->Target Selective Reduction (Nitro group only) Impurity 5-Methyl-6-amino-indoline (Over-Reduced Impurity) Start->Impurity Non-Selective (Ring Saturation) Target->Impurity Over-exposure to active catalyst Pd/C (Standard) Pd/C (Standard) High Risk of Indoline Pt(S)/C Pt(S)/C (Sulfided) High Selectivity

Caption: Reaction pathway showing the competition between nitro reduction (green) and ring saturation (red).

Recommended Protocols

Do not use standard 10% Pd/C unless you have strictly controlled flow chemistry capabilities. For batch reactions, select one of the following methods based on your available equipment.

Method A: The "Gold Standard" – Sulfided Platinum on Carbon

Best for: Scale-up, high purity requirements, and pressurized vessels.

Mechanism: Sulfur acts as a catalyst poison that selectively occupies the high-energy active sites responsible for alkene/aromatic ring hydrogenation, leaving the sites required for nitro reduction available.

Protocol:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve 5-methyl-6-nitro-1H-indole (1.0 equiv) in THF/Methanol (1:1) .

    • Note: The 5-methyl group increases lipophilicity; pure methanol may lead to poor solubility.

  • Catalyst Loading: Add 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 2–5 wt% relative to the substrate.

    • Warning: Do not use standard Pt/C; it must be the sulfided variant.

  • Conditions:

    • Pressure: 3–5 bar (45–75 psi) .

    • Temperature: 25°C to 40°C . (Do not exceed 50°C).

  • Execution: Purge with

    
     (3x) then 
    
    
    
    (3x). Agitate for 4–6 hours.
  • Work-up: Filter through a Celite pad to remove the catalyst.[1][2] (Caution: Pyrophoric, keep wet). Concentrate filtrate.[1][2][3]

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale, labs without high-pressure equipment, or when Pt(S)/C is unavailable.

Mechanism: Ammonium formate decomposes into


, 

, and

on the catalyst surface.[4] The kinetics of nitro reduction are significantly faster than ring reduction under these mild conditions.

Protocol:

  • Preparation: Dissolve substrate (1.0 equiv) in Ethanol or THF/MeOH . Sparge with Nitrogen for 10 mins.

  • Reagents: Add Ammonium Formate (5.0 – 10.0 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

    • Why Pd/C here? In CTH, the hydrogen concentration at the surface is lower than under high-pressure gas, reducing the likelihood of ring saturation if monitored closely.

  • Execution: Heat to Reflux (approx 60–70°C) for 30–60 minutes.

    • Critical: Monitor by TLC/HPLC every 15 minutes. Stop immediately upon consumption of starting material.

  • Work-up: Filter hot through Celite. Wash with solvent.[1][2][3][5] Concentrate.

Troubleshooting Guide

Use this table to diagnose issues based on your analytical data (LCMS/NMR).

SymptomProbable CauseCorrective Action
M+2 peak (Indoline) observed > 5% Catalyst was too active (likely Pd/C).Switch to Pt(S)/C (Method A) or Fe/Acetic Acid (Chemical reduction).
Reaction stalls at Hydroxylamine (M-16) Incomplete reduction (common with sulfided catalysts).Increase Temperature to 50°C or pressure to 10 bar. Ensure agitation is vigorous (H2 mass transfer limitation).
Starting Material precipitates Solvent polarity mismatch.The 5-methyl group reduces solubility in MeOH. Switch to THF or 2-MeTHF .
Dehalogenation (if Halogens present) Pd/C removes Cl/Br/I.MUST use Pt(S)/C or add 0.1 equiv of V2O5 (Vanadium oxide) as an inhibitor.

Decision Logic: Selecting the Right Workflow

Follow this logic gate to determine the safest experimental path for your specific constraints.

DecisionTree Start Start: 5-Methyl-6-nitro-1H-indole Halogen Are there Halogens (Cl, Br, I) elsewhere on the ring? Start->Halogen Pressure Is High Pressure H2 Available (>50 psi)? Halogen->Pressure No MethodA USE METHOD A Catalyst: 5% Pt(S)/C Solvent: THF/MeOH Pressure: 50 psi Halogen->MethodA Yes (Pd will dehalogenate) Scale Scale of Reaction Pressure->Scale No Pressure->MethodA Yes MethodB USE METHOD B Transfer Hydrogenation Reagent: NH4HCO2 + Pd/C Temp: Reflux Scale->MethodB < 5 Grams MethodC USE METHOD C Chemical Reduction Reagent: Fe powder / AcOH (Messy workup, high selectivity) Scale->MethodC > 5 Grams (Safety/Cost)

Caption: Decision tree for selecting the optimal reduction protocol based on substrate and equipment.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel? A: Raney Nickel is effective but notoriously difficult to handle due to its pyrophoric nature and tendency to retain aluminum salts which can cause issues in downstream coupling steps. For indoles, it is less selective than Sulfided Platinum. Use only if Pt(S)/C is unavailable.

Q: Why is the 5-methyl group important to the protocol? A: While it doesn't drastically change the electronics of the nitro reduction, it significantly lowers the solubility in protic solvents compared to the parent 6-nitroindole. If your substrate crashes out during the reaction, the catalyst may become coated, leading to stalling or heterogeneous mixtures. Always ensure full solubility (add THF) before adding the catalyst.

Q: I see a peak at M-2 (Dehydrogenated) in the MS. What is it? A: This is likely an oxidation artifact or the corresponding nitroso intermediate. It usually disappears as the reaction proceeds. If it persists, your hydrogen pressure is too low.

Q: Can I use Fe/HCl instead of hydrogenation? A: Yes. Iron powder in acetic acid or aqueous HCl is the "fail-safe" method. It is 100% selective for the nitro group and will never touch the indole ring. However, on a large scale, the iron waste disposal and the potential for emulsions during extraction make it less desirable than catalytic hydrogenation.

References

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
  • Houlihan, W. J., et al. "Synthesis and serotonin-like activity of 5-methyl-6-nitro-1H-indole derivatives." Journal of Medicinal Chemistry, 1970.
  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer." Synthesis, 1988.[6][7] (Establishes the selectivity of transfer hydrogenation for nitro groups).

  • Tojo, G., & Fernandez, M.Oxidation and Reduction in Organic Synthesis. Springer, 2006. (Detailed comparison of chemical vs.

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Comparative Biological Activity of 5-Methyl-6-nitro-2,3-dihydro-1H-indole vs. Alternative Nitroindolines

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The indoline (2,3-dihydro-1H-indole) core is a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for hit-to-lead optimization. The indoline (2,3-dihydro-1H-indole) core is a privileged pharmacophore. When decorated with strongly electron-withdrawing groups (like nitro) and lipophilic groups (like methyl), its biological profile shifts dramatically.

This guide objectively compares the emerging building block 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-Me-6-NO2-indoline) against established nitroindole alternatives, focusing on their performance in anti-inflammatory, anticancer, and photochemical applications.

Structural Causality & Mechanistic Profiling

The biological activity of nitroindolines is governed by the precise positioning of the nitro group, which dictates the pKa of the indoline N-H, the molecule's electronic distribution, and its steric footprint.

  • 5-Nitroindoline (The Anti-inflammatory Benchmark) : The 5-nitro substitution pulls electron density across the para-position of the indoline nitrogen. This enhances hydrogen-bond donor capacity, making it a potent scaffold for 1[1].

  • 5-Nitroindole (The Anticancer Binder) : The fully aromatic indole counterpart utilizes its planar structure to intercalate into2[2].

  • 5-Methyl-6-nitro-2,3-dihydro-1H-indole (The Target Compound) : Moving the nitro group to the 6-position while adding a 5-methyl group introduces a unique steric and electronic environment. The methyl group is electron-donating (+I effect), which slightly counteracts the electron-withdrawing pull of the nitro group. Furthermore, the 5-methyl group increases lipophilicity (LogP), theoretically improving membrane permeability. However, the ortho-relationship between the methyl and nitro groups forces a slight steric twist, reducing the nitro group's coplanarity with the aromatic ring. This structural nuance alters its binding kinetics compared to unhindered 5-nitroindolines, potentially favoring deep, lipophilic enzymatic pockets over flat DNA intercalation.

Comparative Biological Efficacy

To understand the potential of 5-Me-6-NO2-indoline, we must benchmark it against the empirical data of its structural cousins across three primary therapeutic domains.

Anti-inflammatory Activity (5-LOX & TNF-α)

Indoline-based compounds are highly effective dual 5-LOX/sEH inhibitors. For instance, optimized 5-nitroindoline derivatives have demonstrated remarkable inhibitory activity against isolated 5-LOX with an IC50 of 0.45 ± 0.11 μM, and 1.38 ± 0.23 μM in activated human polymorphonuclear leukocytes (PMNL)[1]. Furthermore, 3 have been shown to inhibit TNF-α production by 47.65%–51.95% via strong π-π stacking interactions with TRPV1 receptors[3]. The added lipophilicity of the 5-methyl group in our target compound is predicted to enhance this TRPV1 binding affinity.

Anticancer Properties (G-Quadruplex Binding)

Substituted 5-nitroindoles act as c-Myc G-quadruplex binders, downregulating c-Myc expression and inducing cell-cycle arrest. Studies show that 5-nitroindoles bind with DC50 values lower than 10 μM[2]. The rigid planar structure is critical here; thus, the steric bulk of the 5-methyl group in 5-Me-6-NO2-indoline may hinder the flat intercalation required for optimal DNA binding, making it less suited for this specific application compared to its unsubstituted analogs.

Photochemical Applications

Nitroindolines are famously used in neurobiology for photocaging neurotransmitters. For example,4 exhibits fast photorelease with a quantum yield of 0.085[4]. However, this requires the nitro group to be at the 7-position (e.g., 4-methoxy-7-nitroindoline) to facilitate the photolytic cleavage mechanism. The 6-nitro position in our target compound lacks the necessary photochemistry for efficient caging.

Quantitative Data Summary
CompoundPrimary ApplicationTarget / MechanismRepresentative MetricKey Structural Feature
5-Methyl-6-nitroindoline Exploratory Scaffold5-LOX / TRPV1 (Predicted)Pending empirical dataLipophilic 5-methyl, electron-withdrawing 6-nitro
5-Nitroindoline Anti-inflammatory5-LOX InhibitionIC50 ~0.45 μM (isolated)Unhindered 5-nitro group
5-Nitroindole Anticancerc-Myc G-QuadruplexDC50 < 10 μMPlanar indole core, 5-nitro
Nitroindole-Capsaicin Anti-inflammatoryTNF-α Reduction47.65%–51.95% reduction[3]Nitroindole tail region
MNI-GABA PhotochemistryPhotocagingQuantum Yield ~0.085[4]7-nitro position for photolysis

Self-Validating Experimental Protocols

To rigorously compare 5-Me-6-NO2-indoline with other nitroindoles, we deploy orthogonal, self-validating assays. A self-validating system ensures that false positives (e.g., pan-assay interference compounds) are immediately flagged by internal controls.

Protocol A: Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

Causality: Nitroindolines inhibit 5-LOX by occupying the substrate-binding pocket and restricting access to the catalytic iron sphere. We use a 15-minute pre-incubation step because bulky derivatives (like those with a 5-methyl group) exhibit slow-binding kinetics as they navigate the deep lipophilic pocket.

  • Enzyme Preparation : Dilute isolated human 5-LOX in an assay buffer containing ATP and

    
    .
    
  • Compound Incubation : Add 5-Me-6-NO2-indoline and reference 5-nitroindolines at varying concentrations (0.1 to 10 μM). Include Zileuton (3 μM) as a positive control and DMSO as a vehicle control to validate the assay's dynamic range. Incubate for exactly 15 minutes at room temperature.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid (substrate).

  • Detection & Validation : Measure the fluorescence of the oxidation product using H2DCFDA. If the Zileuton control does not show >85% inhibition, the assay run is invalidated.

Protocol B: c-Myc G-Quadruplex FRET Melting Assay

Causality: The stabilization temperature (ΔTm) directly correlates with DNA binding affinity. By comparing the ΔTm of 5-Me-6-NO2-indoline against 5-nitroindole, we can quantify the exact steric penalty imposed by the 5-methyl group during intercalation.

  • Oligonucleotide Prep : Fold dual-labeled (FAM/TAMRA) c-Myc G-quadruplex DNA in a potassium-rich buffer.

  • Compound Addition : Introduce the indoline compounds at a 2:1 ligand-to-DNA stoichiometry.

  • Thermal Denaturation : Monitor fluorescence emission from 25°C to 95°C. Calculate the melting temperature (Tm) where 50% of the DNA is unfolded.

Mechanistic Visualizations

Pathway Substrate Arachidonic Acid (Substrate) Enzyme 5-LOX Enzyme (Active Iron Center) Substrate->Enzyme Binds Active Site Product Leukotrienes (Inflammation) Enzyme->Product Oxidation Inhibitor Nitroindoline (e.g., 5-Me-6-NO2) Inhibitor->Enzyme Steric Blockade (Competitive)

Mechanism of 5-LOX inhibition by nitroindoline derivatives blocking substrate oxidation.

Workflow Step1 1. Library Preparation (Synthesize & Purify Analogs) Step2 2. Primary Screening (Cell-Free 5-LOX & FRET Assays) Step1->Step2 Step3 3. Cellular Validation (PBMC TNF-α Reduction) Step2->Step3 Step4 4. Lead Optimization (SAR & Pharmacokinetics) Step3->Step4

High-throughput experimental workflow for evaluating nitroindoline biological activity.

References

  • Benchchem. "Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper." 5

  • PMC. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." 2

  • R&D Systems. "DPNI-caged-GABA (CAS 927866-58-8)." 4

  • ACS Publications. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization." 1

  • Naresuan Univ J Sci Technol / NRCT. "Capsaicin Derivatives Containing Indole and Nitroindole for Improved Anti-Inflammatory Activity." 3

Sources

Comparative

spectroscopic comparison of 5-methyl-6-nitro-2,3-dihydro-1H-indole and its precursors

Technical Comparison Guide: Spectroscopic Differentiation of 5-Methyl-6-nitro-2,3-dihydro-1H-indole and Precursors Executive Summary & Strategic Context In the development of kinase inhibitors and heterocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectroscopic Differentiation of 5-Methyl-6-nitro-2,3-dihydro-1H-indole and Precursors

Executive Summary & Strategic Context

In the development of kinase inhibitors and heterocyclic pharmaceuticals, the 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter 5-Me-6-NI ) scaffold serves as a critical intermediate. Its precise characterization is pivotal because nitration of the electron-rich indoline core is prone to regiochemical ambiguity (yielding 4-nitro or 7-nitro isomers) and oxidative byproducts.

This guide provides a definitive spectroscopic framework to differentiate 5-Me-6-NI from its immediate precursor, 5-methylindoline , and the starting material, 5-methylindole . The focus is on self-validating spectral markers—specifically the transition from an ABX-style aromatic coupling pattern to isolated para-singlets in 1H NMR, and the emergence of diagnostic N-O stretching frequencies in IR.

Synthetic & Structural Workflow

To understand the spectroscopic shifts, one must visualize the structural evolution. The standard synthesis involves the reduction of the aromatic indole to the aliphatic indoline, followed by electrophilic aromatic substitution (nitration).

Synthesis_Workflow cluster_legend Structural Changes Indole Start: 5-Methylindole (Aromatic C2-C3) Indoline Precursor: 5-Methylindoline (Aliphatic C2-C3) Indole->Indoline Reduction (NaCNBH3/AcOH) Nitro Target: 5-Me-6-Nitroindoline (Substituted C6) Indoline->Nitro Nitration (HNO3/H2SO4) Change1 C2=C3 Double Bond Converted to Single Bond Change2 Loss of H6 Proton Gain of NO2 Group

Caption: Structural evolution from indole to nitroindoline. Note the saturation of the C2-C3 bond followed by electrophilic substitution at C6.

Spectroscopic Comparison: The Data

The following data sets provide the "fingerprint" differences required for quality control.

A. Proton NMR (1H NMR) Profiling

The most definitive confirmation of the 6-nitro isomer is the loss of ortho-coupling between protons H6 and H7.

FeaturePrecursor: 5-MethylindolineTarget: 5-Me-6-NitroindolineDiagnostic Logic
C2/C3 Protons ~3.0 ppm (t) & ~3.5 ppm (t)~3.1 ppm (t) & ~3.7 ppm (t)Retention of Indoline Core: Confirms the ring was not re-oxidized to indole (which would show signals at ~6.5/7.2 ppm).
Aromatic Region 3 Protons (H4, H6, H7). H6 & H7 show ortho-coupling (J ≈ 8 Hz). 2 Protons (H4, H7). Two isolated singlets. Regiochemistry Confirmation: In the target, H4 and H7 are para to each other. The absence of J ≈ 8 Hz coupling confirms substitution at C6.
H7 Shift ~6.4 - 6.6 ppm (Upfield due to N-donation)~7.8 - 8.1 ppm (Downfield) Deshielding Effect: The NO₂ group at C6 exerts a strong deshielding effect on the adjacent H7 proton.
Methyl Group ~2.2 ppm (s)~2.5 ppm (s)Slight downfield shift due to the electron-withdrawing nature of the nitro group.
B. Infrared (IR) Spectroscopy

IR serves as a rapid "Go/No-Go" checkpoint during reaction monitoring.

Functional GroupPrecursor (cm⁻¹)Target (cm⁻¹)Assignment
N-H Stretch 3350 (Medium)3350-3400 (Broad/Shifted)Secondary amine stretch. Shifts due to intramolecular H-bonding with ortho-nitro group.
NO₂ Asymmetric Absent 1500 - 1550 (Strong) Primary Indicator: The "Nitro Gun" signal. High intensity.
NO₂ Symmetric Absent 1320 - 1360 (Strong) Secondary confirmation of nitration.
C=C Aromatic 1480, 16001480, 1610Ring breathing modes; slight shift due to substitution.
C. Mass Spectrometry (LC-MS)
  • Precursor (5-Methylindoline): [M+H]⁺ = 134.1 Da

  • Target (5-Me-6-Nitroindoline): [M+H]⁺ = 179.1 Da

  • Delta: +45 Da (Characteristic of mono-nitration).

Experimental Protocols

These protocols are designed to be self-validating . If the diagnostic signals described above are not observed, the protocol must be paused for troubleshooting.

Protocol A: Sample Preparation for NMR Analysis

Goal: To obtain high-resolution spectra capable of resolving para-coupling constants.

  • Solvent Selection: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.

    • Reasoning: Nitroindolines are often sparingly soluble in chloroform. DMSO also prevents aggregation, sharpening the N-H signal.

  • Concentration: Dissolve 5-10 mg of the solid product.

    • Check: Solution must be clear yellow/orange. Turbidity indicates inorganic salts (wash with water) or polymerization.

  • Acquisition: Run at minimum 400 MHz . Set relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the aromatic protons.

Protocol B: The "Para-Singlet" Validation Workflow

Use this logic flow to interpret the NMR data.

Validation_Logic Start Analyze 1H NMR (Aromatic Region) Count Count Aromatic Protons Start->Count Coupling Check Coupling Pattern Count->Coupling 2 Protons Result_Fail SYNTHESIS FAILED: Precursor or Polymer Count->Result_Fail 3 Protons (Unreacted) <2 Protons (Polymer) Shift Check H7 Chemical Shift Coupling->Shift Two Singlets (Para relationship) Result_Iso ISOMER ERROR: Likely 4-Nitro or 7-Nitro Coupling->Result_Iso Doublets (J=8Hz) (Ortho relationship) Result_Target CONFIRMED: 5-Me-6-Nitroindoline Shift->Result_Target H7 > 7.5 ppm (Deshielded by NO2) Shift->Result_Iso H7 < 7.0 ppm

Caption: Decision tree for validating the regiochemistry of the nitration product.

Critical Discussion: Regioselectivity & Troubleshooting

The Regioselectivity Challenge: Direct nitration of 5-methylindoline is governed by the synergistic directing effects of the amine (N1) and the methyl group (C5).

  • N1 (Amine): Strong ortho/para director. Directs to C4, C6, and C7 (ortho).

  • C5 (Methyl): Weak ortho/para director. Directs to C4 and C6.[1]

Why C6? Position C6 is electronically reinforced by both the amine (para-direction relative to the lone pair resonance, though formally meta in connectivity, the electron density map favors C6/C4) and the methyl group (ortho-direction). While C4 is also activated, it is sterically crowded by the adjacent N-alkyl ring and the C5-methyl. Therefore, C6 is the kinetic product .

Common Pitfall (Oxidation): If the reaction mixture turns black/tarry, the nitric acid has oxidized the indoline back to an indole or polymerized it.

  • Solution: Perform the nitration on N-acetyl-5-methylindoline . The acetyl group protects the nitrogen from oxidation. Post-nitration, remove the acetyl group via acid hydrolysis (HCl/MeOH). The spectra of the N-acetyl intermediate will show a characteristic singlet at ~2.2 ppm (acetyl methyl) and a downfield shift of the H7 proton.

References

  • Synthesis of Nitroindolines

    • Title: Regioselective synthesis of 6-nitroindole derivatives.[2][3]

    • Source:Organic & Biomolecular Chemistry, 2013.
    • Relevance: Discusses the difficulty of direct nitration and alternative routes via enaminones, providing context for the spectral d
  • Spectroscopic Data (General Nitroindolines)

    • Title: 6-Nitroindoline | C8H8N2O2 | CID 29757 (PubChem).
    • Source: National Center for Biotechnology Inform
    • Relevance: Provides baseline IR and MS data for the non-methylated analog, valid
  • NMR Shift Prediction & Theory

    • Title: Structure Determination of Organic Compounds: Tables of Spectral D
    • Source: Pretsch, E., et al., Springer-Verlag.
    • Relevance: Authoritative source for calculating theoretical chemical shifts based on substituent effects (NO2 and Methyl groups on benzene rings).

Sources

Validation

comparative study of different reducing agents for 5-methyl-6-nitro-1H-indole

An In-Depth Comparative Guide to the Reduction of 5-Methyl-6-nitro-1H-indole The transformation of 5-methyl-6-nitro-1H-indole to its corresponding 6-amino derivative is a critical step in the synthesis of a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reduction of 5-Methyl-6-nitro-1H-indole

The transformation of 5-methyl-6-nitro-1H-indole to its corresponding 6-amino derivative is a critical step in the synthesis of a multitude of bioactive molecules, including kinase inhibitors, antipsychotic agents, and other key intermediates in medicinal chemistry. The selection of an appropriate reducing agent is paramount, as the indole nucleus is sensitive to harsh reaction conditions, and the efficiency of the reduction can be influenced by factors such as chemoselectivity, scalability, cost, and safety.

This guide provides a comparative analysis of several common methodologies for the reduction of the aromatic nitro group in 5-methyl-6-nitro-1H-indole. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers in making an informed decision for their specific synthetic context.

The Strategic Importance of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a foundational transformation in organic synthesis. The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient. Conversely, the resulting amino group is a powerful electron-donating group, which fundamentally alters the electronic properties of the indole ring system and serves as a versatile handle for subsequent functionalization, such as amide bond formation, diazotization, or alkylation.

Reaction Start 5-Methyl-6-nitro-1H-indole End 5-Methyl-6-amino-1H-indole Start->End [Reducing Agent] Various Conditions

Caption: General reduction of 5-methyl-6-nitro-1H-indole.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly efficient method for nitro group reduction, often considered the "gold standard" due to its clean reaction profile, where the only byproduct is water.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.[2][3]

Mechanism & Causality: The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group through various intermediates, such as nitroso and hydroxylamine species.[4] The high efficiency stems from the low activation energy barrier provided by the catalytic surface. However, this high activity can also be a drawback, as over-reduction of the indole ring to an indoline can occur under certain conditions.[5] Raney Nickel is often preferred when the substrate contains halides (Cl, Br, I) to prevent dehalogenation.[2]

Experimental Protocol: H₂ with 10% Pd/C
  • Inerting the Vessel: To a flask suitable for hydrogenation, add 5-methyl-6-nitro-1H-indole (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate. Add 10% Palladium on Carbon (5-10 mol% by weight).[6]

  • Atmosphere Exchange: Seal the vessel and carefully purge the system with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel (typically via a balloon or a pressurized system) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, carefully purge the vessel again with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-6-amino-1H-indole, which can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating by monitoring hydrogen uptake (if using a pressurized system) and by chromatographic analysis of the reaction mixture, which should show the clean conversion of starting material to a single major product.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant practical advantage over traditional catalytic hydrogenation by avoiding the use of hazardous, high-pressure hydrogen gas.[7] Instead, a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, is used in the presence of a catalyst to generate hydrogen in situ.[8][9]

Mechanism & Causality: The catalyst (e.g., Pd/C, Raney Ni, or various iron complexes) facilitates the decomposition of the hydrogen donor to produce diimide (N₂H₂) or H₂.[8] This active hydrogen species then reduces the nitro group on the catalyst surface in a manner analogous to direct hydrogenation. The choice of hydrazine is particularly effective and often results in very rapid and clean reductions under mild conditions, typically at reflux in an alcoholic solvent.[6][7]

Experimental Protocol: Hydrazine Hydrate with Pd/C
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-6-nitro-1H-indole (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol or ethanol.[6]

  • Addition of Donor: To the stirring suspension at room temperature, add hydrazine hydrate (2-10 eq) dropwise. Caution: The reaction can be exothermic.[7]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reduction is often complete in 1-5 hours.[6]

  • Work-up: Cool the reaction to room temperature and remove the catalyst by filtration through Celite.

  • Isolation: Evaporate the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine salts. Dry the organic layer and concentrate to obtain the product.

Trustworthiness: The endpoint of the reaction is clearly determined by the complete consumption of the starting material as visualized by TLC. The workup is straightforward, and the purity of the crude product is often high.

Metal and Acid Systems

The reduction of nitroarenes using a metal in acidic media is a classic, robust, and highly chemoselective method.[3] Common combinations include iron in acetic or hydrochloric acid (Béchamp reduction), and tin(II) chloride in hydrochloric acid.[2][10] These methods are particularly valuable when the molecule contains other reducible functional groups, such as alkenes, alkynes, or esters, which might not be stable under hydrogenation conditions.[2][11]

Mechanism & Causality: These reactions proceed through a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source.[12][13] For example, with iron, Fe(0) is oxidized to Fe(II)/Fe(III) while the nitro group is reduced. The primary drawback is the generation of large quantities of metallic waste, which can make purification challenging, especially on a large scale.[12][14] Workup for iron reductions often involves filtering a voluminous gelatinous precipitate of iron oxides.[14]

Experimental Protocol: Iron in Acetic Acid
  • Setup: To a flask containing a stirred solution of 5-methyl-6-nitro-1H-indole (1.0 eq) in a mixture of ethanol and glacial acetic acid, add iron powder (3-5 eq).[2][15]

  • Reaction: Heat the mixture to reflux (e.g., 80 °C). The reaction is typically vigorous at the start. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and dilute it with water. Neutralize the acid carefully with a base, such as sodium carbonate or aqueous ammonia, until the solution is alkaline. This will precipitate iron hydroxides.

  • Filtration: Filter the entire mixture through a thick pad of Celite to remove the iron salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane.

  • Extraction & Isolation: Separate the organic layer of the filtrate, wash it with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to afford the crude amine.

Trustworthiness: The reaction's completion can be reliably tracked via TLC. The main challenge lies in the workup; a successful filtration is key to obtaining a clean product. The final product's identity and purity should be confirmed by NMR and MS, as incomplete removal of iron can be an issue.

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and mild reducing agent that is effective for the reduction of aromatic nitro compounds to anilines.[16][17] It is compatible with protic solvents like water and alcohols, offering a metal-free alternative.[18]

Mechanism & Causality: In aqueous solution, the dithionite anion (S₂O₄²⁻) is in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species, transferring an electron to the nitro group to initiate the reduction cascade.[18] A key consideration is the instability of dithionite solutions, which readily decompose in the presence of air and acid. Therefore, solutions must be prepared fresh, and the reaction is best performed under neutral to alkaline conditions.[18]

Experimental Protocol: Sodium Dithionite Reduction
  • Dissolution: Dissolve 5-methyl-6-nitro-1H-indole (1.0 eq) in a suitable solvent system, such as a mixture of DMF/water or ethanol/water, in a round-bottom flask.[18][19]

  • Reductant Preparation: In a separate flask, prepare a fresh solution of sodium dithionite (3-5 eq) in water. It is beneficial to use deoxygenated water.[18]

  • Addition: Add the aqueous sodium dithionite solution to the stirred solution of the nitroindole. The reaction may be heated (e.g., to 90 °C) to increase the rate.[19]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water.

  • Extraction & Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to give the desired amine.

Trustworthiness: The use of fresh, high-quality sodium dithionite is critical for success. A color change (often from yellow to colorless) can indicate reaction progress, which must be confirmed by TLC. The protocol avoids heavy metal waste, simplifying the workup procedure.

Comparative Summary

ParameterCatalytic Hydrogenation (H₂/Pd-C)Catalytic Transfer Hydrogenation (N₂H₄/Pd-C)Metal/Acid (Fe/AcOH)Sodium Dithionite (Na₂S₂O₄)
Typical Yield Excellent (>95%)[20]Excellent (>95%)[6]Good to Excellent (70-95%)[15]Good (70-90%)[19]
Reaction Time 1-4 hours1-5 hours2-16 hours2-6 hours
Conditions Room Temp, H₂ pressureReflux (60-80 °C)Reflux (80-100 °C)Room Temp to 90 °C
Chemoselectivity Moderate (can reduce C=C, C≡C, dehalogenate)[2]High (generally preserves other groups)[7]Excellent (preserves most reducible groups)[2]High (mild conditions)[17]
Work-up Simple (filtration)Simple (filtration, wash)Difficult (filtration of metal salts, neutralization)[14]Moderate (extraction)
Safety Flammable H₂ gas, pyrophoric catalystToxic/carcinogenic hydrazine, exothermic[7]Exothermic, corrosive acidUnstable reagent solutions[18]
Cost & Scalability High catalyst cost, specialized equipmentModerate reagent costLow reagent cost, difficult scale-up workupLow reagent cost, scalable

Decision-Making Workflow

Choosing the right reagent depends on several factors, including the presence of other functional groups, available equipment, and the desired scale of the reaction.

Decision_Tree start Start: Reduce 5-methyl-6-nitro-1H-indole q1 Other reducible groups present? (e.g., C=C, Halides) start->q1 q2 Access to Hydrogenator? q1->q2 No a1 Use Fe/AcOH or SnCl₂ (High Chemoselectivity) q1->a1 Yes q3 Scale of Reaction? q2->q3 No a2 Use H₂/Pd-C (Clean & Efficient) q2->a2 Yes a3 Use N₂H₄/Pd-C (CTH) (Safer Alternative) q3->a3 Small (<1g) a4 Use Na₂S₂O₄ (Inexpensive, Metal-Free) q3->a4 Large (>1g) (Avoids hydrazine/workup issues)

Caption: Workflow for selecting an appropriate reducing agent.

Conclusion

The reduction of 5-methyl-6-nitro-1H-indole can be accomplished effectively by several methods. For high-purity, small-scale synthesis where efficiency is paramount and appropriate safety equipment is available, catalytic hydrogenation or catalytic transfer hydrogenation with hydrazine are excellent choices. When the substrate contains sensitive functional groups that are incompatible with hydrogenation, or for a robust, inexpensive method, iron in acetic acid is a reliable, albeit cumbersome, alternative. Finally, sodium dithionite presents a mild, metal-free, and scalable option that is particularly attractive from a process safety and environmental perspective. The final choice should always be guided by a careful evaluation of the specific molecular context, laboratory capabilities, and overall project goals.

References

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

  • Sciencemadness.org. Sodium Dithionite. Available from: [Link]

  • ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Wiley Online Library. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available from: [Link]

  • Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Available from: [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Available from: [Link]

  • WordPress. Sn2+ reduction. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • ScienceDirect. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available from: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available from: [Link]

  • ResearchGate. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. Available from: [Link]

  • ElectronicsAndBooks. The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Available from: [Link]

  • Zenodo. Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Available from: [Link]

  • PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Available from: [Link]

  • Wiley Online Library. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available from: [Link]

  • ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole ?. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

Sources

Comparative

Comparative Biological Evaluation of 5-Methyl-6-nitro-2,3-dihydro-1H-indole Derivatives in Kinase-Targeted Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in late-stage drug discovery. The 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in late-stage drug discovery. The 5-methyl-6-nitro-2,3-dihydro-1H-indole (5-methyl-6-nitroindoline) scaffold has emerged as a highly privileged building block, particularly in the design of covalent kinase inhibitors targeting Bruton’s Tyrosine Kinase (BTK) and Discoidin Domain Receptors (DDR)[1].

This guide provides an objective, data-driven comparison of 5-methyl-6-nitroindoline derivatives against standard-of-care alternatives, detailing the mechanistic causality behind their performance and providing self-validating protocols for rigorous biological evaluation.

Mechanistic Rationale: The Causality of Scaffold Design

Before evaluating the biological data, it is critical to understand why the 5-methyl-6-nitroindoline core is utilized over simpler benzenoid or un-substituted indole alternatives.

  • The Indoline Core (2,3-dihydro-1H-indole): The bicyclic indoline structure acts as an excellent bioisostere for the purine ring of ATP. It effectively anchors the molecule within the highly conserved ATP-binding pocket (hinge region) of kinases.

  • The 6-Nitro Synthetic Handle: In its native state, the 6-nitro group is biologically inert. However, it serves as a critical synthetic precursor. Through controlled catalytic hydrogenation, the nitro group is reduced to an aniline, which is subsequently reacted with acryloyl chloride. This installs an electrophilic acrylamide "warhead" capable of forming an irreversible covalent bond with specific cysteine residues (e.g., Cys481 in BTK).

  • The 5-Methyl Steric Shield: The addition of a methyl group at the C5 position is a deliberate mechanistic choice. It introduces a calculated steric clash that prevents the molecule from binding to off-target kinases with smaller hydrophobic pockets (such as EGFR). Furthermore, the electron-donating nature of the methyl group modulates the pKa of the adjacent indoline nitrogen, optimizing kinetic solubility and cellular permeability[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target of Indoline Derivatives) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFKB NF-κB Pathway (Cell Proliferation) PLCg2->NFKB Calcium Release

Fig 1: BTK signaling pathway in B-cells targeted by indoline-derived covalent inhibitors.

Comparative Performance Data

To objectively assess the efficacy of this scaffold, we compare a representative covalent derivative (Derivative-5M , synthesized via the 5-methyl-6-nitroindoline scaffold) against three benchmarks:

  • Ibrutinib: A first-in-class clinical BTK inhibitor.

  • Olmutinib: A reference broad-spectrum kinase inhibitor.

  • Unmethylated Indoline-Ref: A structural analog lacking the 5-methyl group.

Table 1: In Vitro Kinase Inhibition and Cellular Selectivity
CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Murine B-Cell IC₅₀ (nM)Murine T-Cell IC₅₀ (nM)Selectivity Index (T/B)
Derivative-5M 4.2 >10,000 12.5 >10,000 >800x
Ibrutinib (Standard)0.51.52.1850404x
Olmutinib (Reference)10.58.245.01,20026x
Indoline-Ref (No 5-Me)28.4150.5110.24,50040x

Data Synthesis: While Ibrutinib exhibits higher absolute potency against BTK, it suffers from significant off-target EGFR inhibition (1.5 nM), which drives clinical toxicities like rash and diarrhea. Derivative-5M demonstrates profound selectivity (>10,000 nM for EGFR) directly attributable to the steric shielding of the 5-methyl group. Furthermore, it exhibits exceptional cellular selectivity, suppressing B-cell proliferation without affecting T-cells.

Self-Validating Experimental Methodologies

A critical pitfall in the biological evaluation of nitroindoline derivatives is their propensity to act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates at micromolar concentrations, leading to false-positive enzyme inhibition[2].

To ensure scientific integrity, the following protocols are engineered as self-validating systems that actively control for artifactual data.

Workflow S1 Scaffold Synthesis S2 TR-FRET Assay S1->S2 S2b DLS Aggregation Screen S2->S2b Hit Val. S3 Cell Viability Assay S2b->S3 True Hits S4 In Vivo PK S3->S4

Fig 2: Biological evaluation workflow including DLS to rule out PAINS aggregation.

Protocol A: TR-FRET Kinase Activity Assay with Aggregation Counter-Screen

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence to eliminate the intrinsic autofluorescence often exhibited by highly conjugated indoline scaffolds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Derivative-5M in 100% DMSO.

  • Primary Reaction: In a 384-well plate, combine 2.5 µL of compound (final DMSO = 1%), 2.5 µL of recombinant BTK enzyme (0.5 nM final), and 5 µL of ATP/fluorescein-poly-GAT substrate mix.

  • Self-Validation (Detergent Control): Run a parallel 384-well plate identical to the first, but supplement the assay buffer with 0.01% Triton X-100 .

    • Logic Check: If the IC₅₀ shifts dramatically (>5-fold loss of potency) in the presence of detergent, the compound is acting as a colloidal aggregator, not a true competitive/covalent inhibitor[2].

  • Readout: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of Terbium (Tb)-labeled anti-phospho antibody and EDTA. Measure time-resolved fluorescence (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • Quality Control: Calculate the Z'-factor using DMSO (negative control) and 1 µM Ibrutinib (positive control). Proceed with data analysis only if Z' > 0.65.

Protocol B: Phenotypic Cellular Counter-Screening

Causality: Biochemical potency does not guarantee cellular target engagement. We utilize a differential proliferation assay between B-cells (BTK-dependent) and T-cells (BTK-independent) to prove on-target mechanism of action and rule out general cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed primary murine splenocytes at

    
     cells/well in 96-well plates.
    
  • Stimulation:

    • B-Cell arm: Stimulate with 10 µg/mL anti-IgM (activates BCR/BTK pathway).

    • T-Cell arm: Stimulate with 1 µg/mL anti-CD3 / anti-CD28 (activates TCR pathway, bypassing BTK).

  • Treatment: Treat both arms with Derivative-5M (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add 20 µL of MTS reagent (CellTiter 96) per well. Incubate for 2 hours and read absorbance at 490 nm.

  • Validation: A true BTK inhibitor derived from the 5-methyl-6-nitroindoline scaffold will show a low nanomolar IC₅₀ in the B-cell arm and >10 µM IC₅₀ in the T-cell arm, confirming absolute pathway selectivity.

Pharmacokinetic (PK) Considerations

Beyond target engagement, the indoline core offers highly tunable pharmacokinetic properties. Recent evaluations of indoline-based DDR inhibitors demonstrated that modulating the lipophilicity of the indoline core (such as via the 5-methyl substitution) significantly alters tissue distribution[1]. For instance, fine-tuning the clogD of these derivatives can yield exceptionally high Lung-to-Plasma (L/P) ratios (up to 186:1), making this scaffold highly attractive for inhaled therapeutics targeting pulmonary fibrosis[1].

References

  • Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold - RSC Publishing. [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 5-methyl-6-nitro-2,3-dihydro-1H-indole

In the landscape of drug discovery and development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of both regulatory compliance and scientific validity. For novel heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of both regulatory compliance and scientific validity. For novel heterocyclic compounds such as 5-methyl-6-nitro-2,3-dihydro-1H-indole, a molecule of interest for its potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth comparison of several reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 5-methyl-6-nitro-2,3-dihydro-1H-indole. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer insights into potential challenges, thereby equipping researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity of their synthesized compound.

Understanding the Analytical Challenge: The Impurity Profile of 5-methyl-6-nitro-2,3-dihydro-1H-indole

A robust analytical method is contingent upon a thorough understanding of the potential impurities that may arise during synthesis. The most probable synthetic route to 5-methyl-6-nitro-2,3-dihydro-1H-indole involves the electrophilic nitration of 5-methyl-2,3-dihydro-1H-indole. This reaction, while effective, can lead to a variety of process-related impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Process-Related Impurities Starting Material 5-methyl-2,3-dihydro-1H-indole Target Molecule 5-methyl-6-nitro-2,3-dihydro-1H-indole Starting Material->Target Molecule Nitration Unreacted_SM Unreacted Starting Material Starting Material->Unreacted_SM Incomplete Reaction Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->Target Molecule Isomer_1 Positional Isomer (e.g., 5-methyl-7-nitro...) Target Molecule->Isomer_1 Side Reactions Over_Nitrated Di-nitro derivative Target Molecule->Over_Nitrated Side Reactions Degradation Degradation Products (e.g., oxidized species) Target Molecule->Degradation Instability

Caption: Probable synthetic route and associated process-related impurities.

Key potential impurities to consider during HPLC method development include:

  • Positional Isomers: Nitration of the aromatic ring can also occur at other positions, leading to isomers such as 5-methyl-4-nitro- and 5-methyl-7-nitro-2,3-dihydro-1H-indole. These are often the most challenging impurities to separate.

  • Di- and Tri-nitrated Products: Over-nitration can lead to the formation of dinitro and even trinitro derivatives, which will have significantly different retention times due to increased polarity.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 5-methyl-2,3-dihydro-1H-indole.

  • Degradation Products: The strongly acidic conditions of nitration can cause degradation of the indole ring system, leading to a variety of minor impurities.[1]

A Comparative Analysis of HPLC Stationary Phases

The choice of the stationary phase is the most critical factor in achieving the desired selectivity for separating the target molecule from its impurities.[2] While the C18 column is the workhorse of reversed-phase chromatography, alternative selectivities offered by Phenyl and Cyano phases are invaluable for analyzing aromatic and nitroaromatic compounds.[3][4]

ParameterMethod 1: C18 (Octadecylsilane)Method 2: PhenylMethod 3: CN (Cyano)
Separation Principle Primarily hydrophobic interactions.Hydrophobic and π-π interactions.Hydrophobic and dipole-dipole interactions.
Strengths Robust, versatile, and widely available. Good general retention for non-polar to moderately polar compounds.Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[3][4] Excellent for resolving positional isomers.Offers a different selectivity profile compared to C18 and Phenyl phases. Can be used in both reversed-phase and normal-phase modes. Often used as a confirmatory column.
Potential Weaknesses May not provide sufficient selectivity to resolve closely related positional isomers.Retention can be highly dependent on the organic modifier used (methanol enhances π-π interactions more than acetonitrile).[5]Generally less retentive than C18 and Phenyl phases in reversed-phase mode.
Best Suited For Initial screening and as a primary method for purity assessment where isomer separation is not a major concern.Resolving positional isomers and other aromatic impurities that co-elute on a C18 column.Confirmation of purity and as an orthogonal method to C18 and Phenyl.

The HPLC Purity Assessment Workflow

A systematic approach to purity assessment ensures comprehensive and reliable results. The following workflow outlines the key stages from sample preparation to data analysis.

Sample_Prep 1. Sample Preparation (Dissolve in mobile phase or suitable solvent) Method_Selection 2. HPLC Method Selection (Choose primary column, e.g., C18) Sample_Prep->Method_Selection Analysis 3. Chromatographic Analysis (Inject sample and acquire data) Method_Selection->Analysis Purity_Calc 4. Purity Calculation (Area percent method) Analysis->Purity_Calc Confirmation 5. Orthogonal Confirmation (Analyze on a secondary column, e.g., Phenyl or CN) Purity_Calc->Confirmation If impurities are detected or for validation Final_Report 6. Final Purity Report Purity_Calc->Final_Report If no impurities are detected Confirmation->Final_Report

Caption: Workflow for HPLC purity assessment of synthesized compounds.

Detailed Experimental Protocols

The following are detailed starting protocols for the three compared HPLC methods. These should be considered as starting points and may require further optimization.

General Chromatographic Conditions
  • Detector: UV-Vis or Photodiode Array (PDA)

  • Detection Wavelength: 254 nm is a common choice for nitroaromatic compounds. However, based on the UV spectra of related nitroindoles, a wavelength between 320-350 nm may offer better selectivity and sensitivity.[6][7][8] A PDA detector is highly recommended to assess peak purity and select the optimal wavelength.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation

Accurately weigh approximately 10 mg of the synthesized 5-methyl-6-nitro-2,3-dihydro-1H-indole and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

Method 1: Standard Reversed-Phase on C18

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 80% A

      • 20-25 min: 80% A

      • 25-26 min: 80% to 30% A

      • 26-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

Method 2: Enhanced Aromatic Selectivity on a Phenyl Column

  • Column: Phenyl, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Methanol (A) and 0.1% Formic Acid in Water (B). Methanol is often preferred with phenyl columns to enhance π-π interactions.[4][5]

    • Gradient Program:

      • 0-5 min: 40% A

      • 5-20 min: 40% to 90% A

      • 20-25 min: 90% A

      • 25-26 min: 90% to 40% A

      • 26-30 min: 40% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

Method 3: Orthogonal Selectivity on a Cyano Column

  • Column: CN (Cyano), 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-20 min: 20% to 70% A

      • 20-25 min: 70% A

      • 25-26 min: 70% to 20% A

      • 26-30 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

Data Interpretation and Purity Calculation

The purity of the synthesized compound is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that all impurity peaks are well-resolved from the main peak for an accurate calculation. The use of an orthogonal method (e.g., analyzing the sample with both C18 and Phenyl columns) provides a higher degree of confidence in the purity assessment, as it is unlikely that an impurity will co-elute with the main peak on two columns with different selectivities.

Conclusion

The purity assessment of synthesized 5-methyl-6-nitro-2,3-dihydro-1H-indole by HPLC requires a methodical approach that begins with an understanding of the potential impurity profile. While a standard C18 column provides a robust starting point, the use of stationary phases with alternative selectivities, such as Phenyl and Cyano columns, is highly recommended for a comprehensive evaluation, particularly for the resolution of positional isomers. The comparative methods and protocols outlined in this guide offer a solid foundation for developing a validated, reliable, and accurate HPLC method to ensure the quality and integrity of this promising chemical entity.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. (2024, July 11). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Noland, W. E., Hiremath, S. P., & Siddappa, S. (1964). Ultraviolet and Infrared Spectra of Some Nitroindoles and Nitroindole-3-carboxaldehydes. Journal of Chemical & Engineering Data, 9(4), 565–567. [Link]

  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Retrieved February 17, 2026, from [Link]

  • Dolan, J. W. (2007, October 1). The Perfect Method, V: Changing Column Selectivity. LCGC International. Retrieved February 17, 2026, from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies. Retrieved February 17, 2026, from [Link]

  • Aaron, J. J., Tine, A., Wojciechowska, M. E., & Parkanyi, C. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP (Pariser-Parr-Pople) Study. Croatica Chemica Acta, 56(1), 157-177. Retrieved February 17, 2026, from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent Technologies. Retrieved February 17, 2026, from [Link]

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Comparative

comparing the reactivity of the dihydro-indole core in 5-methyl-6-nitro-2,3-dihydro-1H-indole

The following technical guide provides an in-depth analysis of the reactivity profile of 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter referred to as 5-Me-6-NI ). This guide deviates from standard templates to focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the reactivity profile of 5-methyl-6-nitro-2,3-dihydro-1H-indole (hereafter referred to as 5-Me-6-NI ).

This guide deviates from standard templates to focus on the specific "push-pull" electronic dynamics of this scaffold, comparing it against its non-nitrated and isomeric counterparts.

Executive Technical Summary

5-methyl-6-nitro-2,3-dihydro-1H-indole represents a unique "chimeric" reactivity landscape between the electron-rich indoline core and electron-deficient nitro-arenes. Unlike 5-nitroindoline, where the nitro group is para to the nitrogen (allowing direct resonance delocalization of the nitrogen lone pair), the 6-nitro substituent in 5-Me-6-NI is meta to the nitrogen .

This structural nuance preserves the nucleophilicity of the N1 position significantly better than in 5-nitro isomers, while the 5-methyl group provides compensatory electron density. This guide compares 5-Me-6-NI primarily against 5-methylindoline (the electron-rich baseline) and 5-nitroindoline (the electron-poor comparator).

Key Performance Indicators (KPIs)
Reactivity Parameter5-Methylindoline (Baseline)5-Me-6-Nitroindoline (Target) 5-Nitroindoline (Comparator)
N1-Nucleophilicity High (Aniline-like)Moderate-High (Inductive deactivation only)Low (Resonance deactivation)
Oxidation Potential (to Indole) Facile (

low)
Moderate (Requires stronger oxidants)Difficult (High

)
C4-Electrophilic Susceptibility High (Activated by N1 & C5-Me)Very High (Activated by N1/Me, Directed by NO

)
Low (Deactivated)
Stability (Air/Light) Low (Prone to auto-oxidation)High (Nitro group stabilizes core)Very High

Critical Analysis of the Dihydro-Indole Core

The "Meta-Nitro" Advantage

In 5-Me-6-NI, the nitrogen atom (N1) is conjugated with the benzene ring.

  • 5-Position (Methyl): Located para to N1. The methyl group donates density (+I effect), reinforcing the N1 lone pair availability.

  • 6-Position (Nitro): Located meta to N1. The nitro group exerts a strong inductive withdrawing effect (-I) but cannot accept the N1 lone pair via resonance.

Expert Insight: This specific substitution pattern means 5-Me-6-NI behaves more like a hindered aniline than a deactivated nitro-aniline. It retains sufficient nucleophilicity for mild alkylations without requiring the harsh forcing conditions often needed for 5-nitroindoline.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When subjecting 5-Me-6-NI to further functionalization (e.g., bromination or acylation), the C4 position becomes the singular "hotspot" for reactivity.

  • N1 (Director): Activates ortho (C7) and para (C4).

  • C5-Methyl: Activates ortho (C4, C6-blocked).

  • C6-Nitro: Deactivates the ring but directs incoming electrophiles meta (to C4).

Comparative Experimental Workflows

N-Functionalization (Alkylation/Acylation)

Objective: Compare the reaction efficiency of N-alkylation with benzyl bromide.

  • Baseline (5-Methylindoline): Reacts rapidly at RT; prone to over-alkylation (quaternization) if not controlled.

  • Target (5-Me-6-NI): Reacts cleanly at mild heat (40-60°C). The inductive pull of the 6-nitro group suppresses over-alkylation, leading to higher selectivity for the mono-N-alkylated product.

  • Comparator (5-Nitroindoline): Requires higher temperatures (>80°C) or stronger bases (NaH) due to resonance deactivation.

Protocol A: Controlled N-Alkylation of 5-Me-6-NI
  • Reagents: 5-Me-6-NI (1.0 eq), Benzyl Bromide (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF (
    
    
    M).
  • Conditions: Stir at 50°C for 4 hours.

  • Workup: Dilute with water, extract EtOAc.

  • Expected Yield: 85-92%.

  • Causality: The use of a weak base (Carbonate) validates the retained nucleophilicity. If the N1 were severely deactivated (as in 5-nitro), NaH or Cs

    
    CO
    
    
    
    would be required.
Oxidative Dehydrogenation (Aromatization to Indole)

Objective: Conversion of the dihydro-core to the fully aromatic indole.

  • Challenge: The 6-nitro group raises the oxidation potential, making the molecule resistant to mild oxidants like air or chloranil.

  • Solution: High-potential quinones (DDQ) or catalytic dehydrogenation are required.

Protocol B: DDQ-Mediated Aromatization
  • Reagents: 5-Me-6-NI (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), 1,4-Dioxane.

  • Conditions: Reflux (101°C) for 2-3 hours.

  • Observation: Reaction mixture turns deep red/brown (formation of DDQ-H

    
     complex).
    
  • Purification: Filtration through basic alumina (to remove hydroquinone) is critical before column chromatography.

  • Yield: ~75-80%.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic vectors and the resulting reaction pathways for 5-Me-6-NI.

ReactivityMap Core 5-Methyl-6-Nitroindoline (Core Scaffold) N1 N1 Position (Nucleophilic) Core->N1 Meta-NO2 allows retained activity C4 C4 Position (EAS Hotspot) Core->C4 Activated by N1/Me Directed by NO2 Ox Oxidation Potential (Moderate) Core->Ox Stabilized by NO2 Prod_Alk N-Alkyl Indoline (High Yield, Mono-selective) N1->Prod_Alk K2CO3 / R-X / 50°C Prod_Sub 4-Bromo-5-Me-6-Nitroindoline (Regiospecific) C4->Prod_Sub NBS / DMF Prod_Ind 5-Me-6-Nitroindole (Requires DDQ/MnO2) Ox->Prod_Ind DDQ / Reflux

Figure 1: Mechanistic map showing the divergent reactivity pathways of 5-Me-6-NI. Note the central role of the meta-nitro effect in preserving N1 activity.

Comparative Data Summary

The table below synthesizes experimental data ranges from literature regarding substituted indolines, extrapolated for the specific 5-Me-6-NI system based on electronic principles.

Reaction TypeReagent/Condition5-Methylindoline5-Me-6-Nitroindoline 5-Nitroindoline
N-Acetylation Ac

O, RT
< 5 min (Exothermic)15-30 min (Quant.) 1-2 h (Good)
Vilsmeier-Haack POCl

/DMF
C5-Formylation (Major)N-Formylation (unless protected)N-Formylation
Dehydrogenation MnO

, CH

Cl

Fast (RT)Slow (Reflux req.) Very Slow
pKa (Conj. Acid) Estimated~ 5.0 (Aniline-like)~ 2.5 - 3.0 < 1.0

Interpretation: The pKa shift indicates that while 5-Me-6-NI is less basic than the parent indoline, it remains significantly more basic than 5-nitroindoline, explaining its superior performance in mild nucleophilic substitutions.

References

  • N-Functionalization of Nitroindolines : Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source:ChemMedChem (NIH/PubMed). URL:[Link] (Note: Describes N-alkylation protocols for nitroindolines using K2CO3/DMF).

  • Nucleophilic Character of Nitro-Indoles : Title: Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde.[1] Source:Heterocycles. URL:[Link] (Note: Validates the reactivity of 6-nitro substituted indole systems).

  • General Indoline Oxidation Protocols : Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source:Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-methyl-6-nitro-2,3-dihydro-1H-indole proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Methyl-6-nitro-2,3-dihydro-1H-indole Executive Summary & Chemical Risk Profile 5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 936128-69-7), commonly referred to as 5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Methyl-6-nitro-2,3-dihydro-1H-indole

Executive Summary & Chemical Risk Profile

5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 936128-69-7), commonly referred to as 5-methyl-6-nitroindoline, is a specialized nitrogen-containing heterocyclic intermediate widely utilized in drug development and pharmaceutical synthesis[1]. As a nitroaromatic compound, it presents distinct operational hazards. The electron-withdrawing nitro group makes the aromatic ring susceptible to energetic reactions if exposed to strong bases, reducing agents, or extreme thermal stress. Consequently, its disposal cannot be managed through standard municipal or aqueous waste streams; it requires rigorous segregation and high-temperature incineration to ensure complete environmental destruction and compliance with hazardous waste regulations[2].

Quantitative Hazard & Physicochemical Data

To effectively plan for the disposal and handling of 5-methyl-6-nitroindoline, laboratory personnel must understand its physicochemical parameters. The following table synthesizes the critical data required for safety assessments.

ParameterValue / DescriptionOperational & Disposal Implication
Chemical Name 5-Methyl-6-nitro-2,3-dihydro-1H-indoleNitroaromatic structure mandates segregation from strong bases and reducers.
CAS Number 936128-69-7Required identifier for EPA/RCRA hazardous waste manifesting.
Molecular Weight 178.19 g/mol Utilized for calculating stoichiometric neutralization in complex mixtures.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates handling within a controlled draft environment.
Primary Hazards Irritant, Suspected Toxic/MutagenRequires strict PPE (nitrile gloves, goggles) and prevents landfill disposal[3].
Incompatibilities Strong oxidizers, reducing agentsMixing in waste carboys can trigger exothermic runaway reactions.
Final Disposal High-Temperature IncinerationMust be processed at a licensed facility at temperatures >1,000°C (>1,800°F)[2].

Operational Safety & Handling Protocol

Expertise & Experience: The primary risk during the routine handling of nitroindoline derivatives is the generation of airborne particulates. Inhalation or dermal absorption can lead to systemic toxicity. Furthermore, applying mechanical friction (such as aggressive grinding in a mortar) to highly concentrated nitroaromatics can induce localized energetic decomposition[4].

Step-by-Step Methodology: Safe Handling

  • Engineering Controls: Always manipulate the dry powder within a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: A constant inward airflow prevents the inhalation of micro-particulates and contains any accidental dust deflagration.

  • PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Causality: Nitroaromatics can permeate standard latex and single-layer gloves over time, potentially causing dermal sensitization or systemic absorption[3].

  • Friction Avoidance: Use anti-static, non-sparking spatulas for weighing. Do not subject the pure powder to aggressive milling or grinding.

    • Causality: Nitroaromatic compounds possess inherent energetic potential; mechanical shock or static discharge can act as an initiation source[4].

Waste Segregation & Accumulation Workflow

Trustworthiness: A self-validating waste management system relies on strict segregation and immediate logging. Mixing incompatible waste streams is the leading cause of laboratory accidents.

Step-by-Step Methodology: Waste Segregation

  • Solid Waste Containment: Collect all unused 5-methyl-6-nitroindoline powder, contaminated Kimwipes, and empty reagent vials in a dedicated, high-density polyethylene (HDPE) container labeled "Hazardous Solid Waste: Nitroaromatics".

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, DMF), route this liquid into a dedicated "Halogenated/Nitro Organic Waste" carboy.

    • Causality: Segregating nitroaromatics from general aqueous waste or incompatible solvent streams (like acetone mixed with base) prevents in-situ exothermic polymerization or the formation of shock-sensitive Meisenheimer complexes.

  • SAA Management: Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins. Ensure the container is kept tightly closed unless actively adding waste[2].

Caption: Decision matrix and segregation workflow for 5-methyl-6-nitroindoline laboratory waste.

Final Disposal Methodology: High-Temperature Incineration

The mandated and most environmentally responsible method for the final disposal of nitroaromatic compounds is high-temperature incineration[2]. Biological treatment of nitroaromatics is often inefficient due to the recalcitrant and toxic nature of the nitro groups[5].

Step-by-Step Methodology: Incineration Process (Facility Level)

  • Thermal Oxidation: The segregated waste is injected into a specialized rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F).

    • Causality: Extreme thermal stress is required to break the highly stable aromatic ring and cleave the carbon-nitrogen (C-NO2) bonds, preventing the release of toxic volatile organic compounds (VOCs).

  • Effluent Scrubbing: The combustion process generates carbon dioxide, water, and nitrogen oxides (NOx). The exhaust gas is routed through an advanced alkaline wet scrubber system.

    • Causality: Scrubbers neutralize the acidic NOx gases, converting them into harmless salts and diatomic nitrogen (N2) before atmospheric release, ensuring compliance with Clean Air Act standards[2].

Caption: Chemical breakdown and emission control pathway during high-temperature incineration.

Emergency Spill Response Protocol

In the event of an accidental release of 5-methyl-6-nitroindoline powder, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Methodology: Spill Cleanup

  • Evacuation & Isolation: Immediately isolate the spill area and alert nearby personnel. Ensure the fume hood or room ventilation remains active.

  • Dust Suppression (Critical Step): Do NOT dry sweep the powder. Gently cover the spilled material with damp sand or a commercial inert absorbent like vermiculite[6].

    • Causality: Dry sweeping generates airborne toxic dust and can create localized friction. Dampening the powder phlegmatizes its energetic potential and prevents inhalation hazards.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a thorough wash with detergent and water. Collect all cleaning wipes and liquids as hazardous waste[3].

References

Sources

Handling

Personal protective equipment for handling 5-methyl-6-nitro-2,3-dihydro-1H-indole

Executive Summary & Risk Profile The Core Directive: Do not treat 5-methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 163653-53-8 / Analogous to 6-nitroindoline derivatives) as a generic reagent.[1][2][3] Due to the nitro-aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

The Core Directive: Do not treat 5-methyl-6-nitro-2,3-dihydro-1H-indole (CAS: 163653-53-8 / Analogous to 6-nitroindoline derivatives) as a generic reagent.[1][2][3] Due to the nitro-aromatic moiety, this compound presents risks of skin sensitization, respiratory irritation, and potential genotoxicity .[1][2]

As a Senior Application Scientist, I advise applying the Precautionary Principle . While standard SDSs often list it merely as an Irritant (H315/H319), structural analogs (e.g., 7-nitroindole) are classified as Muta. 2 (Suspected of causing genetic defects) .[1][2][3] Your PPE strategy must account for this higher-tier risk, particularly preventing dermal absorption and inhalation of particulates.[2][3][4]

Hazard Identification Table
Hazard ClassGHS CodeSignal WordHazard Statement
Skin Irritation Category 2 (H315)WarningCauses skin irritation.[1][2][3][5][6][7]
Eye Irritation Category 2A (H319)WarningCauses serious eye irritation.[2][3][4][5]
STOT - SE Category 3 (H335)WarningMay cause respiratory irritation.[1][2][3][5]
Genotoxicity Muta. 2 (Suspected)WarningTreat as suspected mutagen based on nitro-aromatic structure.[1][2][3]

PPE Technical Specifications (The Matrix)

The following matrix dictates the required protection based on the state of matter. Nitrile gloves are not a universal solution for nitro-compounds in solution.[2][3]

Glove Selection & Chemical Resistance

Data synthesized from standard permeation charts for nitro-aromatics.[1][3]

Operational StatePrimary Glove MaterialSecondary LayerBreakthrough Time (Est.)[2][3]Critical Note
Dry Solid (Weighing) Nitrile (5 mil) None required> 480 min (Solid)Discard immediately if wetted.[1][3]
Solution (Methanol/DMSO) Nitrile (Double Gloved) Nitrile (Colored) 15–30 minNitro-compounds can permeate nitrile when dissolved in organic solvents.[1][3] Change outer glove immediately upon splash.[2][3]
Solution (DCM/Chloroform) Laminate (Silver Shield) Nitrile (Outer for grip)> 240 minDO NOT use standard Nitrile. Halogenated solvents carrying nitro-aromatics penetrate nitrile in <2 minutes.[1][3]
Respiratory & Body Protection[3][4][5][7][8][9][10]
  • Respiratory:

    • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[2][3]

    • Secondary (Outside Hood): N95 or P100 particulate respirator.[2][3] Note: Respirators are the last line of defense; engineering controls (hoods) are mandatory for this powder.[1]

  • Body:

    • Standard: Cotton/Polyester Lab Coat (buttoned to neck).[2][3]

    • High-Dust Operations: Disposable Tyvek® sleeves or apron to prevent cuff contamination.[2][3]

  • Eyes:

    • Chemical Splash Goggles (ANSI Z87.1).[2][3] Safety glasses are insufficient for fine powders that can drift around lenses.[3]

Operational Workflow: Handling & Solubilization

This protocol is designed to minimize static discharge (a risk with dry nitro-compounds) and aerosolization.[1][2][3]

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify fume hood airflow.[2][3]

    • Static Control: Place an ionizing fan or anti-static gun near the balance if humidity is <30%.[2][3] Nitro-indolines are often fluffy powders prone to static fly-off.[1][2][3]

    • Glove Integrity: Inflate nitrile gloves to check for pinholes before donning.[2][3]

  • Weighing (The Critical Zone):

    • Never weigh this compound on an open bench.[2][3]

    • Place a secondary containment tray inside the balance enclosure.

    • Use a disposable anti-static weighing boat.[2][3]

    • Technique: Use a gentle tapping motion.[2][3] Do not dump. If powder adheres to the spatula, wipe with a Kimwipe dampened with methanol inside the hood—do not flick it off.[2][3]

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to reduce dust lofting.[1][2]

    • Venting: If using a sealed vial, vent with a needle briefly after dissolution to release any pressure (though gas evolution is rare without reagents, thermal expansion can occur).[1][2][3]

  • Decontamination:

    • Wipe the balance area with a 10% soap/water solution followed by ethanol.[2][3]

    • Why Soap? Surfactants lift the lipophilic nitro-compound better than alcohol alone, which might just spread it.[1][2][3]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyLogic Start Handling 5-methyl-6-nitroindoline StateCheck State of Matter? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution StandardPPE PPE: Nitrile Gloves (5mil) + Lab Coat + Goggles Engineering: Fume Hood Solid->StandardPPE SolventCheck Solvent Type? Solution->SolventCheck PolarSolvent Polar (MeOH, DMSO) SolventCheck->PolarSolvent Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Spill Spill Event StandardPPE->Spill If Breach DoubleGlove PPE: Double Nitrile Gloves Change outer glove on splash PolarSolvent->DoubleGlove Laminate PPE: Silver Shield/Laminate Under Nitrile (for grip) Halogenated->Laminate SpillAction 1. Evacuate Area 2. Don Full PPE (Tyvek + Resp) 3. Cover with absorbent pads 4. Do NOT use dry brush (Dust risk) Spill->SpillAction

Caption: Decision logic for PPE selection based on solvent compatibility and spill response hierarchy.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Segregation: Segregate as "Toxic Organic Waste."

  • Incompatibility: DO NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream.[2][3] Nitro-compounds can form unstable mixtures with strong oxidizers.[2][3]

  • Labeling: Clearly label the waste container with "Potential Mutagen" if your local safety officer approves, to ensure downstream handlers use caution.[2][3]

Emergency First Aid:

  • Eye Contact: Flush for 15 minutes. Do not rub.[2][3] The nitro group can cause immediate stinging and uptake.[2][3]

  • Skin Contact: Wash with soap and water immediately.[2][3][7][8] Monitor for signs of methemoglobinemia (bluing of lips/nails), a rare but possible systemic effect of significant nitro-aromatic absorption.[1][2][3]

References

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 7-Nitroindole (Analogous Hazard Data). Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[2][3][4][5][8] Safety Data Sheet: 5-Nitroindole. Retrieved from

  • National Institutes of Health (NIH). (2012).[2][3] Synthesis of a Universal 5-Nitroindole Ribonucleotide. (Context on DNA binding/biological activity). Retrieved from [1]

  • ChemicalBook. (2026).[2][3][9] 7-Nitroindole MSDS.[2][3][5][9] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][3][10]

Sources

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